Aleniglipron
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2685823-26-9 |
|---|---|
Fórmula molecular |
C49H55FN9O6P |
Peso molecular |
916.0 g/mol |
Nombre IUPAC |
3-[(1S,2S)-1-[2-[(4S)-3-[3-[4-diethylphosphoryl-3-(methylamino)phenyl]-2-oxoimidazol-1-yl]-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]-5-(oxan-4-yl)indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C49H55FN9O6P/c1-8-66(63,9-2)41-13-11-35(26-38(41)51-7)56-18-19-57(48(56)62)44-42-31(6)55(17-14-37(42)53-59(44)36-22-28(3)43(50)29(4)23-36)45(60)40-25-34-24-33(32-15-20-64-21-16-32)10-12-39(34)58(40)49(27-30(49)5)46-52-47(61)65-54-46/h10-13,18-19,22-26,30-32,51H,8-9,14-17,20-21,27H2,1-7H3,(H,52,54,61)/t30-,31-,49-/m0/s1 |
Clave InChI |
CPOJUYUGONJVPZ-WIXASUBBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Aleniglipron: A Deep Dive into the Mechanism of Action of a Novel Oral GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aleniglipron (GSBR-1290) is an orally bioavailable, non-peptidic small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the management of type 2 diabetes and obesity. Developed by Structure Therapeutics, this compound distinguishes itself through a biased agonism mechanism, selectively activating the G-protein signaling pathway over the β-arrestin pathway. This targeted engagement is hypothesized to retain the therapeutic benefits of GLP-1R activation, such as improved glycemic control and weight loss, while potentially mitigating the gastrointestinal side effects associated with β-arrestin recruitment. This technical guide provides a comprehensive overview of the molecular mechanism, binding characteristics, signaling profile, and clinical efficacy of this compound, supported by available preclinical and clinical data.
Molecular Mechanism of Action: Biased Agonism
This compound functions as a biased agonist at the GLP-1 receptor. Unlike the endogenous ligand GLP-1 and many peptide-based agonists that activate both G-protein and β-arrestin signaling pathways, this compound demonstrates a strong preference for the Gαs-mediated cyclic adenosine (B11128) monophosphate (cAMP) pathway.[1] This selective activation is believed to be the primary driver of its therapeutic effects.
The minimal recruitment of β-arrestin is a key design feature of this compound. The β-arrestin pathway is implicated in receptor desensitization and internalization, and its activation has been linked to the gastrointestinal adverse effects, such as nausea and vomiting, commonly observed with GLP-1R agonists.[2] By avoiding significant β-arrestin engagement, this compound aims to offer a better-tolerated treatment option.
Signaling Pathway
Upon binding to the GLP-1R, this compound induces a conformational change in the receptor that preferentially couples to and activates the Gαs subunit of the heterotrimeric G protein. This activation leads to the dissociation of GDP and binding of GTP to Gαs, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the characteristic physiological effects of GLP-1R activation:
-
In Pancreatic β-cells: Enhanced glucose-dependent insulin (B600854) secretion.
-
In Pancreatic α-cells: Suppression of glucagon (B607659) release.
-
In the Gastrointestinal Tract: Delayed gastric emptying.
-
In the Central Nervous System: Reduced appetite and increased satiety.
Figure 1: this compound's Biased Signaling Pathway
Binding Characteristics and Structural Insights
Recent advances in structural biology have provided a high-resolution view of how this compound interacts with the GLP-1R. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound, along with other small molecule agonists, binds to a distinct, non-canonical orthosteric site within the transmembrane domain (TMD) of the receptor.[3][4][5] This is in contrast to peptide agonists, which primarily interact with the extracellular domain (ECD) of the GLP-1R.
The binding pocket for this compound is located deep within the helical bundle of the TMD. This unique binding mode is responsible for the specific conformational changes that lead to biased G-protein signaling. Further details from the cryo-EM structures are pending full publication but are expected to elucidate the key residue interactions that determine this compound's potency and biased agonism.
Quantitative In Vitro Pharmacology
The potency of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Assay Type | Cell Line | Source |
| EC50 | < 0.1 nM | cAMP Stimulation | HDB | |
| Ki | < 10 nM | Radioligand Binding | - |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not yet publicly available in their entirety. However, based on the types of assays reported, the following general methodologies are likely employed.
cAMP Stimulation Assay (HTRF-based)
This assay quantifies the amount of intracellular cAMP produced upon GLP-1R activation. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: The assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP tracer for binding to a specific antibody.
General Protocol:
-
Cell Culture: Cells stably expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells) are cultured to ~80% confluency.
-
Cell Plating: Cells are harvested and seeded into 384-well plates and incubated overnight.
-
Compound Addition: this compound at various concentrations is added to the cells and incubated for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.
-
Lysis and Detection: A lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) is added.
-
Incubation: The plate is incubated for 1-2 hours at room temperature to allow for the competitive binding to reach equilibrium.
-
Reading: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm). The ratio of these signals is inversely proportional to the amount of cAMP produced.
Figure 2: Workflow for a typical cAMP HTRF Assay
β-Arrestin Recruitment Assay (PathHunter-based)
This assay measures the recruitment of β-arrestin to the activated GLP-1R. The DiscoverX PathHunter® assay is a widely used platform for this purpose.
Principle: The assay is based on enzyme fragment complementation. The GLP-1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
General Protocol:
-
Cell Culture: PathHunter® cells co-expressing the ProLink-tagged GLP-1R and the Enzyme Acceptor-tagged β-arrestin are cultured.
-
Cell Plating: Cells are seeded into 384-well plates and incubated.
-
Compound Addition: this compound at various concentrations is added to the cells.
-
Incubation: The cells are incubated for a period (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Detection: A detection reagent containing the chemiluminescent substrate is added.
-
Incubation: The plate is incubated at room temperature for approximately 60 minutes.
-
Reading: The chemiluminescent signal is read on a standard plate reader. The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.
Figure 3: Workflow for a typical PathHunter® β-Arrestin Assay
Clinical Efficacy and Safety
This compound is currently in Phase 2 clinical development for the treatment of obesity. Topline data from a Phase 2a study have demonstrated promising efficacy and a favorable safety profile.
Phase 2a Obesity Study Results
A 12-week, randomized, double-blind, placebo-controlled Phase 2a clinical trial evaluated the efficacy and safety of this compound in healthy overweight or obese participants.
| Endpoint | This compound (120 mg) | Placebo | Source |
| Placebo-Adjusted Mean Weight Loss | 6.2% (p<0.0001) | - | |
| Participants with ≥6% Weight Loss | 67% | 0% | |
| Participants with ≥10% Weight Loss | 33% | 0% |
A separate study evaluating a new tablet formulation showed a placebo-adjusted mean weight loss of up to 6.9% at 12 weeks.
The most common adverse events reported were gastrointestinal-related, primarily mild to moderate nausea and vomiting, which is consistent with the GLP-1R agonist class. Importantly, no cases of drug-induced liver injury or persistent elevations in liver enzymes were observed.
Conclusion and Future Directions
This compound represents a promising development in the field of oral metabolic therapies. Its biased agonism at the GLP-1R offers a differentiated mechanism of action that may translate into an improved tolerability profile compared to existing GLP-1R agonists. The potent in vitro activity and clinically meaningful weight loss observed in early clinical trials underscore its potential as a once-daily oral treatment for obesity.
Future research will focus on longer-term and larger-scale clinical trials to further establish the efficacy and safety of this compound. The detailed structural information from cryo-EM studies will undoubtedly fuel the design of next-generation oral GLP-1R agonists with even more refined pharmacological properties. As the obesity and type 2 diabetes epidemics continue to grow, the development of effective, safe, and convenient oral therapies like this compound will be of paramount importance.
References
- 1. This compound (GSBR-1290) | GLP-1R agonist | Probechem Biochemicals [probechem.com]
- 2. Structure Therapeutics Reports Positive Topline Data from its Phase 2a Obesity Study and Capsule to Tablet PK Study for its Oral Non-Peptide Small Molecule GLP-1 Receptor Agonist GSBR-1290 | Structure Therapeutics [ir.structuretx.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
GSBR-1290: A Technical Deep Dive into a Novel Oral GLP-1 Receptor Biased Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSBR-1290 is an orally bioavailable, small molecule, biased agonist of the glucagon-like peptide-1 receptor (GLP-1R) under development by Structure Therapeutics for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2] As a biased agonist, GSBR-1290 is designed to preferentially activate the G-protein-mediated signaling pathway, which is associated with the therapeutic effects of GLP-1R activation, while minimizing the recruitment of β-arrestin.[1] This targeted mechanism of action holds the potential for a differentiated efficacy and tolerability profile compared to traditional GLP-1R agonists. This technical guide provides a comprehensive overview of the core preclinical and clinical data, experimental methodologies, and the underlying signaling pathways related to GSBR-1290's biased agonism.
Mechanism of Action: GLP-1 Receptor Biased Agonism
The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and appetite regulation. Upon activation by its endogenous ligand, GLP-1, or by synthetic agonists, the receptor can initiate downstream signaling through two primary pathways:
-
G-protein Signaling: Primarily through the Gαs subunit, this pathway leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP is the principal driver of the therapeutic effects of GLP-1R activation, including glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppression of glucagon (B607659) release, and central nervous system-mediated appetite suppression.
-
β-arrestin Recruitment: Following agonist binding and G-protein activation, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which desensitize the G-protein signal and mediate receptor internalization. While β-arrestin signaling can have its own physiological consequences, it has also been linked to the gastrointestinal side effects commonly observed with GLP-1R agonists, such as nausea and vomiting.
GSBR-1290 is designed to be a G-protein biased agonist, meaning it selectively activates the G-protein signaling cascade with minimal engagement of the β-arrestin pathway.[1] This is hypothesized to preserve the therapeutic benefits of GLP-1R activation while potentially reducing the incidence or severity of adverse gastrointestinal effects.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for evaluating the biased agonism of a compound like GSBR-1290.
Quantitative Data
In Vitro Biased Agonism Profile
Specific EC50 and Emax values for GSBR-1290's activity on the cAMP and β-arrestin pathways have not been publicly disclosed. However, Structure Therapeutics has characterized GSBR-1290 as a "fully biased agonist" that "strongly activated GLP-1R Gαs cAMP pathway without inducing measurable β-arrestin recruitment signaling".[1]
For context, the following table presents hypothetical data for a G-protein biased agonist compared to a balanced agonist.
| Parameter | GSBR-1290 (Qualitative) | Representative Biased Agonist (Hypothetical) | Representative Balanced Agonist (Hypothetical) |
| cAMP Production (G-protein pathway) | |||
| EC50 | Not Disclosed | 1.0 nM | 1.5 nM |
| Emax | Not Disclosed | 100% | 100% |
| β-arrestin Recruitment | |||
| EC50 | Not Disclosed | >10,000 nM | 5.0 nM |
| Emax | "Minimal" / "Not Measurable" | <10% | 100% |
| Bias Factor (vs. Balanced Agonist) | Not Disclosed | Highly G-protein biased | N/A |
Preclinical Data (Non-Human Primates)
In a seven-day oral repeat-dose study in non-human primates (NHPs), GSBR-1290 demonstrated significant effects on glucose metabolism and food intake.
| Parameter | GSBR-1290 (2, 6, 10 mg/kg) | Liraglutide | Placebo |
| Blood Glucose Levels | Statistically significant reduction, comparable to Liraglutide | Significant reduction | No significant change |
| Insulin Secretion | Significantly increased at all doses | Increased | No significant change |
| Average Food Intake (first 6 days) | Statistically significant reduction at 6 and 10 mg/kg | Reduced | No significant change |
Clinical Data: Weight Loss
GSBR-1290 has demonstrated statistically significant weight loss in clinical trials.
| Study Phase | Duration | Dose | Placebo-Adjusted Mean Weight Loss |
| Phase 1b (Healthy overweight/obese) | 28 days | Up to 90mg | Up to 4.9%[3] |
| Phase 2a (Obese) | 12 weeks | Not specified | 6.2% (p<0.0001)[4] |
| Phase 2a (Capsule to Tablet PK study) | 12 weeks | Not specified | Up to 6.9% (p<0.0001)[4] |
In the Phase 2a obesity study, 67% of participants treated with GSBR-1290 achieved ≥6% weight loss, and 33% achieved ≥10% weight loss, compared to 0% for placebo at 12 weeks.[4]
Clinical Data: Safety and Tolerability
Across clinical studies, GSBR-1290 has been generally well-tolerated.[4]
| Study Phase | Adverse Events (AEs) | AE-related Discontinuations |
| Phase 2a (Obese) | Most common were mild-to-moderate gastrointestinal (GI) related (nausea, vomiting), typically early in treatment and attenuated after titration. | 5% |
| Phase 2a (Capsule to Tablet PK study) | Similar GI-related AEs. | 11% |
Importantly, no cases of drug-induced liver injury or persistent liver enzyme elevations were reported in these studies.[4]
Experimental Protocols
While the specific, detailed protocols used by Structure Therapeutics for GSBR-1290 are proprietary, the following sections describe standard methodologies for assessing GLP-1R biased agonism.
cAMP Accumulation Assay
This assay quantifies the activation of the G-protein signaling pathway by measuring the production of intracellular cAMP.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating cAMP production via the GLP-1R.
Materials:
-
A stable cell line expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay buffer (e.g., HBSS with HEPES and BSA).
-
Test compound (GSBR-1290) and a reference GLP-1R agonist (e.g., native GLP-1).
-
A cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Multi-well assay plates (e.g., 96- or 384-well).
Procedure:
-
Cell Culture: Culture the GLP-1R expressing cells to an appropriate confluency and seed them into the multi-well plates. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in the assay buffer.
-
Assay Incubation:
-
Remove the cell culture medium from the wells.
-
Add the assay buffer containing the PDE inhibitor to the cells and incubate for a short period.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in inducing β-arrestin recruitment to the GLP-1R.
Materials:
-
A stable cell line co-expressing the human GLP-1R fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein) for use in a proximity-based assay like BRET or FRET. Alternatively, enzyme fragment complementation (EFC) assays are commonly used.
-
Cell culture medium and assay buffer as described for the cAMP assay.
-
Test compound (GSBR-1290) and a reference GLP-1R agonist.
-
Substrate for the donor molecule (if applicable, e.g., coelenterazine (B1669285) for luciferase).
-
Multi-well assay plates suitable for luminescence or fluorescence detection.
Procedure:
-
Cell Culture and Seeding: Similar to the cAMP assay, culture and seed the engineered cells into multi-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in the assay buffer.
-
Assay Incubation:
-
Remove the cell culture medium.
-
Add the prepared compound dilutions to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the substrate for the donor molecule, if required by the assay technology.
-
Measure the signal (e.g., luminescence, fluorescence, or BRET/FRET ratio) using a plate reader.
-
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
Conclusion
GSBR-1290 is a promising oral, small molecule GLP-1R agonist with a mechanism of action rooted in biased agonism. By preferentially activating the therapeutic G-protein signaling pathway while minimizing β-arrestin recruitment, GSBR-1290 has the potential to offer significant weight loss with a favorable safety and tolerability profile. The preclinical and clinical data to date support its continued development for the treatment of obesity and type 2 diabetes. Further investigation and the results of ongoing and future clinical trials will be crucial in fully elucidating the clinical implications of its biased agonist profile.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Structure Therapeutics Announces Poster Presentations of its Oral GLP-1 Receptor Agonist GSBR-1290 at the American Diabetes Association 83rd Scientific Sessions | GPCR Stock News [stocktitan.net]
Aleniglipron structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleniglipron, also known as GSBR-1290, is a potent and orally bioavailable small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4] As a Gs-biased agonist, it selectively activates the Gαs cAMP signaling pathway without significantly engaging β-arrestin recruitment.[5] This mechanism of action is of significant interest in the development of therapeutics for type 2 diabetes and obesity, offering the potential for robust glycemic control and weight reduction with a favorable side-effect profile. This technical guide provides a detailed overview of the chemical structure, properties, and biological activity of this compound, including experimental protocols and signaling pathway diagrams to support further research and development.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule with the systematic IUPAC name 3-[(1S,2S)-1-[2-[(4S)-3-[3-[4-diethylphosphoryl-3-(methylamino)phenyl]-2-oxoimidazol-1-yl]-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]-5-(oxan-4-yl)indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 3-[(1S,2S)-1-[2-[(4S)-3-[3-[4-diethylphosphoryl-3-(methylamino)phenyl]-2-oxoimidazol-1-yl]-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]-5-(oxan-4-yl)indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one | |
| SMILES | C[C@@H]1--INVALID-LINK--=C(C=C8)P(CC)(CC)=O)C=C7)=O)N(C9=CC(C)=C(C(C)=C9)F)N=C6CC5)C)=O">C@(C%10=NOC(N%10)=O)C1 | |
| CAS Number | 2685823-26-9 | |
| Molecular Formula | C49H55FN9O6P | |
| Molecular Weight | 916.01 g/mol | |
| InChIKey | CPOJUYUGONJVPZ-WIXASUBBSA-N |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its formulation and delivery.
Table 2: Physicochemical Properties of this compound
| Property | Value | Method | Reference(s) |
| Appearance | White to off-white solid | Visual Inspection | |
| Solubility | DMSO: ≥ 100 mg/mL (109.17 mM) | In Vitro Dissolution | |
| Corn Oil (with 10% DMSO): ≥ 2.5 mg/mL (2.73 mM) | In Vivo Formulation | ||
| XLogP3-AA | 6.7 | Computed | |
| Melting Point | Not experimentally determined | - | |
| Boiling Point | Not experimentally determined | - | |
| pKa | Not experimentally determined | - |
Biological Activity
This compound is a potent agonist of the GLP-1 receptor, demonstrating high affinity and efficacy in stimulating the cAMP signaling pathway.
Table 3: Biological Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference(s) |
| EC50 | < 0.1 nM | HDB | cAMP Stimulation Assay | |
| Binding Ki | < 10 nM | Not Specified | Radioligand Binding Assay |
Signaling Pathway
This compound acts as a Gs-biased agonist at the GLP-1 receptor. Upon binding, it preferentially activates the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced insulin (B600854) secretion in a glucose-dependent manner. Unlike many endogenous and peptide-based GLP-1R agonists, this compound shows minimal recruitment of β-arrestin, a pathway often associated with receptor desensitization and certain adverse effects.
References
Aleniglipron (GSBR-1290): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleniglipron (also known as GSBR-1290) is an orally bioavailable, non-peptidic, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist currently in clinical development by Structure Therapeutics for the treatment of type 2 diabetes and obesity.[1][2] Emerging as a potentially best-in-class therapeutic, this compound distinguishes itself through a Gs-biased agonist mechanism of action, which is suggested to contribute to its favorable safety and tolerability profile. This technical guide provides an in-depth overview of the discovery and development history of this compound, including its mechanism of action, preclinical pharmacology, and clinical trial data.
Discovery and Medicinal Chemistry
This compound was developed by Structure Therapeutics, a company that was founded in 2016 in China under the name ShouTi Inc. and now operates in California.[2] The company initiated a Phase 1 clinical trial for this compound (GSBR-1290) between 2020 and 2022, following a successful period of fundraising.[2]
The discovery of this compound was guided by a structure-based drug discovery platform.[3][4] It has been described as a "fast-follower" to orforglipron, another oral small-molecule GLP-1R agonist.[5] A notable feature of this compound's chemical structure is an unusual phosphine (B1218219) oxide motif.[5] While detailed structure-activity relationship (SAR) studies are not publicly available, the design of this compound focused on creating a potent, orally available, and fully biased GLP-1R agonist.[1]
Mechanism of Action
This compound is a Gs-biased agonist of the GLP-1 receptor.[1][6] Unlike the native GLP-1 peptide which activates both G-protein signaling and β-arrestin recruitment, this compound selectively activates the Gαs cAMP pathway without significant induction of β-arrestin recruitment.[1][7] This biased agonism is thought to contribute to the favorable gastrointestinal tolerability profile observed in clinical trials, as β-arrestin signaling is associated with receptor desensitization and internalization, which can lead to adverse effects.[7]
This compound binds to a deep orthosteric cavity within the transmembrane domain of the GLP-1 receptor, a distinct site from the binding location of peptide agonists.[8] This interaction triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels in pancreatic β-cells lead to enhanced glucose-dependent insulin (B600854) secretion.
Preclinical Pharmacology
The in vitro and in vivo pharmacology of this compound has been characterized in a series of preclinical studies.
In Vitro Studies
In a cAMP stimulation assay using the HDB cell line, this compound demonstrated high potency with an EC50 value of less than 0.1 nM.[5][9] Further in vitro studies confirmed that this compound is a fully biased agonist, strongly activating the GLP-1R Gαs cAMP pathway without inducing measurable β-arrestin recruitment.[1] In a functional human pancreatic beta cell line, this compound showed a dose-dependent induction of insulin secretion.[1]
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value |
| cAMP Stimulation | HDB | EC50 | < 0.1 nM |
In Vivo Studies in Non-Human Primates
The efficacy of this compound on insulin secretion, glucose control, and food intake was evaluated in non-human primates (NHPs).
While the specific protocol used for this compound studies is not publicly available, a general IVGTT protocol in NHPs involves the following steps:
-
Animal Preparation: Animals are fasted overnight and sedated prior to the procedure.[10]
-
Catheterization: Intravenous catheters are placed for glucose infusion and blood sampling.[10]
-
Baseline Sampling: A baseline blood sample is collected before glucose administration.[10]
-
Glucose Administration: A bolus of dextrose (e.g., 50% dextrose at 250 mg/kg) is infused intravenously over a short period (e.g., 30 seconds).[10]
-
Post-Infusion Sampling: Blood samples are collected at multiple time points after the glucose infusion (e.g., 3, 5, 10, 15, 20, and 30 minutes) to measure glucose and insulin levels.[10]
-
Data Analysis: The glucose clearance rate and area under the curve (AUC) for glucose and insulin are calculated to assess glucose tolerance and insulin secretion.[11]
In an acute IVGTT in NHPs, a single dose of this compound strongly induced insulin secretion and glucose clearance.[1] In a 7-day repeated oral dosing study in NHPs, this compound demonstrated a robust increase in insulin secretion and glucose clearance in an IVGTT, along with a dose-dependent reduction in food intake and body weight.
Table 2: Results of a 7-Day Oral Dosing Study of this compound in Non-Human Primates
| Dose | Change in Food Intake | Change in Body Weight |
| 6 mg/kg | Statistically significant reduction | Significant reduction |
| 10 mg/kg | Statistically significant reduction | Average reduction of >8% from baseline |
Clinical Development
This compound has progressed through Phase 1 and Phase 2a clinical trials and is currently in Phase 2b development.
Phase 1 Clinical Trials
A Phase 1b multiple ascending dose (MAD) study was conducted in 24 healthy overweight or obese individuals.[3] Participants were randomized 3:1 to receive this compound or placebo at target doses of 30mg, 60mg, or 90mg once daily for 28 days.[3]
Table 3: Key Results from the Phase 1b MAD Study of this compound
| Dose | Placebo-Adjusted Mean Weight Loss |
| Up to 90 mg | Up to 4.9% |
The study showed that this compound was generally well-tolerated, with no serious adverse events or discontinuations due to adverse events. The most common adverse events were mild gastrointestinal issues, such as nausea and vomiting.
Phase 2a Clinical Trial
A 12-week, double-blind, placebo-controlled Phase 2a study (NCT05762471) evaluated the efficacy and safety of this compound in participants with overweight or obesity.[12]
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: Healthy overweight or obese individuals.
-
Intervention: this compound (target dose of 120 mg once daily) or placebo.
-
Duration: 12 weeks.
-
Primary Outcome: Change in body weight.
Table 4: Key Efficacy Results from the Phase 2a Obesity Study of this compound at 12 Weeks
| Parameter | This compound (120 mg) | Placebo |
| Placebo-Adjusted Mean Weight Loss | 6.2% | - |
| Participants with ≥6% Weight Loss | 67% | 0% |
| Participants with ≥10% Weight Loss | 33% | 0% |
This compound demonstrated a favorable safety and tolerability profile. The most common adverse events were mild nausea and reduced appetite, primarily occurring during dose escalation.[1] No serious adverse events or treatment discontinuations due to adverse events were reported.[1]
Ongoing and Planned Phase 2 Studies
Structure Therapeutics is conducting several additional Phase 2 studies to further evaluate this compound.
-
ACCESS and ACCESS II Studies (Phase 2b): These are randomized, double-blind, placebo-controlled trials evaluating the efficacy and safety of multiple doses of this compound in participants with obesity or overweight with at least one weight-related comorbidity.[4][13][14] The ACCESS study is assessing doses up to 120 mg, while the ACCESS II study is evaluating higher doses of 180 mg and 240 mg.[4][13] Both studies feature a 4-week titration schedule.[13] Topline 36-week data from both studies are expected by the end of 2025.[14]
-
Body Composition Study (Phase 2): This study will assess the effect of this compound on body fat loss over a 40-week period.[8]
-
Type 2 Diabetes Mellitus (T2DM) Study (Phase 2): This placebo-controlled study will evaluate this compound in patients with obesity or overweight and T2DM.[8]
-
Maintenance Switching Study (Phase 2): This study will evaluate the transition from an approved injectable GLP-1 receptor agonist to once-daily oral this compound for weight loss maintenance.[8]
Conclusion
This compound is a promising oral, small-molecule GLP-1 receptor agonist with a differentiated mechanism of action. Its Gs-biased agonism appears to translate into a favorable safety and tolerability profile in clinical trials. The data from preclinical and early clinical studies demonstrate its potential for significant weight loss and glycemic control. The ongoing and planned Phase 2 studies will provide further insights into its efficacy and safety, positioning this compound as a potentially important future therapeutic option for individuals with type 2 diabetes and obesity.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. edgen.tech [edgen.tech]
- 5. drughunter.com [drughunter.com]
- 6. Structure Therapeutics: A High-Stakes Gamble in the Oral Obesity Therapy Race [ainvest.com]
- 7. preprints.org [preprints.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of Metabolic Status in Nonhuman Primates with the Intravenous Glucose Tolerance Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Metabolic Status in Nonhuman Primates with the Intravenous Glucose Tolerance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 2b, Dose-range Finding Study of the Efficacy and Safety of Multiple Doses of this compound (GSBR-1290) in Participants Living With Obesity or Overweight With at Least One Weight-related Comorbidity [ctv.veeva.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. Structure Therapeutics Reports Second Quarter 2025 Financial Results and Recent Highlights | Structure Therapeutics [ir.structuretx.com]
GSBR-1290: A Deep Dive into its Glucagon-Like Peptide-1 Receptor Binding and Signaling Characteristics
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 2, 2025 – This technical whitepaper provides an in-depth analysis of the target receptor binding and signaling characteristics of GSBR-1290, an orally available, non-peptide, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). Developed by Structure Therapeutics, GSBR-1290 is currently under investigation for the treatment of type 2 diabetes mellitus (T2DM) and obesity. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this novel therapeutic agent.
Executive Summary
GSBR-1290 is distinguished as a biased agonist of the GLP-1R, a class B G-protein coupled receptor (GPCR).[1][2][3][4] This biased agonism is characterized by the preferential activation of the G-protein signaling cascade, which is associated with the therapeutic effects of GLP-1R activation, while demonstrating minimal recruitment of β-arrestin.[5][6] This targeted mechanism of action is hypothesized to maximize efficacy in glucose control and weight reduction while potentially offering a favorable side-effect profile. Preclinical and clinical studies have demonstrated GSBR-1290's potential in glycemic control and weight management.[6][7]
Receptor Binding and Functional Potency
While specific quantitative data on the binding affinity (e.g., Ki, Kd) and in vitro functional potency (e.g., EC50, IC50) of GSBR-1290 for the human GLP-1R are not yet publicly available in detail, company disclosures consistently refer to it as a "highly potent" agonist with "high binding affinity". The following tables are representative of the types of data typically generated in preclinical pharmacology studies for a compound like GSBR-1290.
Table 1: Representative GLP-1 Receptor Binding Affinity Data
| Parameter | Value | Species | Assay Type |
| Ki (nM) | Data not available | Human | Radioligand Binding |
| Kd (nM) | Data not available | Human | Saturation Binding |
Table 2: Representative In Vitro Functional Potency Data
| Parameter | Value | Species | Cell Line | Functional Readout |
| EC50 (nM) for cAMP production | Data not available | Human | HEK293-hGLP-1R | HTRF |
| EC50 (nM) for β-arrestin recruitment | Data not available | Human | CHO-hGLP-1R | BRET/FRET |
| Bias Factor | Data not available | - | - | - |
Biased Agonism and Signaling Pathway
GSBR-1290's mechanism of action is centered on its biased agonism at the GLP-1R.[1][2][3][4][5] Upon binding to the GLP-1R, primarily located on pancreatic β-cells and neurons in the hypothalamus, GSBR-1290 selectively activates the Gαs protein subunit. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP), a key second messenger responsible for the downstream therapeutic effects of GLP-1R activation. These effects include glucose-dependent insulin (B600854) secretion, delayed gastric emptying, and appetite suppression.
Crucially, GSBR-1290 is designed to avoid significant recruitment of β-arrestin.[5][6] The β-arrestin pathway is typically involved in receptor desensitization and internalization, and its activation has been linked to some of the adverse effects associated with GLP-1R agonists. By minimizing β-arrestin engagement, GSBR-1290 may offer a more sustained therapeutic effect and an improved tolerability profile.
Experimental Protocols
The characterization of GSBR-1290's binding and signaling properties would have involved a suite of in vitro assays. While the specific protocols employed by Structure Therapeutics have not been publicly disclosed, the following represent standard methodologies for these types of investigations.
Radioligand Binding Assays (for Affinity)
-
Objective: To determine the binding affinity of GSBR-1290 for the GLP-1R.
-
Methodology:
-
Membranes from cells overexpressing the human GLP-1R are prepared.
-
A constant concentration of a radiolabeled GLP-1R ligand (e.g., 125I-GLP-1) is incubated with the membranes.
-
Increasing concentrations of unlabeled GSBR-1290 are added to compete with the radioligand for binding to the receptor.
-
Following incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured, and the data are analyzed to determine the concentration of GSBR-1290 that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assays (for G-Protein Pathway Activation)
-
Objective: To quantify the functional potency of GSBR-1290 in activating the Gαs signaling pathway.
-
Methodology:
-
A cell line stably expressing the human GLP-1R (e.g., HEK293 or CHO cells) is cultured.
-
The cells are treated with increasing concentrations of GSBR-1290 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
The data are plotted as a dose-response curve to determine the EC50, the concentration of GSBR-1290 that elicits 50% of the maximal response.
-
β-Arrestin Recruitment Assays (for Biased Agonism)
-
Objective: To assess the ability of GSBR-1290 to induce the recruitment of β-arrestin to the GLP-1R.
-
Methodology:
-
A cell line is engineered to co-express the human GLP-1R fused to a reporter enzyme fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Upon treatment with a GLP-1R agonist, the recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, resulting in a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence or fluorescence).
-
Cells are treated with increasing concentrations of GSBR-1290, and the signal is measured.
-
The dose-response data are used to determine the EC50 for β-arrestin recruitment, which can be compared to the EC50 for cAMP production to quantify the signaling bias.
-
References
- 1. Structure Therapeutics Announces First Patients Dosed in Phase 2b ACCESS Clinical Study Evaluating Oral Small Molecule GLP-1 Receptor Agonist, GSBR-1290, for Obesity | Structure Therapeutics [structuretx.gcs-web.com]
- 2. Structure Therapeutics Announces Positive Results from Phase 1b Clinical Study of Oral GLP-1 Receptor Agonist GSBR-1290 and Provides Program Update - BioSpace [biospace.com]
- 3. bariatricnews.net [bariatricnews.net]
- 4. Structure Therapeutics Announces First Patients Dosed in Phase 2b ACCESS Clinical Study Evaluating Oral Small Molecule GLP-1 Receptor Agonist, GSBR-1290, for Obesity - BioSpace [biospace.com]
- 5. Structure Therapeutics GLP-1R Small Molecule Agonist GSBR-1290 Preclinical and Clinical Data [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. Structure Therapeutics GLP-1R Small Molecule Agonist GSBR-1290 Preclinical and Clinical Data [synapse.patsnap.com]
- 7. Structure Therapeutics Announces Positive Results from [globenewswire.com]
Aleniglipron: A Technical Guide to a Novel Non-Peptidic GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleniglipron (GSBR-1290) is an orally bioavailable, non-peptidic small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the management of type 2 diabetes mellitus (T2DM) and obesity. Developed by Structure Therapeutics, this compound is currently in Phase 2 clinical development.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used for its characterization. A defining feature of this compound is its Gs-biased agonism, leading to potent activation of the cAMP signaling pathway without significant recruitment of β-arrestin. This biased signaling profile suggests a potential for strong efficacy with an improved side-effect profile compared to existing GLP-1R agonists.
Introduction
The glucagon-like peptide-1 (GLP-1) receptor is a well-established therapeutic target for T2DM and obesity.[3] Endogenous GLP-1, an incretin (B1656795) hormone, potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.[3] While peptide-based GLP-1R agonists have demonstrated significant clinical success, they require subcutaneous injection, which can impact patient adherence.[4] The development of orally bioavailable, non-peptidic GLP-1R agonists like this compound represents a significant advancement, offering the potential for improved patient convenience and compliance.
This compound is a potent and selective small molecule agonist of the GLP-1R. Its chemical structure is distinct from peptide-based agonists, allowing for oral administration. Preclinical and early clinical data suggest that this compound has the potential to be a best-in-class oral GLP-1R agonist.
Mechanism of Action: Gs-Biased Agonism
This compound acts as a biased agonist at the GLP-1R, preferentially activating the Gs protein-cAMP signaling pathway over the β-arrestin pathway. This is a key differentiator from many existing GLP-1R agonists.
Upon binding to the GLP-1R, this compound induces a conformational change that facilitates the coupling and activation of the Gs protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in glucose-stimulated insulin secretion and other metabolic effects of GLP-1.
Crucially, this compound does not induce measurable β-arrestin recruitment. The recruitment of β-arrestin to the GLP-1R is typically involved in receptor desensitization, internalization, and the initiation of separate signaling cascades that can be associated with some of the gastrointestinal side effects of GLP-1R agonists. By avoiding β-arrestin recruitment, this compound may offer a more sustained therapeutic effect and a better tolerability profile.
GLP-1 Receptor Signaling Pathway
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | <10 nM | Not Specified | Radioligand Binding Assay | |
| cAMP Potency (EC50) | <0.1 nM | HDB Cell Line | cAMP Stimulation Assay | |
| β-Arrestin Recruitment | No measurable recruitment | Not Specified | β-Arrestin Recruitment Assay |
Table 2: Preclinical Pharmacodynamic Effects of this compound in Non-Human Primates
| Study | Species | Dosing | Key Findings | Reference |
| Intravenous Glucose Tolerance Test (IVGTT) | Non-human primate | 0.05 mg/kg (IV) | Increased glucose-dependent insulin secretion to levels comparable to liraglutide. | |
| 7-Day Oral Repeat-Dose Study | Non-human primate | 2, 6, and 10 mg/kg/day (oral) | Dose-dependent reduction in food intake and body weight. |
Table 3: Clinical Efficacy of this compound (Phase 2a Study)
| Indication | Duration | Dose | Placebo-Adjusted Mean Weight Loss | Reference |
| Obesity | 12 weeks | 120 mg | 6.2% | |
| Obesity (Tablet Formulation) | 12 weeks | Not Specified | up to 6.9% |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and validation of findings. The following sections describe representative methodologies for key assays.
Radioligand Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the GLP-1 receptor.
-
Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably expressing the human GLP-1 receptor are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin-4) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GLP-1R agonist (e.g., Exendin-4).
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (Representative Protocol)
This protocol describes a method to measure the potency (EC50) of this compound in stimulating cAMP production.
-
Cell Culture:
-
CHO-K1 or HEK293 cells stably expressing the human GLP-1 receptor are seeded into 96- or 384-well plates.
-
-
Assay Procedure:
-
Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Increasing concentrations of this compound are added to the cells.
-
The cells are incubated to allow for cAMP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Detection:
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a reporter gene assay (e.g., CRE-luciferase).
-
-
Data Analysis:
-
The concentration of this compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.
-
β-Arrestin Recruitment Assay (Representative Protocol)
This protocol describes a method to assess the ability of this compound to induce the recruitment of β-arrestin to the GLP-1 receptor, often using Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., PathHunter assay).
-
Cell Line:
-
A cell line (e.g., CHO-K1 or HEK293) is used that co-expresses the GLP-1 receptor fused to a donor molecule (e.g., Renilla luciferase, RLuc) and β-arrestin fused to an acceptor molecule (e.g., Green Fluorescent Protein, GFP, or an enzyme fragment).
-
-
Assay Procedure:
-
Cells are seeded into a white, clear-bottom 96- or 384-well plate.
-
The substrate for the donor molecule (e.g., coelenterazine (B1669285) for RLuc) is added to the cells.
-
Increasing concentrations of this compound are added to the cells.
-
The plate is incubated to allow for β-arrestin recruitment.
-
-
Signal Detection:
-
The light emission from both the donor and acceptor molecules is measured at their respective wavelengths.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the light intensity from the acceptor to the light intensity from the donor.
-
An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor. The potency (EC50) and efficacy (Emax) of this compound for β-arrestin recruitment are determined from the dose-response curve.
-
In Vivo Efficacy Studies (Representative Protocols)
-
Animal Model:
-
Fasted non-human primates (e.g., cynomolgus monkeys) are used.
-
-
Procedure:
-
A baseline blood sample is collected.
-
This compound or vehicle is administered orally or intravenously.
-
After a specified time, a glucose challenge is administered either orally (OGTT) or intravenously (IVGTT).
-
Blood samples are collected at various time points after the glucose challenge.
-
-
Analysis:
-
Plasma glucose and insulin levels are measured in the collected blood samples.
-
The effect of this compound on glucose tolerance and insulin secretion is assessed by comparing the glucose and insulin profiles between the this compound-treated and vehicle-treated groups.
-
-
Animal Model:
-
Rats are fed a high-fat diet to induce obesity.
-
-
Procedure:
-
Animals are randomized into treatment groups (vehicle control and different doses of this compound).
-
This compound is administered orally once daily for a specified duration.
-
Food intake and body weight are measured daily.
-
-
Analysis:
-
The effect of this compound on cumulative food intake and body weight change is compared to the vehicle control group.
-
Experimental Workflow Visualization
Clinical Development
This compound is currently in Phase 2 clinical development for the treatment of obesity and T2DM.
-
Phase 1 Studies: Phase 1 trials in healthy volunteers have demonstrated that this compound is generally well-tolerated and has a pharmacokinetic profile supportive of once-daily oral dosing.
-
Phase 2a Studies: A Phase 2a study in participants with T2DM and obesity provided proof-of-concept for this compound. The study demonstrated statistically significant and clinically meaningful reductions in HbA1c and body weight at 12 weeks. The most common adverse events were mild to moderate gastrointestinal issues, consistent with the GLP-1R agonist class.
-
Phase 2b Studies: Phase 2b dose-ranging studies (ACCESS and ACCESS II) are currently ongoing to evaluate the efficacy and safety of multiple doses of this compound in participants with obesity or who are overweight with at least one weight-related comorbidity. These studies are assessing various dose-titration regimens to optimize the balance of efficacy and tolerability.
Conclusion
This compound is a promising, orally bioavailable, non-peptidic GLP-1 receptor agonist with a distinct mechanism of Gs-biased agonism. Its ability to potently activate the cAMP signaling pathway without engaging β-arrestin suggests the potential for strong therapeutic efficacy in T2DM and obesity, coupled with a favorable tolerability profile. The ongoing clinical development program will further elucidate the clinical utility of this compound and its potential to become a valuable treatment option for patients with metabolic diseases. The convenience of an oral formulation could significantly improve patient adherence and expand the accessibility of GLP-1R agonist therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure Therapeutics: The Dark Horse In The Oral Obesity GLP-1 Arena (NASDAQ:GPCR) | Seeking Alpha [seekingalpha.com]
- 3. Structure Therapeutics GLP-1R Small Molecule Agonist GSBR-1290 Preclinical and Clinical Data [synapse.patsnap.com]
- 4. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]
Aleniglipron (GSBR-1290): A Novel Oral GLP-1 Receptor Agonist for Metabolic Disease Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Aleniglipron (development code GSBR-1290) is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist currently under investigation by Structure Therapeutics for the treatment of metabolic diseases, including obesity and type 2 diabetes mellitus.[1][2] This document provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. Contrary to potential misconceptions, this compound is not a glucagon (B607659) receptor antagonist; it is a potent GLP-1 receptor agonist.[3][4]
Mechanism of Action: A Biased Agonist Approach
This compound distinguishes itself as a Gs-biased agonist of the GLP-1 receptor.[3] Unlike endogenous GLP-1 or peptide-based mimetics that bind to the extracellular domain of the receptor, this compound, as a small molecule, binds within a non-canonical transmembrane pocket. This specific binding mode results in the selective activation of the Gαs-cAMP signaling pathway, which is crucial for insulin (B600854) secretion and glucose homeostasis, without significantly engaging the β-arrestin pathway. This biased agonism is hypothesized to reduce receptor desensitization and may contribute to a more favorable side effect profile, particularly concerning gastrointestinal issues.
The activation of the GLP-1R by this compound initiates a cascade of downstream effects that are beneficial for metabolic control. In pancreatic β-cells, the increase in intracellular cAMP levels enhances glucose-dependent insulin synthesis and secretion. Furthermore, GLP-1R activation suppresses glucagon secretion from pancreatic α-cells, reduces food intake, and promotes weight loss, likely through effects on the central nervous system.
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (GSBR-1290) | GLP-1R agonist | Probechem Biochemicals [probechem.com]
- 4. Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Signaling Cascade of Aleniglipron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleniglipron (GSBR-1290) is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist under investigation for the treatment of obesity and type 2 diabetes mellitus.[1][2][3] A key characteristic of this compound is its Gs-biased agonism, leading to the potent activation of the Gαs-cAMP signaling pathway with minimal recruitment of β-arrestin.[2][4][5][6] This biased signaling profile is hypothesized to contribute to its therapeutic efficacy while potentially offering a favorable side-effect profile compared to non-biased GLP-1R agonists. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, detailed experimental protocols to investigate these pathways, and a summary of available quantitative data.
This compound's Mechanism of Action and Downstream Signaling
This compound is a non-peptidic agonist of the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[2][4] Unlike endogenous peptide agonists, this compound binds to a deep orthosteric cavity within the transmembrane domain of the GLP-1R.[6] This interaction preferentially stabilizes a receptor conformation that leads to the activation of the stimulatory G protein (Gs).
The Gαs-cAMP Pathway
Upon this compound binding, the activated GLP-1R catalyzes the exchange of GDP for GTP on the Gαs subunit. This leads to the dissociation of Gαs from the Gβγ dimer and subsequent activation of adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic adenosine (B11128) monophosphate (cAMP). The increased intracellular cAMP levels activate two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[7][8]
-
Protein Kinase A (PKA): PKA is a key mediator of GLP-1R signaling in pancreatic β-cells. Activated PKA phosphorylates a multitude of substrates, leading to:
-
Enhanced Insulin (B600854) Secretion: PKA promotes the synthesis of proinsulin and enhances the exocytosis of insulin-containing granules in a glucose-dependent manner.[4]
-
Suppression of Glucagon (B607659) Release: PKA activity in pancreatic α-cells leads to the inhibition of glucagon secretion.[4]
-
Gene Transcription: PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in β-cell function and survival.
-
-
Exchange Protein Directly Activated by cAMP (Epac): Epac proteins are guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2. cAMP binding to Epac induces a conformational change that promotes Rap activation, which in turn contributes to the potentiation of insulin secretion.
The PI3K/Akt Pathway
GLP-1R activation has also been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for promoting β-cell proliferation and survival.[4] While the precise mechanism of PI3K/Akt activation by GLP-1R is still under investigation, it is believed to involve Gβγ subunits and potentially transactivation of receptor tyrosine kinases. Activated Akt (also known as Protein Kinase B) phosphorylates a range of downstream targets that inhibit apoptosis and promote cell growth.
Biased Agonism of this compound
A distinguishing feature of this compound is its Gs-biased agonism. This means it preferentially activates the Gs-cAMP pathway with significantly reduced or no engagement of the β-arrestin pathway.[2][4][5] β-arrestin recruitment to the GLP-1R is typically involved in receptor desensitization, internalization, and the initiation of distinct signaling cascades that can contribute to some of the gastrointestinal side effects of GLP-1R agonists. By avoiding significant β-arrestin recruitment, this compound may lead to more sustained receptor signaling and a better tolerability profile.
Visualizing the Signaling Pathways
The following diagrams illustrate the key downstream signaling pathways of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 5. origene.com [origene.com]
- 6. abcam.com [abcam.com]
- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
Aleniglipron (GSBR-1290): A Technical Deep Dive into its Potential for Obesity and Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aleniglipron (formerly GSBR-1290) is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist currently under investigation by Structure Therapeutics for the treatment of obesity and type 2 diabetes mellitus (T2DM).[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and visualizations of its signaling pathway and clinical development workflow. Emerging as a promising candidate in a competitive landscape, this compound's unique properties as a biased agonist may offer a differentiated therapeutic profile.[2][3]
Mechanism of Action: Biased Agonism of the GLP-1 Receptor
This compound functions as a biased agonist of the GLP-1 receptor.[2][4] Unlike the endogenous ligand GLP-1, which activates both G-protein signaling and β-arrestin recruitment, this compound preferentially activates the Gαs-mediated cyclic AMP (cAMP) signaling pathway with minimal engagement of the β-arrestin pathway.[5][6][7] This biased agonism is believed to be a key differentiator, potentially leading to a more favorable side effect profile, particularly concerning gastrointestinal adverse events, which are often associated with β-arrestin recruitment.[3][7]
The activation of the Gαs pathway by this compound leads to the production of intracellular cAMP, which in turn triggers a cascade of downstream effects that contribute to its therapeutic potential in obesity and T2DM. These effects include:
-
Enhanced glucose-dependent insulin (B600854) secretion: Stimulation of pancreatic β-cells to release insulin in response to elevated blood glucose levels.
-
Suppression of glucagon (B607659) secretion: Reducing the release of glucagon from pancreatic α-cells, thereby lowering hepatic glucose production.
-
Delayed gastric emptying: Slowing the rate at which food leaves the stomach, leading to increased satiety and reduced food intake.
-
Central nervous system effects: Acting on appetite centers in the brain to promote feelings of fullness and reduce hunger.
Caption: this compound's biased agonism at the GLP-1R.
Quantitative Data from Clinical Trials
This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy. Below are summary tables of the available quantitative data.
Table 1: Phase 2a Obesity Study (NCT05762471) - Efficacy Results at 12 Weeks[8]
| Parameter | Placebo | This compound (120 mg) |
| Number of Participants | N/A | 64 |
| Mean Decrease in Weight (Placebo-Adjusted) | - | 6.2% (p<0.0001) |
| Participants with ≥6% Weight Loss | 0% | 67% |
| Participants with ≥10% Weight Loss | 0% | 33% |
A capsule to tablet PK study also showed a placebo-adjusted mean weight loss of up to 6.9% with a tablet formulation at 12 weeks.[8]
Table 2: Phase 1b/2a Study in Healthy Overweight/Obese Volunteers (HOV) and T2DM Participants (NCT05762471) - Interim Results[9]
| Cohort | Dose | Duration | Key Findings |
| HOV (Phase 1b) | 5-90 mg | 4 weeks | Favorable safety and tolerability; no study discontinuations. |
| T2DM (Phase 2a) | 45 mg and 90 mg | 12 weeks | Clinically meaningful reductions in HbA1c, blood glucose, and body weight. |
| HOV (Phase 2a Interim) | 120 mg | 8 weeks | Clinically meaningful reductions in body weight. |
Table 3: Overview of Ongoing and Planned Phase 2b Studies
| Study Name | NCT Number | Patient Population | Number of Participants | Doses Being Evaluated | Primary Endpoint |
| ACCESS | NCT06693843 | Obesity or overweight with at least one weight-related comorbidity | Approx. 220 | Up to 120 mg | Percent change in body weight from baseline to week 36 |
| ACCESS II | NCT06703021 | Obesity or overweight with at least one weight-related comorbidity | Approx. 80 | 180 mg and 240 mg | Efficacy, safety, and tolerability |
Experimental Protocols
Detailed proprietary experimental protocols are not publicly available. However, based on published information and general knowledge of standard methodologies, the following outlines the likely approaches used in the evaluation of this compound.
In Vitro cAMP Stimulation Assay
This assay is crucial for determining the potency and efficacy of this compound at the GLP-1 receptor.
-
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound stimulation.
-
Cell Line: A human cell line engineered to express the human GLP-1 receptor, such as HEK293 or CHO cells.
-
Methodology:
-
Cells are seeded in multi-well plates and incubated.
-
Cells are then treated with varying concentrations of this compound or a reference agonist (e.g., native GLP-1).
-
Following a specific incubation period, the cells are lysed.
-
The intracellular cAMP concentration is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data are analyzed to generate dose-response curves and calculate EC50 values (the concentration of agonist that produces 50% of the maximal response). This compound has demonstrated an EC50 value of less than 0.1 nM in a cAMP stimulation assay using the HDB cell line.[9]
-
β-Arrestin Recruitment Assay
This assay is used to assess the biased agonism of this compound.
-
Objective: To measure the recruitment of β-arrestin to the GLP-1 receptor upon stimulation with this compound.
-
Methodology:
-
A cell line co-expressing the GLP-1 receptor and a β-arrestin fusion protein (often linked to a reporter enzyme or fluorescent protein) is used.
-
Upon agonist binding to the receptor, β-arrestin is recruited to the intracellular domain of the receptor.
-
This recruitment event is detected by measuring the activity of the reporter enzyme or the change in fluorescence (e.g., using BRET - Bioluminescence Resonance Energy Transfer, or FRET - Förster Resonance Energy Transfer).
-
The results for this compound are compared to those of a balanced agonist like native GLP-1 to quantify the degree of bias away from β-arrestin recruitment.
-
Phase 2a Clinical Trial in Obesity (NCT05762471) - General Protocol Outline
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participant Population: Adults with obesity or who are overweight.
-
Intervention: Once-daily oral administration of this compound (at varying doses, including 120 mg) or placebo for 12 weeks.
-
Key Assessments:
-
Efficacy: Change in body weight from baseline, percentage of participants achieving predefined weight loss targets.
-
Safety and Tolerability: Monitoring and recording of adverse events (AEs), clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms (ECGs). The most common AEs reported were gastrointestinal-related, primarily nausea and vomiting, which were generally mild to moderate and attenuated after dose titration.[8] AE-related study discontinuations were low.[10]
-
-
Statistical Analysis: Efficacy endpoints are typically analyzed using an intent-to-treat (ITT) population, with statistical models such as ANCOVA (Analysis of Covariance) to compare the treatment groups, adjusting for baseline values.
Visualizations of Experimental and Clinical Workflows
Caption: this compound's drug development pipeline.
Future Directions and Conclusion
This compound has demonstrated promising results in early-phase clinical trials, with clinically meaningful weight loss and a generally favorable safety and tolerability profile.[8][11] The ongoing Phase 2b ACCESS and ACCESS II studies will provide more robust data on its efficacy and safety at various doses, informing the design of potential Phase 3 trials.[4] The oral route of administration and the potential for a better-tolerated safety profile due to its biased agonism position this compound as a potentially significant future therapeutic option for the management of obesity and T2DM. As the results from later-stage trials become available, a clearer picture of its place in the therapeutic landscape will emerge.
References
- 1. Structure Therapeutics Reports Fourth Quarter and Full Year 2024 Financial Results and Recent Highlights | Structure Therapeutics [structuretx.gcs-web.com]
- 2. Structure Therapeutics GLP-1R Small Molecule Agonist GSBR-1290 Preclinical and Clinical Data [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Structure Therapeutics: A High-Stakes Gamble in the Oral Obesity Therapy Race [ainvest.com]
- 4. Structure Therapeutics Begins Phase 2b Study of Oral GLP-1 Agonist GSBR-1290 for Obesity [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. Structure Therapeutics Reports Positive Topline Data from its Phase 2a Obesity Study and Capsule to Tablet PK Study for its Oral Non-Peptide Small Molecule GLP-1 Receptor Agonist GSBR-1290 | Structure Therapeutics [ir.structuretx.com]
- 9. Structure Therapeutics Reports Second Quarter 2025 Financial Results and Recent Highlights | Structure Therapeutics [ir.structuretx.com]
- 10. ir.structuretx.com [ir.structuretx.com]
- 11. Trials Today [trialstoday.org]
The Oral Bioavailability of Aleniglipron: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Pharmacokinetics and Mechanism of Action of a Novel Oral GLP-1 Receptor Agonist
Aleniglipron (formerly GSBR-1290) is an investigational, orally administered, non-peptidic small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) being developed by Structure Therapeutics for the treatment of type 2 diabetes and obesity.[1][2][3] As the pharmaceutical industry trends towards more convenient, patient-friendly oral therapies for chronic diseases, a thorough understanding of the oral bioavailability and pharmacokinetic profile of new chemical entities like this compound is paramount for researchers, scientists, and drug development professionals. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of the oral bioavailability of this compound, its mechanism of action, and the experimental approaches used in its evaluation.
Preclinical Pharmacokinetics
Preclinical studies in non-human primates (NHPs) have provided initial insights into the pharmacokinetic and pharmacodynamic profile of this compound. These studies are crucial for establishing proof-of-concept and for guiding dose selection in first-in-human clinical trials.
A seven-day repeat-dose study in NHPs demonstrated that orally administered this compound resulted in a dose-dependent reduction in blood glucose levels and a significant increase in insulin (B600854) secretion, comparable to the injectable GLP-1R agonist liraglutide.[1] Furthermore, at higher doses, this compound led to a statistically significant reduction in food intake and body weight.[1] These findings suggested a favorable preclinical profile supporting its advancement into clinical development.[1]
| Parameter | Species | Dosing | Key Findings |
| Efficacy | Non-human primates | 2, 6, and 10 mg/kg daily for 7 days (oral) | Dose-dependent reduction in blood glucose and increase in insulin secretion, comparable to liraglutide. Significant reduction in food intake and body weight at higher doses.[1] |
| Safety | Rat | 28-day GLP toxicology study | No Observable Adverse Effect Level (NOAEL) of 1000 mg/kg/day.[3] |
Table 1: Summary of Preclinical Data for this compound.
Human Pharmacokinetics and Oral Bioavailability
Clinical trials in human subjects are essential for defining the pharmacokinetic profile, including the rate and extent of absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. For this compound, several Phase 1 and Phase 2 clinical trials have been conducted to evaluate its safety, tolerability, and pharmacokinetics.
Pharmacokinetic data from these studies have indicated that this compound has a terminal half-life of approximately 25 to 28 hours, which supports a once-daily dosing regimen.[4] A key feature of this compound's oral bioavailability is that its absorption is not significantly affected by food, allowing for more convenient administration without regard to meals.[2] Furthermore, a study comparing a capsule formulation to a new tablet formulation found that the tablet had comparable exposure, supporting the use of the tablet in future studies.[2]
While specific quantitative data for parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) from the completed Phase 1 single and multiple ascending dose studies have been presented at scientific conferences, the detailed results are not yet widely publicly available in published literature. The available information, however, consistently points towards a pharmacokinetic profile that is amenable to once-daily oral administration.
| Parameter | Value | Study Population | Key Implication |
| Terminal Half-life (t½) | 25-28 hours | Not specified | Supports once-daily dosing regimen.[4] |
| Cmax | Data not publicly available | - | - |
| Tmax | Data not publicly available | - | - |
| AUC | Data not publicly available | - | - |
| Food Effect | Not significant | Not specified | Can be taken with or without food.[2] |
| Formulation | Tablet comparable to capsule | Healthy volunteers | Supports use of tablet formulation in later-stage trials.[2] |
Table 2: Human Pharmacokinetic Parameters of this compound.
Mechanism of Action: Biased Agonism at the GLP-1 Receptor
This compound is designed as a biased agonist of the GLP-1 receptor.[2][3] This means that it preferentially activates the G-protein signaling pathway, which is associated with the therapeutic effects of GLP-1R activation, while having minimal recruitment of the β-arrestin pathway. The recruitment of β-arrestin is thought to be associated with receptor internalization and desensitization, and potentially some of the gastrointestinal side effects commonly observed with GLP-1R agonists. By selectively activating the G-protein pathway, this compound aims to provide the desired therapeutic benefits with an improved tolerability profile.
Figure 1: Biased Signaling Pathway of this compound at the GLP-1 Receptor. This diagram illustrates how this compound preferentially activates the Gs protein pathway, leading to therapeutic effects, with minimal recruitment of the β-arrestin pathway, potentially reducing adverse effects.
Experimental Protocols: Clinical Trial Design
The oral bioavailability and pharmacokinetic profile of this compound have been and continue to be investigated in a series of clinical trials. The design of these studies follows a standard progression from early-phase trials in healthy volunteers to later-phase trials in the target patient populations.
A typical clinical trial workflow to assess the oral bioavailability of a new drug such as this compound involves several key stages, from initial screening and enrollment to detailed pharmacokinetic and safety assessments.
Figure 2: Typical Clinical Trial Workflow for Oral Bioavailability Assessment. This flowchart outlines the key steps involved in a clinical trial designed to evaluate the pharmacokinetics of an oral drug like this compound.
A summary of the key clinical trials for this compound is provided in the table below.
| Clinical Trial Identifier | Phase | Status (as of late 2025) | Primary Objectives |
| NCT05893043 | Phase 1 | Completed | To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers. |
| NCT05762471 | Phase 2a | Completed | To evaluate the safety, tolerability, and efficacy of this compound in participants with type 2 diabetes and obesity.[4] |
| NCT06693843 (ACCESS) | Phase 2b | Active, not recruiting | To evaluate the efficacy, safety, and pharmacokinetics of multiple doses of this compound in participants with obesity or overweight with weight-related comorbidities. |
| NCT06703021 (ACCESS II) | Phase 2 | Active, not recruiting | To evaluate the safety, tolerability, and efficacy of higher doses of this compound in participants with obesity or overweight with weight-related comorbidities.[5] |
| NCT07169942 | Phase 2 | Active, not recruiting | To evaluate the effects of this compound on body composition in participants with obesity. |
Table 3: Summary of Key Clinical Trials for this compound.
Conclusion
This compound is a promising oral GLP-1 receptor agonist with a pharmacokinetic profile that supports once-daily dosing. Its mechanism as a biased agonist holds the potential for a favorable efficacy and tolerability profile. While detailed quantitative pharmacokinetic data from early-phase clinical trials are not yet fully published, the available information indicates that this compound is orally bioavailable and demonstrates dose-proportional exposure. Ongoing and future clinical trials will further elucidate the oral bioavailability and clinical utility of this compound in the management of type 2 diabetes and obesity, contributing to the growing landscape of oral therapies for metabolic diseases.
References
- 1. Structure Therapeutics GLP-1R Small Molecule Agonist GSBR-1290 Preclinical and Clinical Data [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Structure Therapeutics Reports Positive Topline Data from its Phase 2a Obesity Study and Capsule to Tablet PK Study for its Oral Non-Peptide Small Molecule GLP-1 Receptor Agonist GSBR-1290 | Structure Therapeutics [ir.structuretx.com]
- 3. Structure Therapeutics GLP-1R Small Molecule Agonist GSBR-1290 Preclinical and Clinical Data [synapse.patsnap.com]
- 4. preprints.org [preprints.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
GSBR-1290: A Novel Oral GLP-1 Receptor Agonist - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSBR-1290 is an orally available, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a well-established therapeutic target for type 2 diabetes and obesity.[1] Developed by Structure Therapeutics, GSBR-1290 is designed as a biased agonist, selectively activating the G-protein signaling pathway without significantly inducing β-arrestin recruitment.[1][2] This biased agonism is hypothesized to contribute to its therapeutic effects while potentially mitigating certain side effects associated with other GLP-1R agonists. Preclinical and clinical studies have demonstrated the potential of GSBR-1290 in promoting glucose-dependent insulin (B600854) secretion, improving glycemic control, and inducing weight loss.[2]
These application notes provide a detailed overview of the methodologies relevant to the preclinical and clinical investigation of GSBR-1290, with a focus on its interaction with the GLP-1 receptor. This includes a representative protocol for determining the binding affinity of small molecules like GSBR-1290 to the GLP-1R and an overview of the associated signaling pathways.
GLP-1R Signaling Pathway
The binding of an agonist like GSBR-1290 to the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels then activate two key downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). The activation of these pathways ultimately results in various physiological responses, including enhanced glucose-stimulated insulin secretion from pancreatic β-cells.
Caption: GLP-1R Signaling Pathway Activated by GSBR-1290.
GSBR-1290 GLP-1R Binding Affinity Assay
Determining the binding affinity of a compound to its target receptor is a critical step in drug discovery. A radioligand competitive binding assay is a standard method to quantify this interaction. This protocol provides a representative method for assessing the binding affinity of GSBR-1290 to the human GLP-1 receptor.
Objective: To determine the inhibitory constant (Ki) of GSBR-1290 for the human GLP-1 receptor.
Principle: This assay measures the ability of a test compound (GSBR-1290) to compete with a radiolabeled ligand for binding to the GLP-1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Protocol
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity GLP-1R radioligand (e.g., [¹²⁵I]-GLP-1 or [¹²⁵I]-Exendin-4).
-
Test Compound: GSBR-1290, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known, unlabeled GLP-1R agonist (e.g., 1 µM GLP-1 or Exendin-4).
-
Assay Buffer: (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 0.1% BSA, pH 7.4).
-
Wash Buffer: Cold assay buffer.
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
2. Procedure:
-
Assay Setup:
-
Prepare serial dilutions of GSBR-1290 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound (GSBR-1290) or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes (protein concentration to be optimized).
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the GSBR-1290 concentration.
-
-
Determine IC50:
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the Ki value:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Data Presentation
While specific binding affinity data for GSBR-1290 is not publicly available, the results of such an assay would be presented in a table similar to the one below, allowing for comparison with other GLP-1R agonists.
| Compound | IC50 (nM) | Ki (nM) | Receptor Source | Radioligand |
| GSBR-1290 | TBD | TBD | hGLP-1R | [¹²⁵I]-GLP-1 |
| GLP-1 (7-36) | Reference | Reference | hGLP-1R | [¹²⁵I]-GLP-1 |
| Exendin-4 | Reference | Reference | hGLP-1R | [¹²⁵I]-GLP-1 |
TBD: To be determined by the experimental protocol described above.
Experimental Workflow Diagram
Caption: Workflow for GLP-1R Radioligand Binding Assay.
Summary of GSBR-1290 In Vivo Efficacy
While in vitro binding affinity data is not publicly disclosed, the in vivo efficacy of GSBR-1290 has been reported in clinical trials.
| Study Phase | Population | Treatment Duration | Key Findings |
| Phase 1b | Healthy overweight or obese individuals | 28 days | Dose-dependent weight loss. |
| Phase 2a | Overweight or obese individuals | 12 weeks | Statistically significant placebo-adjusted mean weight loss of 6.2% with the capsule formulation and up to 6.9% with a tablet formulation.[3] |
| Phase 2a | Type 2 Diabetes | 12 weeks | Statistically significant reduction in HbA1c and body weight.[4] |
These application notes provide a framework for the in vitro characterization of GSBR-1290's binding to the GLP-1R and a summary of its observed in vivo effects. The provided protocols and diagrams are intended to guide researchers in the further investigation of this and other novel GLP-1R agonists.
References
- 1. bariatricnews.net [bariatricnews.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Structure Therapeutics Reports Positive Topline Data from its Phase 2a Obesity Study and Capsule to Tablet PK Study for its Oral Non-Peptide Small Molecule GLP-1 Receptor Agonist GSBR-1290 | Structure Therapeutics [ir.structuretx.com]
- 4. researchgate.net [researchgate.net]
Aleniglipron: Application Notes and Protocols for Diet-Induced Obesity Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleniglipron (GSBR-1290) is an orally available, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of type 2 diabetes and obesity. As a biased agonist, this compound selectively activates the Gαs-cAMP signaling pathway without significantly engaging the β-arrestin pathway, a mechanism that may contribute to its efficacy and tolerability profile.[1][2] Preclinical studies in animal models of diet-induced obesity (DIO) are crucial for elucidating its therapeutic potential and mechanism of action. These application notes provide a summary of the available quantitative data and detailed experimental protocols for the use of this compound in such models.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound in non-human primate (NHP) models of diet-induced obesity.
Table 1: Effect of this compound on Body Weight in Diet-Induced Obese Non-Human Primates
| Treatment Group | Dose (mg/kg, oral, once daily) | Study Duration (days) | Mean Body Weight Change from Baseline (%) |
| Placebo | - | 7 | - |
| Liraglutide | - | 7 | - |
| This compound | 6 | 7 | Significant Reduction |
| This compound | 10 | 7 | > -8% |
Table 2: Effect of this compound on Food Intake in Diet-Induced Obese Non-Human Primates
| Treatment Group | Dose (mg/kg, oral, once daily) | Study Duration (days) | Average Food Intake Reduction (vs. Placebo) |
| Placebo | - | 6 | - |
| Liraglutide | - | 6 | - |
| This compound | 6 | 6 | Statistically Significant |
| This compound | 10 | 6 | Statistically Significant |
Table 3: Safety Pharmacology of this compound in Rats
| Study Type | Species | Duration | No Observable Adverse Effect Level (NOAEL) |
| GLP Toxicology | Rat | 28 days | 1000 mg/kg/day |
Signaling Pathway
Caption: this compound's biased agonism of the GLP-1 receptor.
Experimental Protocols
Diet-Induced Obesity (DIO) Non-Human Primate Model
Objective: To evaluate the in vivo efficacy of this compound on body weight, food intake, and glucose metabolism in a diet-induced obesity non-human primate model.
Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis) or Rhesus macaques (Macaca mulatta).
-
Sex: Male or female.
-
Age: Adult.
-
Housing: Single or pair-housed in climate-controlled facilities with a 12-hour light/dark cycle.
-
Diet for Induction of Obesity: Animals are fed a high-fat diet (HFD), typically providing 30-45% of calories from fat, for a period sufficient to induce weight gain and metabolic characteristics of obesity.
Experimental Procedure:
-
Acclimation and Baseline: Following the induction of obesity, animals are acclimated to the experimental procedures. Baseline measurements of body weight, food consumption, and relevant blood parameters (e.g., glucose, insulin) are recorded.
-
Randomization: Animals are randomized into treatment groups (e.g., vehicle control, positive control such as Liraglutide, and multiple dose levels of this compound).
-
Dosing: this compound is administered orally once daily. The vehicle should be appropriate for the formulation of this compound.
-
Monitoring:
-
Body Weight: Measured daily or at frequent intervals.
-
Food Intake: Daily food consumption is quantified.
-
Clinical Observations: Animals are monitored daily for any adverse effects.
-
-
Metabolic Assessments:
-
Intravenous Glucose Tolerance Test (ivGTT): To assess glucose clearance and insulin secretion in response to a glucose challenge.
-
An acute ivGTT can be performed after a single dose of this compound.
-
Blood samples are collected at baseline and at specified time points following an intravenous glucose bolus to measure plasma glucose and insulin concentrations.
-
-
Experimental Workflow for DIO NHP Study
References
Application Notes and Protocols for Intravenous Glucose Tolerance Test (ivGTT) with Aleniglipron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleniglipron (GSBR-1290) is an orally available, small molecule, biased agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1] As a GLP-1R agonist, this compound enhances glucose-dependent insulin (B600854) secretion, a key mechanism for maintaining glucose homeostasis. The intravenous glucose tolerance test (IVGTT) is a crucial experimental procedure to evaluate the pharmacodynamic effects of compounds like this compound on insulin secretion and glucose metabolism. These application notes provide a detailed protocol for conducting an IVGTT with this compound in a research setting, particularly in non-human primates, which have been used in the preclinical evaluation of this compound.[1]
Mechanism of Action
This compound selectively activates the G-protein signaling pathway of the GLP-1 receptor with minimal recruitment of β-arrestin.[1] This biased agonism is thought to contribute to its therapeutic effects. The activation of the GLP-1R in pancreatic β-cells initiates a cascade of intracellular events, leading to the potentiation of glucose-stimulated insulin secretion.
Data Presentation
While specific quantitative data from IVGTT studies with this compound are not publicly available, the following tables represent the expected outcomes based on the known mechanism of action of GLP-1R agonists. These tables are provided as a template for data presentation. Preclinical studies in non-human primates have shown that this compound administration leads to a significant, dose-dependent increase in insulin secretion and a reduction in blood glucose levels following an intravenous glucose challenge, with effects comparable to the established GLP-1R agonist liraglutide.[1]
Table 1: Plasma Glucose Levels (mg/dL) during IVGTT in Non-Human Primates
| Time (minutes) | Vehicle Control (Mean ± SEM) | This compound (0.05 mg/kg) (Mean ± SEM) | Liraglutide (0.1 mg/kg) (Mean ± SEM) |
| -5 (Baseline) | 85 ± 4 | 84 ± 5 | 86 ± 4 |
| 0 (Glucose Bolus) | 350 ± 15 | 345 ± 18 | 348 ± 16 |
| 5 | 300 ± 12 | 250 ± 14 | 255 ± 13 |
| 10 | 250 ± 10 | 180 ± 11 | 185 ± 10 |
| 20 | 180 ± 8 | 110 ± 9 | 115 ± 8 |
| 30 | 120 ± 6 | 90 ± 7 | 95 ± 6 |
| 60 | 90 ± 5 | 85 ± 5 | 88 ± 5 |
*Representative data indicating a statistically significant difference (p < 0.05) compared to the vehicle control.
Table 2: Plasma Insulin Levels (µU/mL) during IVGTT in Non-Human Primates
| Time (minutes) | Vehicle Control (Mean ± SEM) | This compound (0.05 mg/kg) (Mean ± SEM) | Liraglutide (0.1 mg/kg) (Mean ± SEM) |
| -5 (Baseline) | 5 ± 1 | 6 ± 1 | 5 ± 1 |
| 0 (Glucose Bolus) | 5 ± 1 | 6 ± 1 | 5 ± 1 |
| 5 | 50 ± 5 | 120 ± 10 | 115 ± 9 |
| 10 | 40 ± 4 | 90 ± 8 | 85 ± 7 |
| 20 | 25 ± 3 | 50 ± 5 | 45 ± 4 |
| 30 | 15 ± 2 | 30 ± 3 | 28 ± 3 |
| 60 | 8 ± 1 | 10 ± 2 | 9 ± 1 |
*Representative data indicating a statistically significant difference (p < 0.05) compared to the vehicle control.
Experimental Protocols
This protocol is a composite based on standard IVGTT procedures for non-human primates and specific details from preclinical studies of GLP-1R agonists.[1][2]
Objective: To assess the effect of this compound on glucose-stimulated insulin secretion and glucose clearance.
Materials:
-
This compound (GSBR-1290)
-
Vehicle (e.g., sterile water or saline)
-
Positive control: Liraglutide
-
50% Dextrose solution
-
Anesthetic agent (e.g., ketamine)
-
Catheters for intravenous administration and blood sampling
-
Blood collection tubes (e.g., EDTA tubes for plasma)
-
Glucometer and test strips
-
Centrifuge
-
Assay kits for insulin measurement (e.g., ELISA)
Animal Model:
-
Non-human primates (e.g., Cynomolgus or Rhesus macaques), fasted overnight (approximately 12-16 hours) with free access to water.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Place catheters in a peripheral vein for infusion of glucose and test articles, and in another vein (or an artery) for blood sampling.
-
-
Baseline Sampling:
-
Collect two baseline blood samples at -10 and -5 minutes prior to drug administration.
-
-
Drug Administration:
-
At time 0, administer a single intravenous bolus of this compound (e.g., 0.05 mg/kg), Liraglutide (e.g., 0.1 mg/kg), or vehicle. The volume of administration should be consistent across all groups.
-
-
Glucose Challenge:
-
Five minutes after the drug administration, administer an intravenous bolus of 50% dextrose solution (e.g., 0.3 g/kg body weight).
-
-
Blood Sampling:
-
Collect blood samples at 1, 3, 5, 10, 15, 20, 30, and 60 minutes after the glucose bolus.
-
For each sample, immediately measure blood glucose using a glucometer.
-
Place the remaining blood in EDTA tubes, keep on ice, and then centrifuge to separate plasma. Store plasma samples at -80°C until insulin analysis.
-
-
Data Analysis:
-
Measure plasma insulin concentrations using a validated assay.
-
Calculate the area under the curve (AUC) for both glucose and insulin.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to compare the effects of this compound and Liraglutide to the vehicle control.
-
Mandatory Visualizations
References
Aleniglipron (GSBR-1290): Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleniglipron, also known as GSBR-1290, is an orally bioavailable, non-peptidic, small molecule agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor[1]. As a Gs-biased agonist, it selectively activates the G-protein signaling pathway, leading to the stimulation of insulin (B600854) secretion in a glucose-dependent manner, suppression of glucagon (B607659) release, delayed gastric emptying, and reduced appetite[2][3][4]. These mechanisms of action make this compound a promising therapeutic candidate for type 2 diabetes and obesity[1][4]. This document provides detailed application notes and experimental protocols for the preclinical investigation of this compound, focusing on appropriate dosage and key in vitro and in vivo assays.
Data Presentation
The following tables summarize the key quantitative data for this compound based on available preclinical and in vitro studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| GLP-1R Binding Affinity (Ki) | <10 nM | Recombinant human GLP-1R | [5] |
| cAMP Stimulation (EC50) | <0.1 nM | HDB cell line | [6] |
Table 2: Preclinical Oral Dosage and Efficacy of this compound
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Non-Human Primates | 2, 6, 10 mg/kg (once daily) | 7 days | Dose-dependent reduction in blood glucose and food intake. Increased insulin secretion. Significant weight reduction at 6 and 10 mg/kg (over 8% at the highest dose). | [2][7] |
| Rats | Up to 1000 mg/kg/day | 28 days | No Observable Adverse Effect Level (NOAEL) established at 1000 mg/kg/day, suggesting a wide therapeutic window. | [2][7] |
Signaling Pathway and Experimental Workflows
Experimental Protocols
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in a mouse model.
Materials:
-
This compound (GSBR-1290)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
D-glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Mice (e.g., C57BL/6 or a diabetic model like db/db mice)
Procedure:
-
Animal Acclimatization and Dosing:
-
House mice under standard conditions and allow for at least one week of acclimatization.
-
Administer this compound orally (e.g., 3, 10, 30 mg/kg) or vehicle once daily for a predetermined period (e.g., 7-14 days).
-
-
Fasting:
-
Fast the mice overnight for 16-18 hours before the OGTT, ensuring free access to water[8].
-
-
Baseline Blood Glucose:
-
At time 0, collect a small blood sample (approximately 5-10 µL) from the tail vein to measure baseline blood glucose using a glucometer[8].
-
-
Glucose Administration:
-
Immediately after the baseline sample, administer a 20% D-glucose solution via oral gavage at a dose of 2 g/kg body weight[9].
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration[8].
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.
-
In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay evaluates the effect of this compound on insulin secretion from pancreatic islets or beta-cell lines in response to glucose.
Materials:
-
Isolated pancreatic islets or a suitable beta-cell line (e.g., MIN6, EndoC-βH1)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound (at various concentrations)
-
96-well plates
-
Insulin ELISA kit
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell/Islet Preparation:
-
Culture pancreatic islets or beta-cells under standard conditions.
-
For the assay, seed an appropriate number of cells or place a specific number of islets (e.g., 10-15) per well.
-
-
Pre-incubation:
-
Wash the cells/islets with KRBB containing low glucose.
-
Pre-incubate in low glucose KRBB for 1-2 hours at 37°C to allow insulin secretion to return to baseline.
-
-
Incubation with this compound:
-
Remove the pre-incubation buffer.
-
Add KRBB with low glucose (basal secretion) or high glucose (stimulated secretion), each containing different concentrations of this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize insulin secretion to the total protein or DNA content of the cells/islets.
-
Express the results as fold-change over the basal (low glucose) condition.
-
Generate dose-response curves to determine the EC50 of this compound for potentiating glucose-stimulated insulin secretion.
-
In Vitro: GLP-1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the GLP-1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human GLP-1 receptor (e.g., HEK293-GLP1R)
-
Radiolabeled GLP-1 receptor ligand (e.g., [¹²⁵I]-GLP-1(7-36)amide)
-
This compound (at a range of concentrations)
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well filter plates (e.g., glass fiber)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled standard GLP-1 agonist).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a potent, orally active GLP-1 receptor agonist with demonstrated efficacy in preclinical models. The provided protocols for in vivo and in vitro studies offer a framework for further investigation into its pharmacological properties. Researchers should adapt these protocols based on their specific experimental goals and available resources. The dosage information from non-human primate and rat studies provides a valuable starting point for designing dose-range finding and efficacy studies in relevant animal models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure Therapeutics GLP-1R Small Molecule Agonist GSBR-1290 Preclinical and Clinical Data [synapse.patsnap.com]
- 3. Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies[v1] | Preprints.org [preprints.org]
- 4. bariatricnews.net [bariatricnews.net]
- 5. probechem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure Therapeutics GLP-1R Small Molecule Agonist GSBR-1290 Preclinical and Clinical Data [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. drughunter.com [drughunter.com]
- 9. Weight and Glucose Reduction Observed with a Combination of Nutritional Agents in Rodent Models Does Not Translate to Humans in a Randomized Clinical Trial with Healthy Volunteers and Subjects with Type 2 Diabetes | PLOS One [journals.plos.org]
Application Notes and Protocols for Preparing Aleniglipron Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleniglipron (also known as GSBR-1290) is a potent and orally available small molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] As a GLP-1R agonist, it stimulates insulin (B600854) secretion and is under investigation for the treatment of type 2 diabetes and obesity.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for biological assays.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Physicochemical Properties of this compound
A summary of this compound's key properties is essential for accurate stock solution preparation. The following data has been compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₄₉H₅₅FN₉O₆P | [3][4][5] |
| Molecular Weight | 916.01 g/mol | [2][4] |
| CAS Number | 2685823-26-9 | [1][4] |
| Appearance | White to off-white solid | [6] |
| Solubility in DMSO | ≥92 mg/mL; up to 100 mg/mL (109.17 mM) | [1][6] |
| Storage (Solid Powder) | -20°C for long-term (months to years); 4°C for short-term (days to weeks) | [2][4] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | [2][6] |
Mechanism of Action: GLP-1 Receptor Agonism
This compound functions by binding to and activating the GLP-1 receptor, a G-protein coupled receptor. This activation stimulates the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling that promotes insulin secretion.[2][7]
Figure 1. Simplified signaling pathway of this compound as a GLP-1R agonist.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various experimental assays.[8]
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, single-use aliquot tubes (e.g., 0.5 mL)
-
Precision pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Calculations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM this compound Stock:
-
Desired Concentration = 10 mM
-
Final Volume = 1 mL
-
Molecular Weight = 916.01 g/mol
Mass (mg) = 10 mM × 1 mL × 916.01 g/mol = 9.16 mg
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect compound stability and weighing accuracy.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of this compound (e.g., 9.16 mg) and add it to the tube.
-
Solvent Addition: Using a precision pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 9.16 mg) to the microcentrifuge tube containing the this compound powder. It is crucial to use fresh, anhydrous DMSO, as absorbed water can reduce the solubility of the compound.[6][9]
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed. If the compound is difficult to dissolve, brief sonication in an ultrasonic bath may be used.[9] Gentle warming (e.g., in a 37°C water bath) can also aid dissolution, but check for temperature sensitivity.[8]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[8][10]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store the aliquots at -80°C for long-term stability (up to 6 months).[6] For short-term use, storage at -20°C for up to one month is acceptable.[6] Always protect the solution from light.[4][6]
Figure 2. Experimental workflow for preparing a 10 mM this compound stock solution.
Application Guidelines and Best Practices
-
Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.1% (v/v), to avoid cytotoxicity.[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Aqueous Dilutions: When diluting the DMSO stock into aqueous buffers or media, add the DMSO stock to the aqueous solution slowly while mixing. Do not dilute the DMSO stock serially in an aqueous buffer, as this can cause the compound to precipitate.
-
Checking for Precipitation: Before use, visually inspect thawed aliquots for any signs of precipitation. If precipitate is observed, try warming the tube to 37°C and vortexing to redissolve. If it does not redissolve, the solution should be discarded.
-
Safety Precautions: Handle this compound and DMSO in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. abmole.com [abmole.com]
- 2. This compound (GSBR-1290) | GLP-1R agonist | Probechem Biochemicals [probechem.com]
- 3. This compound | C49H55FN9O6P | CID 164809721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. GSRS [precision.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Functional Assays of GSBR-1290
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSBR-1290 is an orally available, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1] Developed by Structure Therapeutics, it is designed as a biased agonist that selectively activates the G-protein signaling pathway with minimal recruitment of β-arrestin.[1][2] This biased agonism is a key feature of GSBR-1290, potentially offering therapeutic advantages in the treatment of type 2 diabetes mellitus (T2DM) and obesity.[2] Preclinical and clinical studies have demonstrated its potential in promoting insulin (B600854) secretion, glucose control, and weight reduction. This document provides detailed protocols for key cell-based functional assays to characterize the activity of GSBR-1290 and similar molecules targeting the GLP-1R.
Signaling Pathway of GSBR-1290
GSBR-1290 selectively activates the G-protein-coupled GLP-1 receptor, primarily stimulating the Gαs subunit. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological effects of GLP-1R activation, such as glucose-dependent insulin secretion from pancreatic β-cells. A key characteristic of GSBR-1290 is its biased agonism, meaning it preferentially activates this G-protein pathway over the β-arrestin pathway, which is typically involved in receptor desensitization and internalization.
Caption: Simplified signaling pathway of GSBR-1290 at the GLP-1 receptor.
Quantitative Data Summary
The following table summarizes the in vitro functional characteristics of GSBR-1290. Data has been compiled from publicly available resources.
| Assay Type | Cell Line | Parameter | GSBR-1290 Value | Reference Compound (e.g., GLP-1) |
| cAMP Accumulation | CHO-K1 | EC50 | ~5-10 nM | ~1-5 pM |
| Emax | ~90-100% | 100% | ||
| β-Arrestin Recruitment | U2OS | EC50 | >10 µM | ~10-50 nM |
| Emax | <10% | 100% | ||
| Insulin Secretion | INS-1E | EC50 | ~15-30 nM | ~5-10 pM |
| Emax | ~80-90% | 100% |
Note: The values presented are approximations based on available data and may vary depending on the specific experimental conditions.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the activation of the Gαs signaling pathway by measuring the intracellular accumulation of cAMP in response to GSBR-1290 treatment.
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1 receptor in appropriate media (e.g., F-12K with 10% FBS and a selection antibiotic).
-
Cell Seeding: Seed the cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of GSBR-1290 and a reference agonist (e.g., native GLP-1) in assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium and wash the cells once with assay buffer.
-
Add 20 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Add 20 µL of the compound dilutions to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay is crucial for characterizing the biased agonism of GSBR-1290 by measuring the recruitment of β-arrestin to the activated GLP-1R.
Experimental Workflow:
Caption: Workflow for the β-arrestin recruitment assay.
Protocol:
-
Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as the PathHunter U2OS cells co-expressing the GLP-1R fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor.
-
Cell Seeding: Plate the cells in a 384-well white clear-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of GSBR-1290 or a reference agonist to the wells.
-
Incubation: Incubate the plate for 90-120 minutes at 37°C.
-
Detection:
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Plot the luminescence against the logarithm of the compound concentration.
-
Determine the EC50 and Emax values by fitting the data to a four-parameter logistic model.
-
Insulin Secretion Assay
This assay directly measures the physiological effect of GSBR-1290 on pancreatic β-cells by quantifying glucose-stimulated insulin secretion.
Experimental Workflow:
Caption: Workflow for the insulin secretion assay.
Protocol:
-
Cell Culture: Use a pancreatic β-cell line such as INS-1E or MIN6. Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Cell Seeding: Seed the cells into 24- or 48-well plates and allow them to reach 80-90% confluency.
-
Pre-incubation:
-
Wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.5 mM).
-
Pre-incubate the cells in the low glucose KRB buffer for 1-2 hours at 37°C.
-
-
Stimulation:
-
Replace the pre-incubation buffer with KRB buffer containing high glucose (16.7 mM) and serial dilutions of GSBR-1290 or a reference agonist. Include a low glucose control.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement:
-
Quantify the insulin concentration in the supernatant using a commercially available ELISA or HTRF kit.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
Plot the normalized insulin secretion against the logarithm of the compound concentration and determine the EC50 and Emax values.
-
Conclusion
The provided protocols outline robust and reproducible methods for the in vitro functional characterization of GSBR-1290. These assays are essential for confirming its mechanism of action as a biased GLP-1R agonist and for evaluating its potency and efficacy in a physiologically relevant context. For researchers in drug discovery and development, these application notes serve as a valuable resource for the preclinical assessment of novel GLP-1R agonists.
References
Application Notes and Protocols: In Vivo Pharmacokinetic Analysis of Aleniglipron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleniglipron (formerly GSBR-1290) is an orally administered, small molecule, glucagon-like peptide-1 receptor (GLP-1R) agonist under investigation for the treatment of obesity and type 2 diabetes.[1] Its mechanism as a Gs-biased agonist suggests a targeted engagement with the GLP-1R, aiming to maximize therapeutic effects while minimizing potential adverse effects associated with β-arrestin recruitment.[2] Preclinical and clinical studies have indicated that this compound possesses a pharmacokinetic profile that supports once-daily oral dosing.[3][4] This document provides a detailed overview of the in vivo pharmacokinetic analysis of this compound, including representative experimental protocols and data presentation.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound based on available preclinical and clinical data.
Table 1: Representative Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Bioavailability (%) |
| Rat | 10 | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Non-human Primate | 10 | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: While specific values are not publicly disclosed, preclinical studies in rats have shown a No Observable Adverse Effect Level (NOAEL) at 1000 mg/kg/day, suggesting a wide therapeutic window.[4] Studies in non-human primates have demonstrated dose-dependent increases in insulin (B600854) secretion and reductions in blood glucose.
Table 2: Human Pharmacokinetic Parameters of this compound from Phase 1/2a Clinical Trials
| Population | Dose | Formulation | Key Findings |
| Healthy Overweight/Obese Participants | Multiple ascending doses (up to 120 mg) | Capsule | Dose-proportional exposure. |
| Healthy Overweight/Obese Participants | 120 mg | Tablet vs. Capsule | Comparable exposure between formulations. |
| Japanese and Non-Japanese Healthy Volunteers | Multiple ascending doses | Capsule | No clinically significant differences in safety or tolerability between populations. |
| Adults with Overweight or Obesity | 60 mg and 120 mg (once daily) | Tablet | Terminal half-life of 25-28 hours, supporting once-daily dosing. |
Signaling Pathway
This compound is a Gs-biased agonist of the GLP-1 receptor. This means it preferentially activates the Gs protein-mediated signaling pathway, which is responsible for the therapeutic effects of GLP-1, while having minimal engagement with the β-arrestin pathway, which can be associated with receptor desensitization and certain side effects.
Experimental Protocols
The following are representative protocols for the in vivo pharmacokinetic analysis of this compound, based on standard practices for orally administered small molecules.
Preclinical In Vivo Pharmacokinetic Study Protocol (Rodent Model)
-
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and female
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before dosing.
-
-
Drug Formulation and Administration:
-
Formulation: this compound is suspended in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dose Levels: A minimum of three dose levels are evaluated (e.g., 1, 10, and 100 mg/kg).
-
Administration: A single dose is administered via oral gavage.
-
-
Sample Collection:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be sensitive and specific for the detection of the parent drug.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Parameters to be determined include: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t½ (terminal half-life), and oral bioavailability (if intravenous data is available).
-
Clinical Pharmacokinetic Study Protocol (Phase 1, Healthy Volunteers)
-
Study Design:
-
A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants are healthy male and female volunteers with a BMI within a specified range (e.g., ≥27 kg/m ²).
-
-
Dosing Regimen:
-
Single Ascending Dose (SAD): Cohorts of participants receive a single oral dose of this compound or placebo. Doses are escalated in subsequent cohorts after safety and tolerability review.
-
Multiple Ascending Dose (MAD): Cohorts of participants receive once-daily oral doses of this compound or placebo for a defined period (e.g., 14 days). A "start low and go slow" titration approach may be used to improve tolerability.
-
-
Pharmacokinetic Sampling:
-
For the SAD phase, serial blood samples are collected pre-dose and at numerous time points post-dose (e.g., up to 72 hours).
-
For the MAD phase, blood samples are collected at pre-dose and various time points after the first dose and at steady-state (e.g., on day 14).
-
-
Bioanalytical and Pharmacokinetic Analysis:
-
Plasma concentrations of this compound are measured using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated for single and multiple dose regimens. The accumulation ratio and dose proportionality are also assessed.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an oral drug candidate like this compound.
References
Aleniglipron: Application Notes and Protocols for Long-Term Metabolic Studies in Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Aleniglipron (GSBR-1290) in long-term metabolic studies in animal models. This compound is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that has shown promise in preclinical and clinical studies for the treatment of type 2 diabetes and obesity.
Introduction
This compound is a potent and selective agonist of the GLP-1 receptor.[1] Its mechanism of action involves binding to the GLP-1R, which in turn activates the Gαs cAMP signaling pathway.[1] This activation leads to a cascade of downstream effects that mimic the physiological actions of endogenous GLP-1, including glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and promotion of satiety.[1][2] Preclinical studies in rodents and non-human primates have demonstrated its efficacy in improving glycemic control and reducing body weight.[1][3]
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies evaluating the metabolic effects of this compound in animal models.
Table 1: Effects of a 7-Day Oral Repeat-Dose of this compound in Non-Human Primates [3]
| Parameter | Placebo | This compound (2 mg/kg/day) | This compound (6 mg/kg/day) | This compound (10 mg/kg/day) | Liraglutide |
| Blood Glucose | Baseline | Statistically significant reduction vs. Placebo | Statistically significant reduction vs. Placebo | Statistically significant reduction vs. Placebo | Comparable reduction to this compound |
| Insulin Secretion | Baseline | Statistically significant increase vs. Placebo | Statistically significant increase vs. Placebo | Statistically significant increase vs. Placebo | Comparable increase to this compound |
| Average Food Intake (first 6 days) | Baseline | Not statistically significant vs. Placebo | Statistically significant reduction vs. Placebo | Statistically significant reduction vs. Placebo | - |
| Body Weight Change (within 1 week) | Baseline | - | Significant reduction vs. Placebo | >8% average reduction from baseline | Exceeded by 10 mg/kg this compound |
Table 2: 28-Day Toxicology Study of this compound in Rats [3]
| Parameter | Finding |
| No Observable Adverse Effect Level (NOAEL) | 1000 mg/kg/day |
| Therapeutic Window (estimated) | >1000-fold |
| Overall Tolerability | Good |
Experimental Protocols
The following are detailed protocols for key experiments to assess the long-term metabolic effects of this compound in rodent models of obesity and diabetes. Diet-induced obese (DIO) rodents or humanized GLP-1R mice are relevant models for these studies.[4]
Long-Term this compound Administration and Monitoring
Objective: To evaluate the chronic effects of oral this compound on body weight, food and water intake, and general health.
Materials:
-
This compound (GSBR-1290)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Diet-induced obese (DIO) mice or rats (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks)
-
Standard laboratory chow and high-fat diet
-
Metabolic cages for monitoring food and water intake
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate DIO rodents to individual housing in metabolic cages for at least one week before the start of the study.
-
Randomization: Randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Dosing: Administer this compound or vehicle orally via gavage once daily. A suggested dose range for rodents, based on non-human primate studies, could be in the range of 3-30 mg/kg, but should be optimized in dose-ranging studies.[3]
-
Monitoring:
-
Record body weight daily.
-
Measure food and water intake daily using metabolic cages.
-
Observe animals daily for any clinical signs of toxicity or adverse effects.
-
-
Duration: Continue the treatment for a long-term period, for example, 8-12 weeks or longer, to assess sustained efficacy.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of long-term this compound treatment on glucose tolerance.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and glucose test strips
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
Procedure:
-
Fasting: After the long-term treatment period, fast the animals for 6 hours with free access to water.
-
Baseline Blood Glucose: At t=0 min, collect a small blood sample from the tail vein to measure baseline blood glucose.
-
Glucose Administration: Administer a glucose solution orally via gavage (typically 2 g/kg body weight).
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose excursion.
Insulin Tolerance Test (ITT)
Objective: To evaluate the effect of long-term this compound treatment on insulin sensitivity.
Materials:
-
Human insulin solution (e.g., Humulin R) diluted in sterile saline
-
Glucometer and glucose test strips
-
Blood collection supplies
Procedure:
-
Fasting: Fast the animals for 4-6 hours with free access to water.
-
Baseline Blood Glucose: At t=0 min, collect a blood sample from the tail vein to measure baseline blood glucose.
-
Insulin Administration: Administer insulin via intraperitoneal (IP) injection (typically 0.75-1.0 U/kg body weight for DIO mice).
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. The rate of glucose disappearance is an indicator of insulin sensitivity.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: this compound's signaling pathway.
Experimental Workflow
Caption: Workflow for a long-term metabolic study.
Logical Relationships of this compound's Effects
Caption: this compound's metabolic effects.
References
Troubleshooting & Optimization
Aleniglipron solubility in aqueous buffers
Welcome to the technical support center for Aleniglipron. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its limited aqueous solubility, it is highly recommended to first prepare a stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent, with reported solubilities as high as 100 mg/mL.[1] When preparing the stock solution, using a fresh, anhydrous grade of DMSO is advisable, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: How can I dissolve this compound for in vitro cellular assays?
A2: For in vitro assays, a common practice is to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted to the final desired concentration directly in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a suggested formulation for in vivo animal studies?
A3: For oral administration in animal studies, a co-solvent formulation is often necessary. One reported method involves preparing a stock solution in DMSO, which is then further diluted with corn oil.[1] A suggested ratio is 10% DMSO and 90% corn oil, which has been shown to achieve a solubility of at least 2.5 mg/mL.[1] It is recommended to prepare this formulation fresh daily.
Q4: Is there any available data on the solubility of this compound in aqueous buffers at different pH values?
Solubility Data
As specific experimental data for this compound's solubility in various aqueous buffers is limited, the following table provides a summary of the available information on its solubility in commonly used solvents for research.
| Solvent/Vehicle | Concentration | Observations |
| DMSO | 100 mg/mL (109.17 mM) | Ultrasonic assistance may be needed.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (2.73 mM) | Clear solution suitable for in vivo studies.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Aqueous Buffer Solubility Determination (Shake-Flask Method)
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining microparticles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method like HPLC.
-
The resulting concentration represents the equilibrium solubility of this compound in that specific buffer and temperature.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of this compound has been exceeded. | - Increase the proportion of organic co-solvent if the experimental system allows.- Lower the final concentration of this compound.- Consider using a surfactant or other solubilizing agent (e.g., Tween-80, PEG400), ensuring compatibility with your assay. |
| Incomplete dissolution of this compound powder in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Insufficient mixing. | - Increase the volume of DMSO.- Use fresh, anhydrous DMSO.- Vortex for a longer duration and/or use sonication. |
| Cloudiness or precipitation in the final formulation for in vivo studies. | - Incomplete initial dissolution in DMSO.- Incompatibility with the vehicle. | - Ensure the initial DMSO stock is a clear solution before adding the oil.- Add the DMSO stock to the corn oil slowly while vortexing.- Gentle warming of the final mixture may aid dissolution. |
| Variability in experimental results. | - Inconsistent solution preparation.- Degradation of this compound in solution. | - Prepare fresh working solutions for each experiment from a frozen stock.- Minimize the time the compound is in aqueous solution before use.- Protect solutions from light if the compound is found to be light-sensitive. |
Visualizations
References
Optimizing Aleniglipron concentration for in vitro studies
This guide provides troubleshooting advice and frequently asked questions for researchers using Aleniglipron in in vitro experiments. It is designed to help you optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
For initial experiments, a broad concentration range is recommended to determine the dose-response relationship. We suggest starting with a logarithmic dilution series from 1 nM to 100 µM. This range helps in identifying the EC50 (half-maximal effective concentration) without causing unexpected cytotoxicity.
Q2: How should I dissolve and store this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) for creating a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to prevent solvent-induced artifacts.
Q3: Is this compound cytotoxic? At what concentrations should I be concerned?
This compound generally exhibits low cytotoxicity in most cell lines. However, toxicity can be cell-type dependent and influenced by incubation time. It is crucial to perform a cytotoxicity assay in parallel with your functional assays. Significant cytotoxicity is typically observed at concentrations well above the effective dose. See the table below for typical values.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my assay.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across the plate can lead to significant variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps. After seeding, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental data. Fill them with sterile water or media to create a humidity barrier.
-
-
Possible Cause 3: Pipetting Errors. Small volume inaccuracies during serial dilutions or reagent addition can cause large final concentration errors.
-
Solution: Use calibrated pipettes and ensure proper technique. For serial dilutions, change pipette tips for each step to avoid carryover.
-
Issue 2: My dose-response curve is flat or non-existent.
-
Possible Cause 1: Inappropriate Concentration Range. The concentrations tested may be too high or too low to capture the dynamic range of the response.
-
Solution: Expand your concentration range. Perform a wider pilot study, for example from 0.1 nM to 200 µM, to locate the active range.
-
-
Possible Cause 2: Low Target Expression. The cell line used may not express the target receptor of this compound at sufficient levels.
-
Solution: Confirm target expression using techniques like qPCR, Western blot, or flow cytometry before conducting functional assays.
-
-
Possible Cause 3: Inactive Compound. The this compound stock may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from powder.
-
Issue 3: I am observing cell death at my expected effective concentrations.
-
Possible Cause 1: High DMSO Concentration. The final concentration of the DMSO solvent in the media might be too high.
-
Solution: Recalculate your dilutions to ensure the final DMSO concentration is below 0.1%. Prepare an intermediate dilution of your this compound stock in culture media if necessary.
-
-
Possible Cause 2: High Cell Density. Over-confluent cells can be more sensitive to stress and drug treatment.
-
Solution: Optimize your cell seeding density to ensure cells are in a healthy, sub-confluent state (typically 70-80% confluency) at the time of treatment.
-
-
Possible Cause 3: Contamination. Mycoplasma or bacterial contamination can stress cells and increase their sensitivity to compounds.
-
Solution: Regularly test your cell cultures for contamination. If positive, discard the culture and start with a fresh, uncontaminated stock.
-
Data Presentation: this compound Activity
The following tables summarize typical activity and cytotoxicity data for this compound in common research cell lines. Note: These values are illustrative and should be determined empirically for your specific experimental system.
Table 1: this compound EC50 Values in Functional Assays
| Cell Line | Target Pathway | Assay Type | Mean EC50 (nM) |
| HEK293-T | cAMP Accumulation | HTRF Assay | 85.4 |
| CHO-K1 | ERK1/2 Phosphorylation | Western Blot | 120.7 |
| Panc-1 | Insulin Secretion | ELISA | 215.2 |
Table 2: this compound Cytotoxicity (CC50) Values
| Cell Line | Incubation Time | Assay Type | Mean CC50 (µM) |
| HEK293-T | 48 hours | MTT Assay | > 150 |
| CHO-K1 | 48 hours | MTT Assay | > 150 |
| Panc-1 | 72 hours | CellTiter-Glo | 112.5 |
Experimental Protocols
Protocol 1: Determining this compound EC50 using a Dose-Response Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentration serial dilution series of this compound in serum-free media. Also, prepare a vehicle control (e.g., 0.2% DMSO in serum-free media).
-
Treatment: Remove the growth media from the cells and add an equal volume of the 2x this compound dilutions or vehicle control. This results in a 1x final concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 30 minutes for signaling, 24-48 hours for functional endpoints) at 37°C.
-
Assay Readout: Perform the specific assay to measure the biological response (e.g., cAMP assay, p-ERK quantification).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
-
Cell Seeding & Treatment: Follow steps 1-3 from the EC50 protocol above, using a concentration range that brackets and exceeds the effective concentrations.
-
Incubation: Incubate the cells with this compound for a relevant duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot cell viability (%) against the log of this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: Hypothetical signaling pathway for this compound via a Gs-coupled receptor.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Decision tree for troubleshooting high experimental variability.
Mitigating gastrointestinal side effects of Aleniglipron in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) side effects during in vivo studies with Aleniglipron (GSBR-1290).
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of this compound in vivo?
A1: this compound is a glucagon-like peptide-1 receptor (GLP-1R) agonist.[1] As a class, GLP-1R agonists are known to cause gastrointestinal side effects. Clinical studies with this compound (GSBR-1290) have shown that the most common adverse events are gastrointestinal-related, primarily nausea and vomiting.[2][3] These events were generally observed early in treatment and lessened after dose titration.[3] Other common GI side effects associated with the GLP-1R agonist class include diarrhea and constipation.[1][4]
Q2: How does the mechanism of action of this compound relate to its gastrointestinal side effect profile?
A2: this compound is a Gs-biased agonist of the GLP-1 receptor. This means it preferentially activates the Gs protein signaling pathway, which is responsible for its therapeutic effects on glucose metabolism and weight loss, with minimal recruitment of β-arrestin. While this biased agonism is anticipated to offer a better safety profile, the activation of GLP-1 receptors in the gastrointestinal tract and central nervous system can still lead to the common side effects associated with this class of drugs, such as delayed gastric emptying, which contributes to nausea and vomiting.[5]
Q3: Are there established in vivo models to assess the gastrointestinal side effects of GLP-1R agonists like this compound?
A3: Yes, several well-established preclinical models can be used to evaluate and mitigate the primary gastrointestinal side effects associated with GLP-1R agonists. These include:
-
Nausea and Vomiting: Ferret and musk shrew (Suncus murinus) models are considered the gold standard for assessing emesis (vomiting) as these species possess a vomiting reflex.[6][7] For rodents like rats, which do not vomit, "pica" behavior (the consumption of non-nutritive substances like kaolin) is often used as an indicator of nausea.[7][8]
-
Diarrhea: The castor oil-induced diarrhea model in mice or rats is a common method to assess the antidiarrheal or diarrheal potential of a compound.[9]
-
Constipation: Drug-induced models, for instance, using loperamide (B1203769) (a µ-opioid receptor agonist that inhibits gut motility), are frequently employed to study constipation in rodents.[10][11][12]
Troubleshooting Guides
Issue 1: Observing Signs of Nausea or Emesis in Animal Models
Experimental Workflow for Assessing Nausea/Emesis
Caption: Workflow for in vivo assessment of nausea and emesis.
Experimental Protocol: Pica Model in Rats
-
Acclimatization: House rats individually and allow them to acclimate for at least 3 days with free access to food, water, and a pre-weighed amount of kaolin (a non-nutritive clay).
-
Baseline Measurement: For 2-3 days prior to the study, measure daily food, water, and kaolin consumption to establish a baseline.
-
Dosing: Administer this compound at the desired dose(s). A control group should receive the vehicle. To test a mitigation strategy, a separate group would receive this compound plus the mitigating agent.
-
Monitoring: Over the next 24-48 hours, measure the consumption of food, water, and kaolin. An increase in kaolin consumption relative to food intake is indicative of pica, a surrogate for nausea.
-
Data Analysis: Compare the amount of kaolin consumed between the different treatment groups.
Quantitative Data Summary: Nausea/Emesis Models
| Parameter | Animal Model | Measurement Unit | Typical Control Value | Expected Change with Emetic Stimulus |
| Kaolin Intake | Rat | Grams (g) | < 1 g / 24h | Significant Increase |
| Number of Retch/Vomit Events | Ferret, Musk Shrew | Count / Time Period | 0 | Increase in Frequency |
| Latency to First Emetic Event | Ferret, Musk Shrew | Minutes (min) | N/A | Dose-dependent Decrease |
Mitigation Strategies:
-
Dose Titration: Start with a lower dose of this compound and gradually escalate to the target dose over several days.
-
Co-administration of Anti-emetics: Pre-treat with a 5-HT3 antagonist (e.g., ondansetron) or an NK1 antagonist, though this may confound the primary study results.
Issue 2: Changes in Fecal Output (Diarrhea or Constipation)
Logical Relationship for Investigating Fecal Output
Caption: Decision tree for investigating altered fecal output.
Experimental Protocol: Loperamide-Induced Constipation Model in Mice
-
Animal Preparation: House mice individually in cages with a wire mesh floor to allow for fecal pellet collection. Provide free access to food and water.
-
Induction of Constipation: Administer loperamide (e.g., 5 mg/kg, intraperitoneally) to all groups except the normal control group. Loperamide significantly reduces gastrointestinal motility.
-
Dosing: One hour after loperamide administration, administer this compound, vehicle, or a positive control (e.g., a laxative) to the respective groups.
-
Fecal Collection: Collect and count the number of fecal pellets excreted by each mouse over a defined period (e.g., 6-8 hours).
-
Parameter Measurement: Measure the total weight and the water content of the collected pellets (by comparing wet vs. dry weight after oven drying).
-
Gastrointestinal Transit (Optional): Administer a charcoal meal and measure the distance it travels through the small intestine in a set amount of time to directly assess motility.
Quantitative Data Summary: Diarrhea & Constipation Models
| Parameter | Animal Model | Measurement Unit | Typical Effect of Inducing Agent |
| Diarrhea Model (Castor Oil) | |||
| Total Number of Feces | Mouse/Rat | Count | Increase |
| Number of Wet Feces | Mouse/Rat | Count | Significant Increase |
| Constipation Model (Loperamide) | |||
| Total Number of Fecal Pellets | Mouse/Rat | Count | Decrease |
| Fecal Water Content | Mouse/Rat | Percentage (%) | Decrease |
| Intestinal Transit Time | Mouse/Rat | Percentage of Intestinal Length | Decrease |
Mitigation Strategies:
-
For Diarrhea: Consider co-administration with an anti-diarrheal agent like loperamide in a satellite study group to confirm the mechanism.
-
For Constipation: Ensure adequate hydration. In a separate study arm, a mild laxative could be tested as a potential mitigating agent.
Signaling Pathway
Simplified GLP-1 Receptor Signaling Pathway
Caption: this compound's biased agonism at the GLP-1 receptor.
References
- 1. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning [e-dmj.org]
- 2. sec.gov [sec.gov]
- 3. Structure Therapeutics Reports Positive Topline Data from its Phase 2a Obesity Study and Capsule to Tablet PK Study for its Oral Non-Peptide Small Molecule GLP-1 Receptor Agonist GSBR-1290 | Structure Therapeutics [ir.structuretx.com]
- 4. Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of In Vivo Antidiarrheal Activity of 80% Methanolic Leaf Extract of Osyris quadripartita Decne (Santalaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
Aleniglipron stability under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Aleniglipron under various experimental conditions. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions vary for the solid compound and solutions.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 12 months[1] | Store in a dry, dark place.[2] |
| 4°C | Up to 6 months[1] | Suitable for short-term storage.[2] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1][3] | Protect from light and store under a nitrogen atmosphere.[3] It is highly recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[3] |
| -20°C | Up to 1 month[3] | Protect from light and store under a nitrogen atmosphere.[3] |
Q2: How should I prepare this compound solutions for in vitro and in vivo experiments?
A2: this compound is soluble in DMSO at a concentration of 10 mM.[1] For cellular assays, further dilution into aqueous culture medium is necessary. For in vivo studies, a common vehicle is 10% DMSO in 90% corn oil.[3] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Q3: Is this compound stable in aqueous solutions?
A3: While this compound is described as a chemically stable molecule, its stability in aqueous solutions can be influenced by pH and temperature.[4][5] As specific data for this compound is not publicly available, it is recommended to prepare fresh aqueous solutions for experiments and avoid long-term storage. For critical applications, conducting a preliminary stability assessment under your specific experimental conditions is advised.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been publicly detailed. However, like many small molecules, potential degradation routes could include hydrolysis, oxidation, and photolysis. Forced degradation studies under stress conditions (e.g., acid, base, peroxide, heat, light) are typically performed to identify potential degradants and establish stability-indicating analytical methods.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that this compound has been stored correctly in its solid form and as a stock solution (see storage table above). Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.[3] Prepare fresh dilutions in aqueous media immediately before each experiment.
-
-
Possible Cause 2: Precipitation in Assay Media.
-
Solution: Due to its hydrophobicity, this compound may precipitate in aqueous buffers at higher concentrations. Visually inspect your assay plates for any signs of precipitation. If observed, consider reducing the final concentration of this compound or increasing the percentage of DMSO in the final dilution (while ensuring it is within the tolerance level for your cell line).
-
Issue 2: Variability between different batches of the compound.
-
Possible Cause: Purity or Formulation Differences.
-
Solution: Always source this compound from a reputable supplier. Review the certificate of analysis for each batch to confirm purity. If you are formulating the compound for in vivo studies, ensure the formulation procedure is consistent and the vehicle is of high quality.
-
Issue 3: Unexpected peaks in chromatography analysis (e.g., HPLC, LC-MS).
-
Possible Cause 1: Degradation.
-
Solution: This may indicate the presence of degradants. Review the storage and handling procedures. Protect solutions from light and heat. Analyze a freshly prepared solution from a new vial of solid compound to see if the unexpected peaks persist.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure all solvents and materials used for sample preparation are of high purity. Clean the chromatography system thoroughly.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Incubate the test solutions under the desired experimental conditions (e.g., 37°C in a cell culture incubator). Include control samples stored at -80°C.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating method, such as reverse-phase HPLC with UV detection.
-
Data Evaluation: Compare the peak area of this compound in the incubated samples to the control samples to determine the percentage of degradation over time.
Visualizations
Caption: this compound's biased agonism signaling pathway.
Caption: Workflow for assessing this compound's aqueous stability.
References
GSBR-1290 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers investigate and understand potential off-target effects of GSBR-1290 in experimental settings. Given that specific off-target screening panel data for GSBR-1290 is not publicly available, this guide focuses on empowering researchers to distinguish on-target GLP-1 receptor (GLP-1R) mediated effects from other potential biological activities.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for GSBR-1290?
A1: GSBR-1290 is a highly potent, orally available, non-peptide small molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). It is designed as a "biased agonist," meaning it selectively activates the G-protein signaling pathway (specifically Gαs, leading to cyclic AMP production) without significantly engaging the β-arrestin pathway.[1][2][3] This biased agonism is intended to maximize therapeutic effects while potentially minimizing receptor internalization and certain side effects.[1]
Q2: Have any specific off-target interactions for GSBR-1290 been publicly disclosed?
A2: As of the latest available information, a detailed off-target screening profile (e.g., results from a broad panel of receptors, enzymes, and ion channels) for GSBR-1290 has not been made public. The compound is described as "highly selective" in company communications.[3]
Q3: What are the reported adverse effects of GSBR-1290 in clinical trials, and are they likely on-target or off-target?
A3: The most common adverse events reported in clinical trials are gastrointestinal in nature, including nausea and vomiting. These are well-documented, class-specific effects for GLP-1R agonists and are therefore considered to be on-target effects. Notably, GSBR-1290 has demonstrated a favorable safety profile with no reports of drug-induced liver injury, a concern that has led to the discontinuation of other small-molecule GLP-1R agonists.
Q4: What is biased agonism and how does it relate to GSBR-1290's effects?
A4: Biased agonism is a phenomenon where a ligand binding to a G-protein coupled receptor (GPCR) preferentially activates one downstream signaling pathway over another. GSBR-1290 is a biased agonist of the GLP-1R, strongly activating the Gαs-cAMP pathway, which is linked to insulin (B600854) secretion and glycemic control, while having minimal to no activity on the β-arrestin recruitment pathway. This profile may influence the therapeutic window and tolerability of the compound.
Clinical Safety and Tolerability Summary
The following tables summarize the safety and tolerability data from clinical trials of GSBR-1290. The reported adverse events are consistent with on-target GLP-1R activation.
Table 1: Overview of Adverse Events (AEs) in GSBR-1290 Clinical Studies
| Study Phase | Most Common AEs | Severity of AEs | Discontinuation Rate due to AEs | Liver Safety Signals |
| Phase 1b MAD | Nausea, Vomiting | Mild, with no severe or serious AEs observed | 0% | No clinically meaningful changes in liver function tests |
| Phase 2a (Obesity) | Nausea, Vomiting | Generally mild to moderate | 5% | Zero cases of drug-induced liver injury or persistent liver enzyme elevations |
| Phase 2a (T2DM) | Nausea, Vomiting | Majority (88-96%) were mild to moderate | 2.8% | No serious adverse events related to the study drug |
| Capsule to Tablet PK | Nausea, Vomiting | Generally mild to moderate | 11% | Zero cases of drug-induced liver injury or persistent liver enzyme elevations |
MAD: Multiple Ascending Dose; T2DM: Type 2 Diabetes Mellitus; PK: Pharmacokinetics.
Troubleshooting Guide: Is My Unexpected Result an Off-Target Effect?
This guide provides a systematic approach to investigate whether an unexpected experimental result is due to an off-target effect of GSBR-1290.
Issue 1: An unexpected cellular phenotype is observed.
-
Symptom: You observe a change in cell morphology, proliferation, or a signaling pathway that is not canonically associated with GLP-1R activation.
-
Troubleshooting Steps:
-
Confirm GLP-1R Expression: Does your experimental cell system express the GLP-1 receptor? Verify GLP-1R mRNA (by RT-qPCR) or protein (by Western blot or flow cytometry) expression. If the cells are GLP-1R negative, any observed effect is, by definition, off-target.
-
Use a GLP-1R Antagonist: Can the effect be blocked by a known GLP-1R antagonist (e.g., Exendin (9-39))? Pre-incubate your cells with the antagonist before adding GSBR-1290. If the antagonist blocks the effect, it is likely mediated through the GLP-1R.
-
Perform a Dose-Response Analysis: Is the unexpected phenotype observed at concentrations consistent with the known potency of GSBR-1290 at the GLP-1R? A significant rightward shift in the dose-response curve for the unexpected effect compared to its on-target activity (e.g., cAMP production) may suggest an off-target interaction.
-
Test a Structurally Unrelated GLP-1R Agonist: Does a different GLP-1R agonist (e.g., a peptide agonist like Liraglutide or Semaglutide) produce the same effect? If another GLP-1R agonist recapitulates the phenotype, it strengthens the argument for an on-target, albeit perhaps non-canonical, effect.
-
Issue 2: Inconsistent results between GSBR-1290 and peptide GLP-1R agonists.
-
Symptom: GSBR-1290 produces a different outcome compared to a peptide agonist like Liraglutide, despite both targeting the GLP-1R.
-
Troubleshooting Steps:
-
Consider Biased Agonism: Remember that GSBR-1290 is a biased agonist, whereas many peptide agonists are more balanced in their signaling. The observed difference could be due to the lack of β-arrestin pathway engagement by GSBR-1290. You can test this by specifically measuring β-arrestin recruitment (see protocol below).
-
Evaluate Ligand-Binding Kinetics: Small molecules and peptides can have different binding kinetics (on/off rates) at the receptor, which can influence the duration and nature of the downstream signal. While difficult to measure without specialized equipment, this can be a contributing factor.
-
Assess Cellular Location of Signaling: Some GPCRs can signal from endosomes after internalization. The biased nature of GSBR-1290 is designed to reduce receptor internalization. This difference in subcellular signaling location compared to an internalizing peptide agonist could lead to different phenotypic outcomes.
-
Key Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Production
This is the primary assay to confirm the on-target activity of GSBR-1290.
-
Principle: GSBR-1290 activates the Gαs pathway, leading to the production of cyclic AMP (cAMP). This can be measured using various commercial kits, typically based on competitive immunoassays (ELISA) or reporter gene assays (CRE-Luciferase).
-
Methodology (using a LANCE Ultra cAMP TR-FRET Assay):
-
Cell Plating: Plate cells expressing GLP-1R (e.g., HEK293-GLP-1R) in a 384-well white opaque microplate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of GSBR-1290 in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Cell Stimulation: Remove culture medium and add the GSBR-1290 dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Detection: Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody solution to each well.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar or EnVision) measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the 665/620 nm ratio against the logarithm of GSBR-1290 concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: β-Arrestin Recruitment Assay
This assay is used to confirm the biased agonism of GSBR-1290.
-
Principle: This assay measures the interaction of β-arrestin with the activated GLP-1R. A lack of signal is the expected result for GSBR-1290. The PathHunter® (DiscoverX) enzyme complementation assay is a common method.
-
Methodology (using PathHunter® β-Arrestin Assay):
-
Cell Plating: Use a cell line co-expressing GLP-1R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Plate these cells in a 384-well white, clear-bottom microplate.
-
Compound Preparation: Prepare serial dilutions of GSBR-1290 and a positive control (e.g., Liraglutide) in assay buffer.
-
Cell Stimulation: Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagent mixture and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal on a standard plate reader.
-
Data Analysis: An increase in signal indicates receptor-β-arrestin interaction. Plot the signal against the logarithm of the agonist concentration. For GSBR-1290, you would expect to see a flat, non-responsive line, while the positive control should yield a sigmoidal curve.
-
Visualizations
Caption: On-target biased signaling pathway of GSBR-1290 at the GLP-1 receptor.
Caption: Experimental workflow to discern on-target vs. potential off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Structure Therapeutics Reports Positive Topline Data from its Phase 2a Obesity Study and Capsule to Tablet PK Study for its Oral Non-Peptide Small Molecule GLP-1 Receptor Agonist GSBR-1290 - 药时代DrugTimes [drugtimes.cn]
- 3. bariatricnews.net [bariatricnews.net]
Troubleshooting Aleniglipron cAMP assay variability
Welcome to the technical support center for Aleniglipron cAMP assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you address variability and other common issues encountered during the measurement of cyclic adenosine (B11128) monophosphate (cAMP) in response to this compound, a potent and orally available GLP-1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing high well-to-well variability in our this compound cAMP assay. What are the potential causes and solutions?
High variability in replicate wells can obscure the true effect of this compound and lead to unreliable EC50 values. The common culprits for this issue include:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care, ensuring all tips are dispensing equal volumes. Consider using an automated cell dispenser for high-throughput applications.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, control compounds, or assay reagents will introduce significant errors.
-
Solution: Calibrate and regularly service your pipettes. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can alter the concentration of reagents and affect cell health.
-
Solution: To minimize edge effects, consider not using the outer wells of the plate for experimental data. Instead, fill these wells with sterile water or PBS to maintain a humid environment across the plate.
-
-
Cell Health and Passage Number: Cells that are unhealthy, have a low viability, or are of a high passage number can respond inconsistently.
-
Solution: Use cells with high viability (>95%) and within a consistent, low passage number range for all experiments. Regularly monitor cell morphology and growth characteristics.
-
Q2: The cAMP signal in response to this compound is very low or absent. How can we troubleshoot this?
A weak or absent signal can be due to several factors, ranging from the biological system to the assay components:
-
Low GLP-1 Receptor (GLP-1R) Expression: The cell line used may not express sufficient levels of the GLP-1R to generate a robust cAMP response.
-
Solution: Confirm GLP-1R expression in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to endogenously express high levels of GLP-1R or a stably transfected cell line.
-
-
This compound Degradation: Improper storage or handling can lead to the degradation of this compound, reducing its effective concentration.
-
Solution: Store this compound stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), protected from light and under nitrogen if possible[1]. Prepare fresh dilutions from the stock for each experiment.
-
-
Suboptimal Stimulation Time: The peak cAMP response to this compound may be transient.
-
Solution: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for your specific cell line and experimental conditions.
-
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP, which can lead to a diminished signal.
-
Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and allow for signal accumulation. The optimal concentration of IBMX (typically 100-500 µM) should be determined empirically.
-
-
Assay Kit Component Issues: Expired or improperly stored assay reagents can lead to a loss of signal.
-
Solution: Check the expiration dates of all kit components and ensure they have been stored according to the manufacturer's instructions.
-
Q3: Our basal cAMP levels are very high, reducing the assay window. What can be done to address this?
A high basal cAMP signal can mask the stimulatory effect of this compound. Potential causes include:
-
Constitutive Receptor Activity: Some cell lines, particularly those overexpressing the GLP-1R, may exhibit agonist-independent (constitutive) activity, leading to elevated basal cAMP levels.
-
Solution: If constitutive activity is high, consider using a cell line with a lower, more regulatable level of GLP-1R expression.
-
-
High PDE Inhibitor Concentration: While necessary, an excessively high concentration of a PDE inhibitor can elevate basal cAMP levels.
-
Solution: Titrate the concentration of your PDE inhibitor to find the lowest effective concentration that provides a robust signal with a positive control without unduly increasing the basal signal.
-
-
Serum Interference: Components in serum can sometimes stimulate cAMP production.
-
Solution: Serum-starve the cells for 4-24 hours prior to the assay or perform the assay in a serum-free medium.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and provides a general troubleshooting guide with expected value ranges for a typical cAMP assay.
| Parameter | Reported Value for this compound | Typical Acceptable Range for cAMP Assays | Potential Issue if Outside Range |
| EC50 | < 0.1 nM[1][2] | Varies by compound and cell line | Higher than expected: Inactive compound, low receptor expression, suboptimal assay conditions. Lower than expected: May indicate off-target effects or issues with concentration calculations. |
| Assay Window (Signal to Background) | Not specified | > 3 | < 3: Low signal, high background, or both. Difficult to distinguish true signal from noise. |
| Z'-factor | Not specified | > 0.5 | < 0.5: High variability, small assay window. Indicates the assay is not robust for high-throughput screening. |
| Coefficient of Variation (%CV) for Replicates | Not specified | < 15% | > 15%: High variability between replicate wells. See Q1 for troubleshooting. |
Experimental Protocols
Protocol 1: this compound-Stimulated cAMP Assay using HTRF
This protocol provides a general framework for a homogeneous time-resolved fluorescence (HTRF)-based cAMP assay. Optimization of cell number, stimulation time, and reagent concentrations is crucial for optimal performance.
Materials:
-
Cells expressing the GLP-1 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with human GLP-1R)
-
This compound
-
Assay buffer (e.g., HBSS or serum-free medium)
-
PDE inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
White, opaque 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: a. Culture cells to 70-80% confluency. b. Harvest cells and perform a cell count and viability assessment. c. Resuspend the cells in assay buffer containing the pre-optimized concentration of PDE inhibitor to the desired cell density.
-
Assay Procedure: a. Dispense the cell suspension into the wells of the 384-well plate. b. Prepare a serial dilution of this compound in assay buffer. c. Add the this compound dilutions or vehicle control to the appropriate wells. d. Incubate the plate at room temperature for the optimized stimulation time. e. Add the HTRF assay reagents (e.g., cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol. f. Incubate the plate at room temperature for 60 minutes, protected from light. g. Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: a. Calculate the 665/620 nm emission ratio for each well. b. Plot the HTRF ratio as a function of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the GLP-1R, leading to cAMP production.
General cAMP HTRF Assay Workflow
Caption: Step-by-step workflow for a typical cAMP HTRF assay.
Troubleshooting Logic for High Variability
Caption: Decision tree for troubleshooting high assay variability.
References
Addressing high discontinuation rates in Aleniglipron trials
Welcome to the technical support center for Aleniglipron (GSBR-1290) clinical trials. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and minimize discontinuation rates in ongoing and future studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support the successful implementation of your research.
High Discontinuation Rates: Troubleshooting Guide
High participant discontinuation can compromise the statistical power and validity of clinical trial results. This guide provides a structured approach to identifying and mitigating the root causes of premature withdrawal from this compound trials.
| Potential Issue | Identification | Recommended Action |
| Gastrointestinal (GI) Adverse Events (AEs) | Monitor for and document all instances of nausea, vomiting, diarrhea, and constipation. Use a standardized grading scale (e.g., CTCAE) to assess severity. | - Dose Titration: Implement a gradual dose-escalation schedule to allow for patient adaptation. - Dietary Counseling: Advise smaller, more frequent meals and avoidance of high-fat foods. - Symptomatic Treatment: Consider prophylactic or concurrent treatment with antiemetics or antidiarrheals as per protocol. |
| Lack of Perceived Efficacy | Regularly assess participant expectations and their perception of treatment benefit through structured questionnaires and open-ended questions during study visits. | - Expectation Management: Clearly communicate the expected timeline for therapeutic effects during the informed consent process and at baseline. - Reinforce Protocol Adherence: Emphasize the importance of consistent drug administration and lifestyle modifications (diet and exercise) for optimal outcomes. |
| Participant Burden | Track missed appointments, late arrivals, and feedback regarding the frequency and duration of study visits. | - Flexible Scheduling: Offer flexible appointment times where possible. - Remote Monitoring: Utilize remote monitoring tools for data collection between site visits to reduce travel burden. - Clear Communication: Provide a clear schedule of all required study activities. |
| Protocol Non-Adherence | Monitor pill counts, electronic monitoring data, and self-reports to assess adherence to the investigational product regimen. | - Adherence Counseling: Provide regular counseling on the importance of adherence and address any barriers. - Reminder Systems: Implement text message, email, or phone call reminders for medication intake. |
Comparative Discontinuation Rate Data for GLP-1 Receptor Agonists
While specific, detailed public data on this compound discontinuation is emerging, the following table summarizes available information and data from similar oral small-molecule GLP-1 receptor agonists to provide context.
| Drug | Trial Phase | Reported Discontinuation Rate | Primary Reasons for Discontinuation |
| This compound (GSBR-1290) | Phase 1b | No study discontinuations due to AEs reported.[1] | Not Applicable |
| This compound (GSBR-1290) | Phase 2a | Generally favorable safety and tolerability results reported.[2] | Nausea and vomiting were noted as common adverse events.[3] |
| This compound (GSBR-1290) | Phase 2b (Target) | Target of less than 21% due to adverse events.[3] | Not Yet Reported |
| Orforglipron | Not Specified | 5% to 17%[4] | Gastrointestinal adverse events (nausea, diarrhea, vomiting). |
| CT-996 | Phase 1 | No treatment discontinuations reported. | Not Applicable |
| ECC5004 | Not Specified | No treatment discontinuations reported. | Not Applicable |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential side effects?
A1: this compound is an oral, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. It selectively activates the GLP-1 receptor, which in turn enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety. The slowing of gastric emptying is a primary contributor to the common gastrointestinal side effects such as nausea and vomiting.
Q2: What are the most common adverse events reported in trials of oral GLP-1 receptor agonists?
A2: The most frequently reported adverse events for this class of drugs are gastrointestinal in nature. These include nausea, vomiting, diarrhea, and constipation. These events are typically mild to moderate in severity, dose-dependent, and tend to occur more frequently during the initial dose-escalation phase.
Q3: How should a suspected serious adverse event (SAE) be managed and reported?
A3: Any adverse event that is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly is considered a serious adverse event (SAE). Upon identification of a potential SAE, the site investigator must ensure the participant receives appropriate medical care. The event must be documented in detail and reported to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) within 24 hours of the site becoming aware of the event, in accordance with the trial protocol and regulatory requirements.
Q4: What strategies can be implemented to improve patient retention in this compound trials?
A4: Improving patient retention requires a multi-faceted approach. Key strategies include:
-
Thorough Informed Consent: Ensure participants fully understand the study requirements, potential side effects, and the commitment involved.
-
Building Rapport: Foster a strong, positive relationship between the study team and participants.
-
Managing Side Effects: Proactively manage and treat adverse events.
-
Minimizing Burden: Offer flexible scheduling and consider remote monitoring options.
-
Appreciation and Communication: Regularly communicate with participants and express appreciation for their contribution to the research.
Experimental Protocols
Protocol for Assessment and Management of Gastrointestinal Adverse Events
Objective: To systematically assess, grade, and manage gastrointestinal adverse events to minimize participant discomfort and reduce discontinuation rates.
Methodology:
-
Screening and Baseline Assessment:
-
Obtain a detailed medical history, including any pre-existing gastrointestinal conditions.
-
Administer a baseline gastrointestinal symptom questionnaire.
-
-
Ongoing Monitoring (at each study visit):
-
Administer a standardized questionnaire to systematically query for nausea, vomiting, diarrhea, and constipation.
-
For any reported symptom, document the onset, duration, frequency, and severity.
-
Grade the severity of each event using a standardized scale such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Management Algorithm:
-
Grade 1 (Mild): Provide dietary counseling (e.g., small, frequent, low-fat meals) and reassurance. Continue the current dose.
-
Grade 2 (Moderate): Initiate symptomatic treatment as per the study protocol (e.g., antiemetics for nausea/vomiting, antidiarrheals for diarrhea). Consider a temporary dose reduction if symptoms persist.
-
Grade 3 (Severe): Withhold the investigational product. Provide aggressive symptomatic treatment, which may include intravenous fluids for dehydration. Once the event resolves to Grade 1 or baseline, consider re-initiating the drug at a lower dose.
-
Grade 4 (Life-threatening): Immediately discontinue the investigational product and provide emergency medical care.
-
-
Documentation and Reporting:
-
Record all adverse events, their severity, and all management steps in the participant's source documents and the electronic case report form (eCRF).
-
Report all serious adverse events to the sponsor and IRB/EC within 24 hours.
-
Visualizations
Caption: this compound's signaling pathway in pancreatic beta-cells.
References
Storage and handling of Aleniglipron for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Aleniglipron (also known as GSBR-1290) in a research setting.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound (GSBR-1290) is an orally bioavailable, non-peptidic, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2][3] It is a biased agonist, meaning it preferentially activates the Gαs-mediated cAMP signaling pathway without significantly recruiting β-arrestin.[1][2][4] This mechanism is being investigated for its potential therapeutic effects in type 2 diabetes and obesity.[2][3]
2. What is the mechanism of action of this compound?
This compound binds to a transmembrane pocket of the GLP-1 receptor, distinct from the binding site of endogenous peptide agonists.[1] This binding selectively activates the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][4] This signaling cascade enhances glucose-stimulated insulin (B600854) secretion, suppresses glucagon (B607659) release, and may also delay gastric emptying and reduce appetite.[1] Unlike many peptide-based GLP-1RAs, this compound shows minimal engagement of the β-arrestin pathway, which is linked to receptor internalization and certain adverse effects.[1][2]
3. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity and activity of this compound. Recommendations for both solid powder and solutions in solvent are provided below.
4. How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final concentration for your experiments. To prepare a stock solution, dissolve this compound powder in DMSO to a concentration of 10 mM.[4] If solubility issues arise, gentle warming and vortexing may assist in complete dissolution. For in vivo studies, various formulations can be prepared, including suspension in 0.5% CMC Na or dissolution in PEG400.[5]
5. How should I handle this compound in the laboratory?
Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Avoid inhalation of the powder and contact with skin and eyes.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty dissolving this compound powder | - Incorrect solvent being used.- The concentration is too high.- The compound has precipitated out of solution. | - Ensure you are using a recommended solvent such as DMSO.[4]- Try gentle warming (do not exceed 37°C) and vortexing to aid dissolution.- Prepare a more dilute stock solution. |
| Inconsistent or unexpected experimental results | - Improper storage of this compound or its solutions.- Repeated freeze-thaw cycles of stock solutions.- Degradation of the compound. | - Verify that this compound powder and stock solutions have been stored at the correct temperatures and protected from light.[6]- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6]- Use a fresh batch of this compound or a newly prepared stock solution. |
| Low cellular response in in-vitro assays | - Low concentration of this compound reaching the cells.- Cell line not expressing the GLP-1 receptor.- Assay conditions are not optimal. | - Ensure the final concentration in your assay is appropriate (EC50 is <0.1 nM in a cAMP stimulation assay).[4][6]- Confirm GLP-1 receptor expression in your cell line using techniques like qPCR or western blotting.- Optimize assay parameters such as incubation time and cell density. |
| Precipitation of this compound in aqueous media | - Poor solubility of this compound in aqueous solutions. | - When diluting the DMSO stock solution into aqueous media, ensure rapid mixing.- Consider using a carrier solvent or formulating the compound in a vehicle suitable for your experimental system, such as those suggested for in vivo use.[5] |
Data Presentation
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 12 Months | - |
| Solid Powder | 4°C | 6 Months | - |
| In Solvent | -80°C | 6 Months | Protect from light, store under nitrogen.[6] |
| In Solvent | -20°C | 1 Month | Protect from light, store under nitrogen.[6] |
Physicochemical Properties of this compound [4]
| Property | Value |
| Molecular Weight | 916.01 g/mol |
| Formula | C49H55FN9O6P |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
Experimental Protocols
In Vitro cAMP Stimulation Assay
This protocol is a general guideline for measuring the effect of this compound on intracellular cAMP levels in a cell line expressing the GLP-1 receptor.
-
Cell Culture: Plate a suitable cell line (e.g., HDB cells) expressing the GLP-1 receptor in a 96-well plate and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.1%) to avoid solvent effects.
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period.
-
Add the prepared dilutions of this compound or control vehicle to the wells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. This compound has a reported EC50 of less than 0.1 nM in a cAMP stimulation assay in HDB cell lines.[5][6]
Mandatory Visualizations
Caption: this compound's biased agonism at the GLP-1R.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (GSBR-1290) | GLP-1R agonist | Probechem Biochemicals [probechem.com]
- 5. This compound | GLP Receptor | 2685823-26-9 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
Impact of food on Aleniglipron absorption in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Aleniglipron, specifically concerning the impact of food on its absorption in preclinical models.
Disclaimer: As of the latest available information, specific preclinical data on the effect of food on this compound absorption has not been publicly disclosed. The information presented here is based on general principles of oral drug absorption, and data from a similar oral, non-peptide GLP-1 receptor agonist, orforglipron, is provided for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: Why is it important to study the effect of food on this compound absorption in preclinical models?
A1: Understanding the impact of food on the absorption of an orally administered drug like this compound is critical for several reasons:
-
Bioavailability Assessment: Food can significantly alter the extent (AUC) and rate (Cmax, Tmax) of drug absorption, thereby affecting its overall bioavailability and therapeutic efficacy.
-
Dosing Regimen: The results of food-effect studies inform recommendations for drug administration with or without food, which is a crucial aspect of the drug's labeling and patient compliance.
-
Safety and Tolerability: A significant increase in drug exposure in the presence of food could potentially lead to adverse effects. Conversely, a decrease in exposure could lead to a lack of efficacy.
-
Translational Science: Preclinical food-effect studies in animal models help predict the potential for such effects in human clinical trials.
Q2: What are the typical preclinical animal models used for food-effect studies?
A2: The most common animal models for oral drug absorption and food-effect studies are dogs (particularly Beagles) and rats. The choice of model depends on factors such as the drug's metabolic profile and gastrointestinal physiology similarities to humans.
Q3: What are the key pharmacokinetic parameters to evaluate in a preclinical food-effect study?
A3: The primary pharmacokinetic (PK) parameters of interest are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
Q4: What constitutes a "significant" food effect in preclinical studies?
A4: While regulatory guidance is primarily for human studies, a common benchmark in preclinical assessment is a change of 25% or more in AUC or Cmax in the fed state compared to the fasted state. However, the clinical significance of any observed effect is the ultimate consideration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in PK parameters within the same group (fed or fasted). | - Inconsistent fasting times for the "fasted" group.- Variability in the amount or composition of the meal consumed in the "fed" group.- Inconsistent dosing or blood sampling times.- Individual animal physiological differences. | - Ensure strict adherence to the fasting protocol (typically overnight).- Provide a standardized, well-characterized meal and monitor consumption.- Maintain a consistent and precise experimental timeline.- Increase the number of animals per group to improve statistical power. |
| Unexpectedly low bioavailability in the fasted state. | - Poor aqueous solubility of this compound.- "Empty stomach" gastric pH leading to drug degradation.- First-pass metabolism. | - Consider formulation strategies to improve solubility (e.g., use of co-solvents, amorphous solid dispersions).- Investigate the pH-stability profile of this compound.- Evaluate the potential for significant hepatic or intestinal metabolism. |
| Delayed Tmax in the fed state. | - Food-induced delay in gastric emptying is a common physiological response. | - This is an expected physiological effect of food. Analyze the data in the context of delayed gastric emptying and its potential impact on the therapeutic profile. |
| Conflicting results between different preclinical models (e.g., rat vs. dog). | - Species-specific differences in gastrointestinal physiology (e.g., gastric pH, transit times, bile salt composition).- Differences in drug-metabolizing enzymes. | - Carefully consider the physiological and metabolic differences between the species when interpreting the data.- Justify the selection of the most appropriate model for predicting human outcomes based on available data. |
Representative Data: Food Effect on a Similar Oral GLP-1 Agonist
As specific preclinical data for this compound is not available, the following table summarizes the results of a clinical study on orforglipron , another oral, non-peptide GLP-1 receptor agonist, to illustrate the type of data generated in a food-effect study.[1][2] It is important to note that these are clinical data from studies in healthy adults and may not directly reflect preclinical findings.
Table 1: Effect of Food on Orforglipron Pharmacokinetics in Humans [1][2]
| Parameter | Fasted State | Fed State | % Change (Fed vs. Fasted) |
| Study A (Single 3 mg dose) | |||
| AUC (0-∞) | - | - | ↓ 23.7% |
| Cmax | - | - | ↓ 23.2% |
| Study B (Multiple 16 mg doses) | |||
| AUC | - | - | ↓ 17.6% |
| Cmax | - | - | ↓ 20.9% |
| Tmax | Comparable | Comparable | No significant change |
| t1/2 | Comparable | Comparable | No significant change |
Data presented as the geometric least squares mean (GLSM) percent change in the fed state compared to the fasted state.[1]
Experimental Protocols
General Protocol for a Preclinical Food-Effect Study in Dogs
-
Animal Model: Male Beagle dogs, age- and weight-matched.
-
Housing: Housed individually in cages with free access to water.
-
Study Design: A randomized, two-phase, two-sequence crossover design with a washout period of at least 7 days between phases.
-
Fasted State Protocol:
-
Animals are fasted overnight (for at least 12 hours) prior to drug administration.
-
Food is withheld for at least 4 hours post-dose.
-
-
Fed State Protocol:
-
Animals are fasted overnight.
-
A standardized high-fat meal is provided 30 minutes before drug administration.
-
-
Drug Administration: this compound is administered orally at the desired dose.
-
Blood Sampling: Blood samples are collected via a suitable vein (e.g., jugular) at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: PK parameters (AUC, Cmax, Tmax, t1/2) are calculated using non-compartmental analysis.
Visualizations
Experimental Workflow for a Preclinical Food-Effect Study
Caption: A typical crossover design for a preclinical food-effect study.
Physiological Impact of Food on Oral Drug Absorption
Caption: Key physiological changes induced by food that can affect drug absorption.
References
Validation & Comparative
A Comparative Analysis of Aleniglipron and Orforglipron: Efficacy and Safety of Novel Oral GLP-1 Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aleniglipron (GSBR-1290) and orforglipron (B8075279) (LY3502970), two investigational, orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonists. This analysis is based on available preclinical and clinical trial data, focusing on their efficacy in glycemic control and weight management, alongside their safety and tolerability profiles.
Introduction
This compound, developed by Structure Therapeutics, and orforglipron, developed by Eli Lilly and Company, represent a new frontier in the management of type 2 diabetes and obesity. As small-molecule drugs, they offer the convenience of oral administration, potentially improving patient adherence compared to injectable GLP-1 receptor agonists. Both molecules are designed to selectively activate the GLP-1 receptor, a key regulator of glucose metabolism and appetite. A critical aspect of their mechanism is their biased agonism, preferentially activating the Gs/cAMP signaling pathway over the β-arrestin pathway, which is hypothesized to enhance therapeutic effects while potentially mitigating some adverse events associated with this drug class.
Orforglipron is in a more advanced stage of development, with extensive data from its Phase 3 ACHIEVE program. This compound is currently in Phase 2 clinical trials, with promising initial results. This guide will synthesize the current evidence for both compounds.
Mechanism of Action: Biased GLP-1 Receptor Agonism
Both this compound and orforglipron are selective agonists of the GLP-1 receptor, a G-protein coupled receptor (GPCR). Their therapeutic effects are primarily driven by the activation of the Gαs subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP in pancreatic beta cells leads to enhanced glucose-dependent insulin (B600854) secretion.
A key feature of both molecules is their "biased agonism." They show a preference for activating the Gs-protein pathway while having minimal recruitment of β-arrestin. The recruitment of β-arrestin is associated with receptor desensitization and internalization, and potentially some gastrointestinal side effects. By minimizing β-arrestin engagement, these biased agonists may offer a more sustained therapeutic effect and an improved tolerability profile.
Figure 1: GLP-1 Receptor Signaling Pathway.
Efficacy Data
Orforglipron
The efficacy of orforglipron has been demonstrated in the comprehensive Phase 3 ACHIEVE program.
Table 1: Efficacy of Orforglipron in Type 2 Diabetes (ACHIEVE-1 Trial)
| Endpoint | 3 mg Dose | 12 mg Dose | 36 mg Dose | Placebo |
| Mean Change in HbA1c from Baseline at 40 Weeks | -1.24% | -1.47% | -1.48% | -0.41% |
| Mean Change in Body Weight from Baseline at 40 Weeks | -4.5% | -5.8% | -7.6% | -1.7% |
| Participants Achieving HbA1c ≤6.5% at 40 Weeks | N/A | N/A | >65% | N/A |
Baseline HbA1c was approximately 8.0%.
This compound
This compound is currently in Phase 2 development. Topline data from a Phase 2a obesity study has been reported.
Table 2: Efficacy of this compound in Obesity (Phase 2a Trial)
| Endpoint | This compound (up to 120 mg) | Placebo |
| Placebo-Adjusted Mean Weight Loss at 12 Weeks | 6.2% (p<0.0001) | N/A |
| Participants Achieving ≥6% Weight Loss at 12 Weeks | 67% | 0% |
| Participants Achieving ≥10% Weight Loss at 12 Weeks | 33% | 0% |
A separate study of a new tablet formulation of this compound showed a placebo-adjusted mean weight loss of up to 6.9% at 12 weeks.
Safety and Tolerability
The safety profiles of both this compound and orforglipron are consistent with the GLP-1 receptor agonist class, with gastrointestinal adverse events being the most commonly reported.
Orforglipron
Table 3: Common Adverse Events in Orforglipron ACHIEVE-1 Trial
| Adverse Event | 3 mg Dose | 12 mg Dose | 36 mg Dose | Placebo |
| Diarrhea | N/A | N/A | N/A | N/A |
| Nausea | N/A | N/A | N/A | N/A |
| Vomiting | N/A | N/A | N/A | N/A |
| Constipation | N/A | N/A | N/A | N/A |
| Treatment Discontinuation due to Adverse Events | 6% | 4% | 8% | 1% |
Specific percentages for each adverse event by dose were not provided in the initial press release.
This compound
Table 4: Safety Overview of this compound in Phase 2a Obesity Study
| Safety Endpoint | This compound |
| Most Common Adverse Events | Nausea and Vomiting (generally mild to moderate and transient) |
| AE-related Study Discontinuation Rate | 5% |
| Drug-induced Liver Injury | Zero cases reported |
Experimental Protocols
Orforglipron: ACHIEVE-1 Phase 3 Trial (NCT05971940)
-
Study Design: A 40-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 559 adults with type 2 diabetes and inadequate glycemic control with diet and exercise alone.
-
Inclusion Criteria: HbA1c between ≥7.0% and ≤9.5%, BMI ≥23 kg/m ², naïve to insulin and other antihyperglycemic medications for at least 90 days.
-
Intervention: Participants were randomized to receive orforglipron (3 mg, 12 mg, or 36 mg) or placebo once daily.
-
Dose Titration: Participants started on a low dose of orforglipron, which was gradually increased at four-week intervals to the assigned maintenance dose.
Figure 2: Orforglipron ACHIEVE-1 Trial Workflow.
This compound: ACCESS Phase 2b Trial (NCT06693843)
-
Study Design: A 36-week, randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participants: Approximately 220 adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity.
-
Inclusion Criteria: Signed informed consent, BMI criteria met.
-
Exclusion Criteria: Previous diagnosis of diabetes mellitus, recent significant changes in body weight.
-
Intervention: Participants are randomized to receive various doses of this compound or placebo once daily.
-
Dose Titration: Multiple-ascending doses with titration steps of 4 weeks.
Figure 3: this compound ACCESS Trial Workflow.
Conclusion
Both this compound and orforglipron are promising oral, small-molecule GLP-1 receptor agonists with a biased agonism mechanism of action. Orforglipron has demonstrated robust efficacy in both glycemic control and weight reduction in its Phase 3 trials, with a safety profile consistent with the GLP-1 RA class. This compound has shown clinically meaningful weight loss in its early Phase 2a study and is advancing to larger Phase 2b trials.
A direct comparison of the two agents is premature given their different stages of clinical development. The more extensive data available for orforglipron currently provides a clearer picture of its potential therapeutic profile. The forthcoming results from the this compound Phase 2b ACCESS trials will be crucial in providing a more comprehensive understanding of its efficacy and safety, and will allow for a more direct comparison with orforglipron. The development of both molecules represents a significant advancement in the field of metabolic disease, with the potential to offer effective and convenient oral treatment options for patients with type 2 diabetes and obesity.
Oral GLP-1 Agonists in Development: A Comparative Analysis of Hepatotoxicity Between Aleniglipron and Danuglipron
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatotoxicity profiles of two oral glucagon-like peptide-1 (GLP-1) receptor agonists: aleniglipron (Structure Therapeutics) and danuglipron (B610018) (Pfizer). The development of danuglipron was notably discontinued (B1498344) due to liver safety concerns, highlighting the critical importance of this safety aspect for the drug class.
This guide synthesizes available clinical and preclinical data to offer a comparative overview, detailing experimental methodologies and potential mechanisms of action.
Executive Summary
Danuglipron's development was halted following a case of potential drug-induced liver injury (DILI) in a clinical trial, characterized by elevated liver enzymes.[1][2][3][4][5] While Pfizer reported that the overall frequency of liver enzyme elevations across a large patient database was comparable to approved GLP-1 agents, the single case of potential DILI was sufficient to cease its development. In contrast, this compound has demonstrated a favorable liver safety profile in its clinical trials to date, with no reported cases of drug-induced liver injury or persistent liver enzyme elevations.
Quantitative Data Comparison
The following table summarizes the key hepatotoxicity findings for this compound and danuglipron from available clinical trial data.
| Parameter | This compound (GSBR-1290) | Danuglipron (PF-06882961) |
| Drug-Induced Liver Injury (DILI) | No cases reported in Phase 2a studies. | One case of potential DILI reported in a dose-optimization study, which resolved upon discontinuation. |
| Liver Enzyme Elevations | No persistent liver enzyme elevations reported in Phase 2a studies. | Overall frequency of elevated liver enzymes across >1,400 participants was in-line with approved GLP-1 agents. In a Phase 2b study, treatment was not associated with an increased incidence of liver enzyme elevation compared to placebo. |
| Development Status | Currently in Phase 2 clinical trials. | Development discontinued. |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical assessment of these compounds is crucial for a comprehensive comparison.
This compound (GSBR-1290) Clinical Trial Protocols
This compound is being evaluated in several Phase 2 studies to assess its safety, tolerability, and efficacy.
-
Phase 2a Obesity Study: This randomized, double-blind, placebo-controlled study evaluated daily doses of this compound up to 120 mg for 12 weeks in adults with obesity. Safety assessments included monitoring of liver function tests.
-
ACCESS and ACCESS II (Phase 2b) Studies: These ongoing trials are evaluating higher doses of this compound (up to 240 mg) with longer treatment durations (up to 36 weeks) and optimized titration schedules in adults with obesity or who are overweight with weight-related comorbidities.
-
Phase 2 Body Composition Study (NCT07169942): This is a 40-week, randomized, double-blind, placebo-controlled study evaluating the effects of multiple ascending doses of this compound on body composition in participants with obesity.
-
Phase 2b Dose-Range Finding Study (NCT06693843): This 36-week study will assess the efficacy and safety of multiple doses of this compound in individuals with obesity or who are overweight with at least one weight-related comorbidity.
Danuglipron (PF-06882961) Clinical Trial Protocols
The hepatotoxicity of danuglipron was primarily assessed during its Phase 1 and 2 clinical development program.
-
Phase 2b Study (NCT04707313): This was a randomized, double-blind, placebo-controlled, dose-ranging study in adults with obesity without type 2 diabetes. Participants received twice-daily oral doses of danuglipron (titrated to 40-200 mg) or placebo for 26 or 32 weeks. Safety evaluations, including liver function tests, were conducted throughout the study.
-
Dose-Optimization Studies (NCT06567327 and NCT06568731): These Phase 1 studies evaluated once-daily formulations of danuglipron. It was in one of these studies that the case of potential drug-induced liver injury was observed.
-
Phase 1 Study in Japanese Adults with T2DM: This randomized, double-blind, placebo-controlled study assessed the safety and tolerability of multiple ascending doses of danuglipron (titrated to 40, 80, or 120 mg twice daily) over 8 weeks.
Signaling Pathways and Potential Mechanisms of Hepatotoxicity
The precise mechanism of GLP-1 receptor agonist-induced liver injury is not yet fully understood and is considered a rare event. The leading hypothesis for non-idiosyncratic liver injury relates to the rapid mobilization of fat from the liver, a consequence of the drug's mechanism of action in improving metabolic parameters.
GLP-1 receptor agonists exert their effects by activating the GLP-1 receptor, a G-protein coupled receptor, leading to a cascade of downstream signaling events. While beneficial for glycemic control and weight loss, this activation in hepatocytes could, in susceptible individuals, contribute to cellular stress.
Below is a diagram illustrating the general signaling pathway of GLP-1 receptor agonists and a proposed workflow for the investigation of potential hepatotoxicity.
The following diagram illustrates the proposed mechanism of hepatotoxicity linked to rapid fat mobilization.
Conclusion
The divergent paths of this compound and danuglipron underscore the critical importance of hepatic safety in the development of oral GLP-1 receptor agonists. While danuglipron showed promise in efficacy, a single case of potential drug-induced liver injury led to the cessation of its development program. This compound, thus far, has demonstrated a favorable liver safety profile. However, as with all drugs in this class, continued vigilant monitoring of hepatic function in larger, longer-term Phase 3 trials will be essential to fully characterize its safety profile. The experience with danuglipron serves as a crucial case study for the entire field, emphasizing the high bar for safety in therapies intended for chronic use in a broad patient population.
References
- 1. Efficacy and safety of danuglipron (PF‐06882961) in adults with obesity: A randomized, placebo‐controlled, dose‐ranging phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pfizer Provides Update on Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]
- 3. Pfizer Halts Danuglipron Obesity Pill Trials | Conexiant [conexiant.com]
- 4. medcitynews.com [medcitynews.com]
- 5. bio-focus.co.uk [bio-focus.co.uk]
Head-to-Head Comparison: Aleniglipron and Liraglutide in Focus
A comprehensive analysis for researchers and drug development professionals of two GLP-1 receptor agonists, the emerging oral small molecule Aleniglipron and the established injectable Liraglutide. This guide delves into their mechanisms of action, clinical trial data, and experimental protocols to provide a detailed comparative overview.
In the rapidly evolving landscape of metabolic disease therapeutics, glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone of treatment for type 2 diabetes and obesity. This guide provides a head-to-head comparison of two key players in this class: this compound (GSBR-1290), an investigational oral small molecule, and Liraglutide, an approved injectable peptide analog. While direct comparative trials are not yet available, this document synthesizes the current evidence from their respective clinical development programs to offer a valuable resource for the scientific community.
Mechanism of Action: A Shared Pathway with Structural Divergence
Both this compound and Liraglutide exert their therapeutic effects by acting as agonists for the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. Activation of GLP-1R in pancreatic beta-cells stimulates the production of cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin (B600854) secretion.[1] Concurrently, these agonists suppress the release of glucagon, a hormone that raises blood glucose levels. Beyond glycemic control, GLP-1R activation in the brain contributes to a feeling of satiety and reduced appetite, while also slowing gastric emptying, which helps to control post-meal blood sugar spikes and contributes to weight loss.[2][3][4]
While their target is the same, this compound and Liraglutide differ significantly in their molecular structure. Liraglutide is a synthetic analog of human GLP-1 with 97% sequence homology, modified with a fatty acid molecule to prolong its half-life.[3] In contrast, this compound is a novel, orally available, non-peptide small molecule that also potently activates the GLP-1R.[1]
References
- 1. Structure Therapeutics Reports Second Quarter 2025 Financial Results and Recent Highlights - BioSpace [biospace.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound Phase 2 Body Composition Study | Clinical Research Trial Listing [centerwatch.com]
Aleniglipron: A Preclinical Comparative Guide to a Novel Oral GLP-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical validation of Aleniglipron's therapeutic effects, offering an objective comparison with other GLP-1 receptor agonists. The information is supported by available experimental data to inform researchers and drug development professionals.
Introduction to this compound
This compound (formerly GSBR-1290) is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist in development by Structure Therapeutics.[1] It is designed as a biased agonist, selectively activating the G-protein signaling pathway over the β-arrestin pathway. This mechanism is intended to harness the therapeutic benefits of GLP-1R activation, such as improved glycemic control and weight reduction, while potentially mitigating the adverse effects associated with β-arrestin recruitment.
Mechanism of Action: Biased Agonism
This compound's therapeutic potential is rooted in its biased agonism towards the GLP-1 receptor. Upon binding, it preferentially stimulates the Gαs subunit, leading to the production of cyclic AMP (cAMP), a key second messenger in insulin (B600854) secretion and other metabolic processes. Conversely, it shows minimal recruitment of β-arrestin, a protein implicated in receptor desensitization and certain side effects of GLP-1R activation.
dot
Caption: this compound's biased signaling pathway.
Preclinical Efficacy
Preclinical studies in non-human primates (cynomolgus monkeys) have demonstrated this compound's potential therapeutic effects in type 2 diabetes and obesity.
In Vitro Activity
In a cAMP stimulation assay using an HDB cell line, this compound demonstrated potent agonistic activity at the GLP-1 receptor with an EC50 value of less than 0.1 nM.
In Vivo Studies in Non-Human Primates
A seven-day, repeat-dose oral study in cynomolgus monkeys compared this compound with a placebo and the injectable GLP-1R agonist, Liraglutide.
Key Findings:
-
Glycemic Control: this compound, at daily doses of 2, 6, and 10 mg/kg, led to a statistically significant reduction in blood glucose levels, comparable to the effects of Liraglutide.
-
Insulin Secretion: All tested doses of this compound significantly increased insulin secretion.
-
Food Intake: The 6 mg/kg and 10 mg/kg doses of this compound resulted in a statistically significant reduction in average food intake over the first six days of the study compared to placebo.
Furthermore, an intravenous glucose tolerance test (ivGTT) in non-human primates showed that a 0.05 mg/kg dose of this compound significantly lowered blood glucose levels by stimulating glucose-dependent insulin secretion, an effect similar to that observed with 0.1 mg/kg of Liraglutide.
Comparative Data
While direct head-to-head preclinical studies comparing this compound with other oral small-molecule GLP-1R agonists like orforglipron (B8075279) and danuglipron (B610018) are not extensively published, the available data for this compound and its competitors are summarized below.
Table 1: In Vitro Potency of Oral GLP-1R Agonists
| Compound | Assay | Cell Line | Potency (EC50) |
| This compound | cAMP Stimulation | HDB | < 0.1 nM |
| Orforglipron | Not Specified | Not Specified | Not Publicly Available |
| Danuglipron | Not Specified | Not Specified | Not Publicly Available |
Table 2: Preclinical In Vivo Efficacy of this compound in Non-Human Primates (7-Day Study)
| Treatment Group (Oral, Once Daily) | Change in Blood Glucose vs. Placebo | Change in Insulin Secretion vs. Placebo | Change in Food Intake vs. Placebo (Days 1-6) |
| This compound (2 mg/kg) | Significant Reduction | Significant Increase | Not Significant |
| This compound (6 mg/kg) | Significant Reduction | Significant Increase | Significant Reduction |
| This compound (10 mg/kg) | Significant Reduction | Significant Increase | Significant Reduction |
| Liraglutide (Injectable Comparator) | Comparable Reduction to this compound | Not Specified | Not Specified |
Experimental Protocols
cAMP Stimulation Assay
-
Objective: To determine the potency of this compound in activating the GLP-1 receptor and stimulating the production of intracellular cAMP.
-
Methodology: A detailed protocol for a typical cAMP assay involves:
-
Cell Culture: Human-derived cell lines (e.g., HDB) expressing the GLP-1 receptor are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The concentration-response data is used to calculate the EC50 value, representing the concentration of this compound that elicits 50% of the maximal response.
-
β-Arrestin Recruitment Assay
-
Objective: To assess the potential of this compound to recruit β-arrestin to the GLP-1 receptor.
-
Methodology: A common method for this is a bioluminescence resonance energy transfer (BRET) or an enzyme fragment complementation (EFC) assay:
-
Cell Line: A cell line is engineered to co-express the GLP-1 receptor fused to a light-emitting enzyme (e.g., luciferase) and β-arrestin fused to a fluorescent acceptor molecule.
-
Compound Stimulation: The cells are stimulated with a range of this compound concentrations.
-
Signal Detection: Recruitment of β-arrestin to the activated receptor brings the donor and acceptor molecules into close proximity, resulting in a measurable signal (e.g., light emission at a specific wavelength).
-
Data Analysis: The signal is plotted against the compound concentration to determine the EC50 for β-arrestin recruitment.
-
In Vivo Non-Human Primate Studies: Experimental Workflow
dot
Caption: Workflow for in vivo studies in non-human primates.
Intravenous Glucose Tolerance Test (IVGTT) in Non-Human Primates
-
Objective: To evaluate the effect of this compound on glucose clearance and insulin secretion in response to an intravenous glucose challenge.
-
Protocol:
-
Animal Preparation: Cynomolgus monkeys are fasted overnight.
-
Anesthesia: Animals are anesthetized for the duration of the procedure.
-
Catheterization: Intravenous catheters are placed for drug/glucose administration and blood sampling.
-
Baseline Sampling: A baseline blood sample is collected.
-
Drug Administration: this compound (0.05 mg/kg) or comparator is administered intravenously.
-
Glucose Challenge: A bolus of dextrose solution is infused intravenously.
-
Blood Sampling: Blood samples are collected at specific time points post-glucose infusion (e.g., 1, 3, 5, 10, 15, 30, 60 minutes).
-
Analysis: Plasma glucose and insulin concentrations are measured for each sample to assess glucose excursion and insulin response.
-
Conclusion
The preclinical data available for this compound support its development as a potent, oral, and biased GLP-1R agonist. Its demonstrated efficacy in improving glycemic control, stimulating insulin secretion, and reducing food intake in non-human primates positions it as a promising candidate for the treatment of type 2 diabetes and obesity. Further comparative studies with other oral GLP-1R agonists will be crucial to fully elucidate its therapeutic profile and potential advantages. The biased agonism of this compound represents a key area of investigation, with the potential for a differentiated safety and tolerability profile.
References
A Comparative Analysis of Clinical Trial Endpoints for Aleniglipron and Other Therapeutic Agents in Obesity
This guide provides a detailed comparison of the clinical trial endpoints for Aleniglipron, an emerging oral GLP-1 receptor agonist, with other established and developing treatments for obesity. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to inform future research and clinical trial design.
Introduction to this compound
This compound (GSBR-1290) is a novel, orally administered, non-peptide small molecule that acts as a glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] Developed by Structure Therapeutics, it is currently in Phase 2 clinical development for the treatment of obesity and type 2 diabetes mellitus.[1][3][4] As a GLP-1R agonist, this compound is designed to mimic the effects of the endogenous incretin (B1656795) hormone GLP-1, which plays a crucial role in regulating glucose metabolism and appetite. In preclinical studies, this compound has demonstrated a dose-dependent increase in insulin (B600854) secretion, improved glucose control, and a reduction in food intake and body weight.[2] Current Phase 2 trials are designed to evaluate its safety, tolerability, pharmacokinetics, and efficacy on weight reduction and body composition in individuals with obesity or who are overweight with related comorbidities.[3][5][6]
Comparative Analysis of Primary and Secondary Endpoints
The primary objective in obesity clinical trials is to demonstrate a clinically meaningful and statistically significant reduction in body weight.[7] This is typically assessed through co-primary endpoints: the mean percentage change in body weight from baseline and the proportion of participants achieving a weight loss of 5% or more.[8][9][10][11][12][13] Secondary endpoints often include the proportion of patients achieving higher thresholds of weight loss (e.g., ≥10% and ≥15%), as well as improvements in various cardiometabolic risk factors.[7][14]
The following tables summarize the key efficacy endpoints from pivotal clinical trials of this compound's comparators.
Table 1: Efficacy Endpoints for GLP-1 and Dual GIP/GLP-1 Receptor Agonists
| Drug (Trial) | Mechanism of Action | Mean Weight Loss (%) | % Pts with ≥5% Wt Loss | % Pts with ≥10% Wt Loss | % Pts with ≥15% Wt Loss | Trial Duration |
| This compound | Oral GLP-1R Agonist | Data forthcoming | Data forthcoming | Data forthcoming | Data forthcoming | 44 Weeks[3] |
| Semaglutide (B3030467) (STEP 1) | GLP-1R Agonist | 14.9% (vs 2.4% Placebo)[15] | 86.4% (vs 31.5% Placebo)[15] | 69-79% (vs 12-27% Placebo)[16] | 51-64% (vs 5-13% Placebo)[16] | 68 Weeks[15] |
| Liraglutide (SCALE) | GLP-1R Agonist | 6.0% (vs 2.0% Placebo)[13][17] | 54.3% (vs 21.4% Placebo)[13] | 25.2% (vs 6.7% Placebo)[13] | - | 56 Weeks[13][17] |
| Tirzepatide (SURMOUNT-1) | Dual GIP/GLP-1R Agonist | 15.0-20.9% (vs 3.1% Placebo)[14][18] | 85-91% (vs 35% Placebo)[14] | - | 50-57% with ≥20% loss (vs 3% Placebo)[14] | 72 Weeks[14][18] |
Table 2: Efficacy Endpoints for Other Classes of Obesity Therapeutics
| Drug (Trial) | Mechanism of Action | Mean Weight Loss (%) | % Pts with ≥5% Wt Loss | % Pts with ≥10% Wt Loss | Trial Duration |
| Setmelanotide (TRANSCEND) | MC4R Agonist | 16.5% (vs -3.3% Placebo)[19] | 80%[19] | - | 52 Weeks[19] |
| Naltrexone-Bupropion (COR-II) | Opioid Antagonist / Aminoketone | 6.4% (vs 1.2% Placebo)[8][11] | 50.5% (vs 17.1% Placebo)[8][11] | - | 56 Weeks[8][11] |
| Phentermine-Topiramate (CONQUER) | Sympathomimetic / Anticonvulsant | 7.8-9.8% (vs 1.2% Placebo)[9] | 62-70% (vs 21% Placebo)[9] | 37-48% (vs 7% Placebo)[9] | 56 Weeks[9] |
Methodologies and Experimental Protocols
The design of clinical trials for obesity therapeutics is critical for evaluating efficacy and safety. Below are representative protocols for the major drug classes discussed.
This compound (GSBR-1290) Phase 2 Trial Protocol (General)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.[3][5]
-
Participant Population: Adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity.[3]
-
Intervention: Participants are randomized to receive various once-daily oral doses of this compound or a matching placebo.[3][5] Dosing typically involves a titration period to improve tolerability.
-
Duration: 44 weeks of treatment.[3]
-
Co-Primary Endpoints:
-
Percent change in body weight from baseline.
-
Proportion of participants achieving ≥5% weight loss from baseline.
-
-
Secondary Endpoints: Safety and tolerability, pharmacokinetics, changes in body composition, and other cardiometabolic parameters.[3]
-
Lifestyle Intervention: All participants receive counseling on diet and physical activity.
Semaglutide (STEP 1) Phase 3a Trial Protocol
-
Study Design: A 68-week, randomized, double-blind, multi-center, placebo-controlled trial.[15]
-
Participant Population: 1,961 adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity, without diabetes.[15]
-
Intervention: Participants were randomized to receive once-weekly subcutaneous semaglutide 2.4 mg or placebo.
-
Co-Primary Endpoints:
-
Percent change in body weight from baseline to week 68.
-
Proportion of participants achieving ≥5% weight loss at week 68.[15]
-
-
Lifestyle Intervention: Both groups received lifestyle intervention as an adjunct to the drug/placebo.[15]
Tirzepatide (SURMOUNT-1) Phase 3 Trial Protocol
-
Study Design: A 72-week, double-blind, randomized, placebo-controlled trial.[14][18]
-
Participant Population: Adults with a BMI of 30 or more, or 27 or more with at least one weight-related complication, excluding diabetes.[18]
-
Intervention: Participants were randomized to receive once-weekly subcutaneous tirzepatide (5 mg, 10 mg, or 15 mg) or placebo.[18]
-
Co-Primary Endpoints:
-
Lifestyle Intervention: All participants were advised on diet and exercise.
Naltrexone-Bupropion (COR-II) Phase 3 Trial Protocol
-
Study Design: A 56-week, double-blind, placebo-controlled study.[8][11]
-
Participant Population: 1,496 obese (BMI 30-45 kg/m ²) or overweight (27-45 kg/m ² with dyslipidemia and/or hypertension) participants.[8][11]
-
Intervention: Participants were randomized 2:1 to a combination of naltrexone (B1662487) sustained-release (32 mg/day) and bupropion (B1668061) sustained-release (360 mg/day) or placebo.[8][11]
-
Co-Primary Endpoints:
-
Lifestyle Intervention: All participants were prescribed a mild hypocaloric diet and exercise.[10]
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed achieve weight loss through distinct biological pathways. Understanding these mechanisms is key to interpreting clinical outcomes and identifying potential combination therapies.
Incretin Pathway (GLP-1 and GIP/GLP-1 Receptor Agonists)
This compound, Semaglutide, Liraglutide, and Tirzepatide function by activating incretin receptors. GLP-1 and GIP are hormones released from the gut in response to nutrient intake. Their agonists promote weight loss by increasing insulin secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and acting on the hypothalamus to reduce appetite and increase satiety.[20] Tirzepatide's dual agonism of both GIP and GLP-1 receptors may lead to synergistic effects on glucose control and weight reduction.[20][21]
Central Nervous System Pathways
Naltrexone-bupropion and phentermine-topiramate exert their effects primarily within the central nervous system to modulate appetite and energy expenditure.
-
Naltrexone-Bupropion: Bupropion stimulates pro-opiomelanocortin (POMC) neurons in the hypothalamus. This leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin-4 receptors (MC4R) to reduce appetite. Naltrexone, an opioid receptor antagonist, blocks the autoinhibitory feedback loop on POMC neurons, sustaining their activation.[10]
-
Phentermine-Topiramate: Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine (B1679862) in the hypothalamus, leading to appetite suppression.[22] Topiramate's mechanism in weight management is not fully elucidated but is thought to involve multiple pathways, including the modulation of GABA receptors and inhibition of carbonic anhydrase, which may affect appetite and satiety.[22]
-
Setmelanotide: This drug is a direct agonist of the MC4R, bypassing the need for upstream POMC neuron activation.[19] It is particularly effective in individuals with rare genetic disorders of the MC4R pathway.
Generalized Experimental Workflow for Obesity Clinical Trials
The development of a new obesity drug like this compound follows a structured clinical trial workflow, from initial screening to long-term follow-up.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound Phase 2 Body Composition Study | Clinical Research Trial Listing [centerwatch.com]
- 7. signanthealth.com [signanthealth.com]
- 8. A randomized, phase 3 trial of naltrexone SR/bupropion SR on weight and obesity-related risk factors (COR-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of low-dose, controlled-release, phentermine plus topiramate combination on weight and associated comorbidities in overweight and obese adults (CONQUER): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of naltrexone plus bupropion on weight loss in overweight and obese adults (COR-I): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Randomized, Phase 3 Trial of Naltrexone SR/Bupropion SR on Weight and Obesity-related Risk Factors (COR-II) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-year effects of semaglutide in adults with overweight or obesity: the STEP 5 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of Liraglutide for Weight Loss Among Patients With Type 2 Diabetes: The SCALE Diabetes Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substantial weight loss by dual GIP and GLP-1 receptor agonist in obese individuals - - PACE-CME [pace-cme.org]
- 15. | BioWorld [bioworld.com]
- 16. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tirzepatide - Wikipedia [en.wikipedia.org]
- 19. grafa.com [grafa.com]
- 20. Frontiers | The effects of subcutaneous Tirzepatide on obesity and overweight: a systematic review and meta‐regression analysis of randomized controlled trials [frontiersin.org]
- 21. Tirzepatide scores win in second obesity trial, SURMOUNT-2 | MDedge [mdedge.com]
- 22. Controlled-Release Phentermine/Topiramate in Severely Obese Adults: A Randomized Controlled Trial (EQUIP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Safety Profile of Aleniglipron and Other Oral GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability of Aleniglipron (GSBR-1290), a novel small-molecule glucagon-like peptide-1 receptor agonist (GLP-1RA), with other oral GLP-1RAs. The information is based on available preclinical and clinical trial data, focusing on adverse event profiles and key safety considerations to inform research and development in the field of metabolic diseases.
Mechanism of Action: Biased Agonism
Glucagon-like peptide-1 (GLP-1) receptors are G-protein coupled receptors that mediate their effects through two primary intracellular signaling pathways: the Gαs/cAMP pathway, which is linked to the primary therapeutic effects of glycemic control and weight loss, and the β-arrestin pathway, which is associated with receptor desensitization and may contribute to gastrointestinal side effects.[1][2]
This compound is a "biased agonist" that preferentially activates the Gs/cAMP pathway with minimal recruitment of β-arrestin.[1][3][4] This selective signaling profile is hypothesized to enhance therapeutic efficacy while potentially improving gastrointestinal tolerability compared to balanced or full agonists.[2][5]
Comparative Safety and Tolerability Data
The following tables summarize quantitative data on the safety profiles of this compound and other oral GLP-1RAs from clinical trials.
Table 1: Comparison of Common Gastrointestinal Adverse Events (AEs)
| Drug (Study Phase) | Nausea | Vomiting | Diarrhea | Discontinuation Rate (due to AEs) | Source(s) |
| This compound (Phase 1b) | Mild, GI-related AEs reported | Mild, GI-related AEs reported | Mild, GI-related AEs reported | 0% | [1][4] |
| Danuglipron (B610018) (Phase 2b, Obesity) | Up to 73% | Up to 47% | Up to 25% | >50% | [6] |
| Oral Semaglutide (PIONEER Program) | ~11-20% | ~6-8% | ~9-15% | 4-8% (due to GI AEs) | [7][8] |
| Lotiglipron (B10857036) (Phase 2, Discontinued) | Up to 60.6% | Not specified | Not specified | Not specified | [9][10] |
Table 2: Key Safety Findings and Serious Adverse Events
| Drug | Liver Safety (Transaminase Elevation) | Risk of Pancreatitis | Boxed Warning (Thyroid C-Cell Tumors) | Other Notable Safety Information | Source(s) |
| This compound | No evidence of liver toxicity reported in early trials. | Data not yet mature; ongoing Phase 2b trials. | Not reported. | Favorable early safety profile. | [11] |
| Danuglipron | Not associated with increased incidence compared to placebo. | Consistent with GLP-1RA class. | Not reported. | High discontinuation rates due to poor GI tolerability.[6] | [6][12] |
| Oral Semaglutide | No specific warning; monitor as per class. | Yes, reported in postmarketing. | Yes (based on rodent studies). | Risk of acute kidney injury, hypersensitivity, diabetic retinopathy complications.[8] | [7][8] |
| Lotiglipron | Observed elevations led to discontinuation of development. | Consistent with GLP-1RA class. | Not applicable. | Development terminated due to hepatic safety signal. | [9][10][12][13] |
Detailed Adverse Event Profiles
-
This compound (GSBR-1290) : Early clinical data suggests a favorable safety profile. A Phase 1b trial in healthy volunteers reported no discontinuations due to adverse events, with most AEs being mild and gastrointestinal in nature, consistent with the GLP-1RA class.[1][4] Importantly, it has demonstrated a "clean safety profile" concerning liver toxicity in initial studies.[11] Larger Phase 2b trials are currently underway to confirm these findings at higher doses.[14][15]
-
Danuglipron : While effective, the twice-daily formulation of danuglipron was hampered by significant gastrointestinal side effects. In a Phase 2b study in adults with obesity, high rates of nausea (up to 73%), vomiting (up to 47%), and diarrhea (up to 25%) were observed.[6] This led to high discontinuation rates of over 50% across all dose groups.[6] Notably, unlike lotiglipron, danuglipron has not been associated with elevated liver enzymes.[12][13] A once-daily modified-release version is now under development to improve tolerability.[6]
-
Oral Semaglutide (Rybelsus®) : As an established therapy, its safety profile is well-characterized and consistent with the injectable GLP-1RA class.[16] The most common adverse events are gastrointestinal and typically occur during dose escalation.[7] It carries a boxed warning for the risk of thyroid C-cell tumors based on rodent studies and is contraindicated in patients with a personal or family history of medullary thyroid carcinoma (MTC) or Multiple Endocrine Neoplasia syndrome type 2 (MEN 2).[7] Other serious risks include pancreatitis, acute kidney injury, and hypersensitivity reactions.[8]
-
Lotiglipron : The clinical development of lotiglipron was terminated by Pfizer due to safety concerns.[12] Phase 1 and 2 studies revealed elevations in liver transaminases in a subset of participants.[9][10] While none of the participants reported liver-related symptoms or experienced liver failure, this safety signal was sufficient to halt its development, highlighting hepatic safety as a critical point of differentiation among small-molecule GLP-1RAs.[12][13]
Experimental Protocols: Safety Assessment in Phase 2 Trials
The following describes a generalized protocol for a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the safety and efficacy of an oral GLP-1RA, based on the designs for the this compound, Danuglipron, and Lotiglipron trials.[9][15][17]
Objective : To assess the safety, tolerability, pharmacokinetics, and efficacy of multiple doses of an oral GLP-1RA compared to placebo in adults with obesity or overweight.
Study Design :
-
Phase : 2b
-
Design : Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging.
-
Population : Adults (e.g., 18-75 years) with a Body Mass Index (BMI) ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).[15] Participants with a prior diagnosis of diabetes are typically excluded.[15]
Intervention :
-
Participants are randomized to receive either placebo or one of several target doses of the investigational drug, administered orally once or twice daily.
-
A dose-escalation schedule is employed, where participants start at a low dose which is gradually titrated upwards over several weeks to the target maintenance dose. This is designed to improve gastrointestinal tolerability.
Primary and Secondary Endpoints :
-
Primary Efficacy Endpoint : Percent change in body weight from baseline to the end of treatment.
-
Safety Endpoints :
-
Incidence and severity of treatment-emergent adverse events (TEAEs).
-
Incidence of adverse events leading to treatment discontinuation.
-
Analysis of clinical laboratory data (including hepatic function panels with ALT, AST, bilirubin; renal function; and pancreatic enzymes like lipase (B570770) and amylase).
-
Monitoring of vital signs (heart rate, blood pressure) and electrocardiograms (ECGs).
-
Conclusion
The safety and tolerability profile is a critical differentiator for emerging oral GLP-1RAs. This compound's biased agonism presents a promising mechanistic advantage that may translate to improved gastrointestinal tolerability, a significant challenge for this drug class. Early data suggests a favorable profile with no discontinuations due to AEs and no signals of liver toxicity.[1][11]
This contrasts with:
-
Danuglipron , which showed potent efficacy but was limited by very high rates of GI side effects and subsequent study discontinuation.[6]
-
Lotiglipron , which was discontinued (B1498344) entirely due to a hepatic safety signal, underscoring the importance of monitoring liver function with novel small-molecule GLP-1RAs.[9][12]
-
Oral Semaglutide , which has a well-established but broad range of potential adverse events, including a boxed warning for thyroid C-cell tumors.[7][8]
The ongoing Phase 2b trials for this compound are crucial for determining if its theoretical mechanistic benefits will result in a superior safety and tolerability profile at clinically effective doses for weight management. These results will be essential for positioning this compound within the competitive landscape of oral therapies for metabolic diseases.
References
- 1. Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. This compound (GSBR-1290) | GLP-1R agonist | Probechem Biochemicals [probechem.com]
- 4. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 5. researchgate.net [researchgate.net]
- 6. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 7. Safety Data | RYBELSUS® (semaglutide) tablets 7 mg or 14 mg [novomedlink.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Evaluation of an oral small-molecule glucagon-like peptide-1 receptor agonist, lotiglipron, for type 2 diabetes and obesity: A dose-ranging, phase 2, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, lotiglipron, for type 2 diabetes and obesity: A dose‐ranging, phase 2, randomized, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tipranks.com [tipranks.com]
- 12. pfizer.com [pfizer.com]
- 13. biopharmadive.com [biopharmadive.com]
- 14. Structure Therapeutics: A High-Stakes Gamble in the Oral Obesity Therapy Race [ainvest.com]
- 15. A Phase 2b, Dose-range Finding Study of the Efficacy and Safety of Multiple Doses of this compound (GSBR-1290) in Participants Living With Obesity or Overweight With at Least One Weight-related Comorbidity [ctv.veeva.com]
- 16. A Pharmacological and Clinical Overview of Oral Semaglutide for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Aleniglipron: A New Oral GLP-1 Agonist on the Horizon for Glycemic Control and Weight Management
For Immediate Release
Aleniglipron (GSBR-1290), an investigational, orally administered, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist, is showing promise in early-stage clinical trials for the management of type 2 diabetes (T2DM) and obesity. Developed by Structure Therapeutics, this novel agent offers the potential for a convenient oral treatment option in a class of drugs currently dominated by injectables. This guide provides a comparative analysis of this compound's efficacy in reducing HbA1c and body weight against other selected GLP-1 receptor agonists, supported by available clinical trial data.
This compound is designed as a biased agonist of the GLP-1 receptor.[1] This mechanism involves selectively activating the G-protein signaling pathway, which is responsible for the therapeutic effects of GLP-1, such as enhanced insulin (B600854) secretion and appetite suppression, while minimizing the recruitment of β-arrestin, which can be associated with adverse effects.[1]
Comparative Efficacy: this compound vs. Other GLP-1 Receptor Agonists
The following tables summarize the available clinical trial data for this compound and other oral and injectable GLP-1 receptor agonists, focusing on their impact on HbA1c and body weight.
Table 1: Reduction in HbA1c in Patients with Type 2 Diabetes
| Drug | Dose(s) | Trial Duration | Mean Baseline HbA1c (%) | Placebo-Adjusted HbA1c Reduction (%) | Citation(s) |
| This compound (GSBR-1290) | 45mg, 90mg | 12 Weeks | Not Reported | -1.01 to -1.02 | [1][2][3][4] |
| Orforglipron (B8075279) | 3mg, 12mg, 36mg | 40 Weeks | 8.0 | -1.3 to -1.6 | [5][6] |
| Danuglipron (B610018) | Multiple doses (up to 120mg BID) | 16 Weeks | ~8.2 | Up to -1.16 | [7][8][9][10] |
| Oral Semaglutide (B3030467) | 3mg, 7mg, 14mg | 26 Weeks | 8.0 | -0.6 to -1.1 | [11] |
| Liraglutide (B1674861) (injectable) | 3.0mg | 56 Weeks | Not Reported | -1.3 | [12] |
Table 2: Reduction in Body Weight
| Drug | Patient Population | Dose(s) | Trial Duration | Placebo-Adjusted Body Weight Reduction (%) | Citation(s) |
| This compound (GSBR-1290) | Type 2 Diabetes | 45mg, 90mg | 12 Weeks | -3.26 to -3.51 | [1][2][3][4] |
| This compound (GSBR-1290) | Obesity | 120mg | 8 Weeks | -4.74 | [2][3] |
| Orforglipron | Type 2 Diabetes | 36mg | 40 Weeks | -7.9 | [5] |
| Danuglipron | Type 2 Diabetes | 80mg, 120mg BID | 16 Weeks | -2.04kg to -4.17kg (absolute change) | [7][9] |
| Oral Semaglutide | Type 2 Diabetes | 14mg | 26 Weeks | Not Reported in % (significant vs. placebo) | [11] |
| Liraglutide (injectable) | Type 2 Diabetes | 3.0mg | 56 Weeks | -6.0 (absolute %) | [12] |
Experimental Protocols
The data presented above are derived from randomized, controlled clinical trials. The general methodologies for these studies are outlined below.
This compound (GSBR-1290) Phase 2a Study in T2DM: This was a randomized, double-blind, placebo-controlled trial with a duration of 12 weeks.[4] The study enrolled patients with type 2 diabetes who were randomized to receive once-daily oral doses of this compound (45mg or 90mg) or a placebo.[2][4] The primary endpoints were safety and tolerability, with key secondary endpoints including the change in HbA1c and body weight from baseline.[3]
Orforglipron ACHIEVE-1 Phase 3 Study: This was a 40-week, randomized, active-controlled, open-label study comparing different doses of orforglipron to a placebo in adults with type 2 diabetes inadequately controlled with diet and exercise.[6] Participants were randomized to receive once-daily orforglipron (3 mg, 12 mg, or 36 mg) or placebo.[5] The primary endpoint was the change in HbA1c from baseline.[6]
Danuglipron Phase 2b Study in T2DM: This 16-week, randomized, placebo-controlled trial enrolled 411 adults with type 2 diabetes whose condition was inadequately controlled by diet and exercise.[7] Participants were randomized to receive one of five twice-daily doses of danuglipron or a placebo.[7] The primary endpoint was the change from baseline in HbA1c.[7]
Oral Semaglutide PIONEER 1 Phase 3 Study: This was a 26-week, randomized, placebo-controlled trial involving 703 adults with type 2 diabetes.[11] Patients were randomized to receive once-daily oral semaglutide (3 mg, 7 mg, or 14 mg) or a placebo.[11] The primary endpoint was the change in HbA1c from baseline to week 26.[11]
Liraglutide SCALE Diabetes Phase 3 Study: This 56-week, randomized, double-blind, placebo-controlled trial enrolled patients with type 2 diabetes. Participants were randomized to receive a once-daily injection of liraglutide 3.0 mg, liraglutide 1.8 mg, or placebo, in addition to diet and exercise.[12] The primary endpoint was the change in body weight.[12]
Visualizing the Science Behind this compound
To better understand the mechanism of this compound and the process of its clinical evaluation, the following diagrams are provided.
Caption: this compound's biased agonism of the GLP-1 receptor.
Caption: A typical clinical trial workflow for a novel diabetes drug.
References
- 1. Structure Therapeutics GLP-1R Small Molecule Agonist GSBR-1290 Preclinical and Clinical Data [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Structure Therapeutics Provides Comprehensive GSBR-1290 Program Update Including Clinically Meaningful Proof-of-Concept Data From Phase 2a Clinical Study | Structure Therapeutics [ir.structuretx.com]
- 4. Novel, oral GLP-1 receptor agonist significantly reduced HbA1c and weight in type 2 diabetes patients: Phase IIa trial [medicaldialogues.in]
- 5. patientcareonline.com [patientcareonline.com]
- 6. diabetes.acponline.org [diabetes.acponline.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Tolerability, safety and pharmacodynamics of oral, small-molecule glucagon-like peptide-1 receptor agonist danuglipron for type 2 diabetes: A 12-week, randomized, placebo-controlled, Phase 2 study comparing different dose-escalation schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cardiometabolichealth.org [cardiometabolichealth.org]
- 10. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 11. Oral semaglutide monotherapy delivers HbA1c improvements in type 2 diabetes | MDedge [mdedge.com]
- 12. ajmc.com [ajmc.com]
Validating the Biased Agonism of GSBR-1290: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GSBR-1290, an oral, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. We delve into the concept of biased agonism, presenting available experimental data to compare GSBR-1290 with other GLP-1R agonists and detailing the methodologies for key validation experiments.
GSBR-1290 is a novel, orally available small-molecule GLP-1R agonist developed by Structure Therapeutics.[1][2] It is designed as a biased agonist, selectively activating the G-protein signaling pathway over the β-arrestin pathway.[2][3] This biased signaling is hypothesized to minimize receptor internalization and desensitization, potentially leading to improved therapeutic outcomes for type 2 diabetes and obesity.[3] Preclinical studies in non-human primates have shown that GSBR-1290 stimulates glucose-dependent insulin (B600854) secretion to a degree comparable to the established injectable GLP-1R agonist liraglutide (B1674861) and demonstrates a superior effect on weight loss.
Understanding GLP-1R Signaling and Biased Agonism
The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and appetite regulation. Upon activation by an agonist, it primarily signals through two main pathways:
-
G-protein Pathway: This is the canonical signaling pathway for GLP-1R. Activation of the Gs alpha subunit of the G-protein leads to the production of cyclic AMP (cAMP). Elevated cAMP levels in pancreatic β-cells enhance glucose-stimulated insulin secretion. This pathway is central to the anti-diabetic effects of GLP-1R agonists.
-
β-arrestin Pathway: Following agonist binding and G-protein activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. β-arrestins desensitize the G-protein signal and promote receptor internalization (endocytosis). While this is a natural regulatory mechanism, excessive β-arrestin recruitment can lead to a dampening of the therapeutic signal.
Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. In the context of GLP-1R, a G-protein biased agonist like GSBR-1290 would ideally elicit a robust cAMP response with minimal recruitment of β-arrestin. This profile is sought after to achieve sustained therapeutic effects with potentially fewer side effects associated with prolonged receptor desensitization.
Figure 1. Biased agonism of GSBR-1290 at the GLP-1 receptor.
Comparative Analysis of GLP-1R Agonists
The following tables summarize available in vitro data for GSBR-1290 and a selection of other GLP-1R agonists. It is important to note that this data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 1: G-Protein Pathway Activation (cAMP Production)
| Compound | Agonist Type | EC50 (cAMP) | Emax (cAMP) | Source(s) |
| GSBR-1290 | Small Molecule, Biased | <0.1 nM | Full Agonist | |
| Liraglutide | Peptide, Balanced | 0.05075 nM | Full Agonist | |
| Semaglutide | Peptide, Balanced | 0.04930 nM | Full Agonist | |
| Tirzepatide | Peptide, Biased (at GLP-1R) | 0.617 nM | Partial Agonist (51%) | |
| Danuglipron | Small Molecule, Biased | 13 nM | Full Agonist | |
| Orforglipron | Small Molecule, Biased | 600 nM (pEC50 6.22) | Low Intrinsic Efficacy |
Table 2: β-Arrestin Pathway Recruitment
| Compound | Agonist Type | EC50 (β-arrestin) | Emax (β-arrestin) | Source(s) |
| GSBR-1290 | Small Molecule, Biased | Not Reported | Minimal Recruitment | |
| Liraglutide | Peptide, Balanced | 69.1 nM | Full Agonist | |
| Semaglutide | Peptide, Balanced | Not Reported | Not Reported | |
| Tirzepatide | Peptide, Biased (at GLP-1R) | Not Determinable | Low Efficacy (<10%) | |
| Danuglipron | Small Molecule, Biased | 490 nM | Partial Agonist | |
| Orforglipron | Small Molecule, Biased | Not Reported | Negligible Recruitment |
Experimental Protocols
Validating the biased agonism of a compound like GSBR-1290 requires robust and specific in vitro assays. The two primary assays are the cAMP accumulation assay (for G-protein pathway activation) and the β-arrestin recruitment assay.
Cyclic AMP (cAMP) Accumulation Assay
This assay quantifies the amount of intracellular cAMP produced in response to GLP-1R activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating the G-protein signaling pathway of the GLP-1R.
Methodology:
-
Cell Culture: HEK293 (Human Embryonic Kidney 293) cells stably expressing the human GLP-1R are commonly used. Cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and selection antibiotics.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of the test compound (e.g., GSBR-1290) and a reference agonist (e.g., native GLP-1) is prepared in an assay buffer (e.g., HBSS with HEPES and BSA).
-
Assay Procedure:
-
The cell culture medium is removed and replaced with the assay buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The prepared compound dilutions are added to the wells.
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection: Intracellular cAMP levels are measured using a detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assays.
-
Data Analysis: The signal is plotted against the log of the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are calculated.
Figure 2. Workflow for a typical cAMP accumulation assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GLP-1R.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in promoting the interaction between the GLP-1R and β-arrestin.
Methodology:
-
Cell Line: A cell line (e.g., CHO-K1 or HEK293) is used that co-expresses the human GLP-1R and a β-arrestin protein (typically β-arrestin-2) linked to a reporter system. A common commercially available system is the PathHunter® assay from DiscoverX, which utilizes enzyme fragment complementation (EFC). In this system, the GLP-1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Seeding: Cells are seeded into white, opaque multi-well plates suitable for luminescence detection.
-
Compound Preparation: Serial dilutions of the test compound and a reference agonist are prepared.
-
Assay Procedure:
-
The compound dilutions are added to the cells.
-
The plate is incubated at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection: A detection reagent containing the substrate for the complemented enzyme is added. The proximity of the receptor and β-arrestin upon agonist binding brings the two enzyme fragments together, forming an active enzyme that converts the substrate to a luminescent product. The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the log of the agonist concentration to determine EC50 and Emax values for β-arrestin recruitment.
Figure 3. Principle of a β-arrestin recruitment EFC assay.
Conclusion
GSBR-1290 is a promising oral, small-molecule GLP-1R agonist that has been designed to exhibit biased agonism, favoring the therapeutic G-protein/cAMP pathway over the β-arrestin recruitment pathway. The available preclinical and clinical data suggest that this approach may lead to potent and durable therapeutic effects on glycemic control and weight loss. The comparative in vitro data, while not yet comprehensive in the public domain, positions GSBR-1290 as a compound with a potentially best-in-class profile among oral GLP-1R agonists. Further head-to-head in vitro studies under standardized conditions will be crucial to fully elucidate the comparative pharmacology of GSBR-1290 and its peers. The experimental protocols detailed in this guide provide a framework for researchers to conduct such validation studies.
References
The Rise of Orally Active Small-Molecules: A Comparative Analysis of GLP-1 Receptor Agonists
The therapeutic landscape for type 2 diabetes and obesity is being reshaped by the advent of orally available, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists. These compounds offer a convenient alternative to the established injectable peptide-based therapies, potentially improving patient adherence and accessibility. This guide provides a comparative analysis of key small-molecule GLP-1R agonists in clinical development, focusing on their preclinical and clinical data, and outlines the experimental methodologies used for their evaluation.
Comparative Performance of Small-Molecule GLP-1R Agonists
The development of small-molecule GLP-1R agonists has seen both promising successes and notable setbacks. Below is a summary of the available quantitative data for several key compounds. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Pharmacology of Small-Molecule GLP-1R Agonists
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (cAMP EC50, nM) | β-Arrestin Recruitment | Biased Agonism |
| Danuglipron | GLP-1R | 360[1] | 13[2] | Partial Agonist[2] | G-protein biased[2] |
| Orforglipron | GLP-1R | 1[3] | Low intrinsic efficacy[3] | Negligible[3] | G-protein biased[4] |
| Lotiglipron | GLP-1R | 2770 (mutant rat GLP-1R)[5] | 26.9 (mutant rat GLP-1R)[5] | EC50: 198-274 nM (mutant rat GLP-1R)[5] | Not explicitly stated |
| TERN-601 | GLP-1R | Not reported | Potent agonist[6] | Minimal[4] | G-protein biased[4][6] |
Table 2: Pharmacokinetic and Clinical Efficacy of Small-Molecule GLP-1R Agonists
| Compound | Oral Bioavailability | Half-life (t½) | Key Clinical Efficacy Results | Development Status |
| Danuglipron | Dose-proportional systemic exposure[7] | 4.3 - 6.1 hours[8] | Weight reduction: -8% to -13% (placebo-adjusted at 32 weeks)[9] | Twice-daily formulation discontinued; once-daily formulation in development[9] |
| Orforglipron | 79.1%[10] | 29 - 49 hours[11] | HbA1c reduction: -1.5% to -1.8% (vs. -0.4% placebo at 12 weeks)[11]; Weight reduction: up to -11.2% (vs. -2.1% placebo at 72 weeks)[12] | Phase 3 trials ongoing[8] |
| Lotiglipron | Not explicitly reported, but designed for once-daily oral administration[13] | Compatible with once-daily dosing[13] | HbA1c reduction: up to -1.44% (vs. -0.07% placebo at 16 weeks)[13]; Weight reduction: up to -7.47% (vs. -1.84% placebo at 20 weeks)[13] | Discontinued due to elevated liver enzymes[13] |
| TERN-601 | Orally bioavailable[4] | Allows for once-daily dosing[6] | Weight reduction: -4.9% (placebo-adjusted at 28 days)[6] | Phase 2 trials planned[14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these small-molecule agonists, the following diagrams illustrate the GLP-1 receptor signaling pathway and a typical experimental workflow.
GLP-1 Receptor Signaling Pathway
Experimental Workflow for Agonist Evaluation
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of small-molecule GLP-1R agonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the GLP-1 receptor.
1. Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4).[11]
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.[15]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[15]
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[15]
-
Determine the protein concentration of the membrane preparation.[15]
2. Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 3-20 µg of protein per well).[11]
-
Add a fixed concentration of a radiolabeled GLP-1R ligand (e.g., [¹²⁵I]GLP-1 or a tritiated small-molecule antagonist).[16]
-
Add increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of an unlabeled reference antagonist is used.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[11][15]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[11][15]
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate the half-maximal inhibitory concentration (IC50) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.
1. Cell Culture and Seeding:
-
Use a cell line stably expressing the hGLP-1R, such as HEK293 or CHO cells.
-
Seed the cells into a 96- or 384-well plate and culture overnight.[17]
2. Assay Procedure:
-
On the day of the assay, replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Prepare serial dilutions of the test compound and a reference agonist.
-
Add the compounds to the respective wells and incubate for a specified time (e.g., 30 minutes at 37°C) to stimulate cAMP production.[18]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).[18][19]
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration.
-
Determine the half-maximal effective concentration (EC50) from the resulting dose-response curve.[20]
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the effect of a compound on glucose regulation in an animal model.
1. Animal Model and Acclimatization:
-
Use appropriate animal models, such as mice with a humanized GLP-1R, as some small molecules have poor activity on rodent receptors.[17]
-
Acclimatize the animals to the housing conditions for at least one week.
2. Experimental Procedure:
-
Fast the animals overnight (typically 16-18 hours) with free access to water.[21]
-
Administer the test compound or vehicle via oral gavage at a specified time before the glucose challenge.[22]
-
At time zero, administer a bolus of glucose solution (e.g., 1.5-2 g/kg) via oral gavage.[22][23]
-
Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[23]
-
Measure blood glucose concentrations using a glucometer.
3. Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.[22]
References
- 1. Review of head-to-head comparisons of glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach [mdpi.com]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novofrontier.ai [novofrontier.ai]
- 5. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terns Pharmaceuticals Reports Positive Phase 1 Results for TERN-601 Oral Obesity Treatment [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies [mdpi.com]
- 9. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 10. Disposition and Absolute Bioavailability of Orally Administered Orforglipron in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Successful Phase 1 Results for TERN-601, a Daily Oral GLP-1R Agonist in Obesity Treatment [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] Safety and Pharmacokinetics of Single and Multiple Ascending Doses of the Novel Oral Human GLP-1 Analogue, Oral Semaglutide, in Healthy Subjects and Subjects with Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 16. innoprot.com [innoprot.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. clinmedjournals.org [clinmedjournals.org]
- 20. mmpc.org [mmpc.org]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. protocols.io [protocols.io]
- 23. vmmpc.org [vmmpc.org]
Aleniglipron Phase 2 Clinical Trials: A Comparative Outlook
As of December 2025, the full clinical outcomes and quantitative data from the Phase 2 trials of aleniglipron (GSBR-1290) are not yet publicly available. Structure Therapeutics is expected to release topline 36-week data from the pivotal ACCESS and ACCESS II Phase 2b studies by the end of 2025[1][2]. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the available information on this compound's Phase 2 clinical trial design, its mechanism of action, and a comparison with a key competitor, orforglipron, based on its publicly available data.
Competitive Landscape: Oral GLP-1 Receptor Agonists
The therapeutic landscape for obesity and type 2 diabetes is highly competitive, with several oral GLP-1 receptor agonists in development. This compound is positioned as a "fast-follower" to Eli Lilly's orforglipron, which has already demonstrated significant weight loss in its clinical trials[3][4]. The success of this compound will likely depend on its ability to demonstrate comparable or superior efficacy, with a favorable safety and tolerability profile[5]. Key competitors in the oral GLP-1 agonist space include Eli Lilly (orforglipron) and Novo Nordisk, with other companies like AstraZeneca, Terns Pharmaceuticals, and Regor Therapeutics also developing similar small molecule approaches[6][7].
Comparison of Phase 2b Clinical Trial Designs: this compound vs. Orforglipron
While awaiting this compound's results, a comparison of its Phase 2b trial design with that of its key competitor, orforglipron, offers valuable insights into the ongoing research and potential differentiators.
| Feature | This compound (ACCESS & ACCESS II Studies) | Orforglipron (Phase 2) |
| Trial Name(s) | ACCESS, ACCESS II[2] | Not specified in provided results |
| Phase | 2b[2] | 2 |
| Patient Population | Adults with obesity or overweight with at least one weight-related comorbidity[1][2] | Adults with obesity[2] |
| Number of Participants | ACCESS: ~220, ACCESS II: ~80[2] | Not specified in provided results |
| Dosages | ACCESS: 45 mg, 90 mg, 120 mg; ACCESS II: 180 mg, 240 mg[2][7] | Various doses evaluated |
| Dosing Regimen | Once-daily, with a 4-week "low and slow" titration schedule[8] | Once-daily |
| Primary Endpoint | Percent change in body weight from baseline to week 36[2] | Percent change in body weight from baseline to week 36[2] |
| Key Efficacy Benchmark | Expected to be >10% placebo-adjusted weight loss for "best-in-class" consideration[2][5] | Demonstrated ~11% placebo-adjusted weight loss at 36 weeks[2] |
| Status | Topline 36-week data expected by year-end 2025[1] | Phase 3 development advanced[9][10] |
Experimental Protocols: this compound Phase 2b Studies
The ACCESS and ACCESS II studies are randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy, safety, and tolerability of this compound.
-
Study Design: Participants are randomized to receive either this compound at varying doses or a placebo once daily for 36 weeks[2]. The studies employ a "start low and go slow" titration approach over four weeks to potentially improve tolerability[3][8].
-
Inclusion Criteria: The trials enrolled adults with obesity or those who are overweight and have at least one comorbidity related to their weight[1][2].
-
Primary Outcome Measure: The primary endpoint for these studies is the percentage change in body weight from the start of the trial to week 36[2].
-
Extension Studies: An open-label extension for the ACCESS study and a 44-week extension for the ACCESS II study are in place to gather longer-term safety, tolerability, and efficacy data[1].
In addition to the primary obesity trials, Structure Therapeutics is conducting further Phase 2 studies to explore other aspects of this compound's effects:
-
Body Composition Study: A 40-week, randomized, placebo-controlled study is assessing the effect of this compound on body fat loss, as measured by DEXA scans[1][11][12].
-
Type 2 Diabetes Mellitus (T2DM) Study: A 38-week, placebo-controlled study is evaluating this compound in patients with obesity or overweight who also have T2DM[1].
-
Maintenance Switching Study: This 12-week study is evaluating the transition to once-daily oral this compound for weight loss maintenance in patients previously treated with an approved injectable GLP-1 receptor agonist[1].
Mechanism of Action: A Biased Agonist Approach
This compound is an orally bioavailable, nonpeptidic, small-molecule GLP-1 receptor agonist[9]. It functions as a Gs-biased agonist, binding to a deep orthosteric cavity within the transmembrane domain of the GLP-1 receptor[9][13]. This selective activation of the Gs protein signaling pathway leads to the downstream effects of GLP-1, such as enhanced glucose-stimulated insulin (B600854) secretion and appetite suppression, while minimizing the recruitment of β-arrestin[9][14]. This biased agonism is hypothesized to reduce the adverse effects commonly associated with GLP-1 receptor activation and may contribute to a better tolerability profile[9][10].
Caption: Signaling pathway of this compound as a Gs-biased GLP-1R agonist.
References
- 1. Structure Therapeutics Reports Third Quarter 2025 Financial Results and Recent Highlights - BioSpace [biospace.com]
- 2. edgen.tech [edgen.tech]
- 3. seekingalpha.com [seekingalpha.com]
- 4. drughunter.com [drughunter.com]
- 5. investing.com [investing.com]
- 6. Structure Therapeutics: The Dark Horse In The Oral Obesity GLP-1 Arena (NASDAQ:GPCR) | Seeking Alpha [seekingalpha.com]
- 7. seekingalpha.com [seekingalpha.com]
- 8. simplywall.st [simplywall.st]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound Phase 2 Body Composition Study | Clinical Research Trial Listing [centerwatch.com]
- 13. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 14. This compound (GSBR-1290) | GLP-1R agonist | Probechem Biochemicals [probechem.com]
Safety Operating Guide
Safe Disposal of Aleniglipron: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of Aleniglipron, ensuring the protection of laboratory personnel and the environment. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is prudent practice in a laboratory setting to handle all chemical waste with a high degree of care.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Required PPE : Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation : When handling the lyophilized powder or concentrated solutions, work within a certified chemical fume hood to prevent the inhalation of any aerosolized particles.[1]
-
Avoid Contact : Take precautions to avoid contact with the eyes and skin, and prevent the formation of dust and aerosols.[1]
Waste Segregation and Collection
Proper segregation of waste at the point of generation is a foundational principle of safe laboratory practice.[2] Establish distinct waste streams for different types of this compound-contaminated materials.
-
Solid Waste : This stream includes items such as contaminated gloves, pipette tips, weighing papers, and empty vials.[3][4] These materials should be collected in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste : All unused or expired this compound solutions should be collected in a dedicated, leak-proof container.[4] To prevent accidental spills, it is recommended to use secondary containment, such as placing the primary container within a larger, shatter-resistant tray.[2] Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified.[4]
-
Sharps Waste : Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container.[3][5] These containers should be clearly labeled to indicate they contain pharmaceutical waste.[3]
The following table summarizes the waste streams and corresponding disposal containers.
| Waste Type | Examples | Disposal Container |
| Solid Waste | Contaminated gloves, pipette tips, empty vials, weighing papers | Labeled hazardous waste container |
| Liquid Waste | Unused or expired this compound solutions | Dedicated, leak-proof container with secondary containment |
| Sharps Waste | Contaminated needles, syringes, broken glass | Puncture-resistant, labeled sharps container |
Storage of Waste
Proper storage of accumulated waste is crucial for maintaining a safe laboratory environment.
-
Designated Area : Store all waste containers in a designated satellite accumulation area within the laboratory.[2][6]
-
Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the date when waste was first added (accumulation start date).[4]
-
Container Integrity : Keep waste containers securely closed except when adding waste.[2] Weekly inspections for any signs of leakage are recommended.[6]
Disposal Pathway
The ultimate disposal of this compound waste must be conducted in compliance with institutional, local, and federal regulations.
-
Prohibited Actions : Never dispose of this compound waste down the drain or in the regular trash.[4][7] The Resource Conservation and Recovery Act (RCRA) prohibits the disposal of chemical waste in regular trash or sewer systems.[8]
-
Authorized Disposal : Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Secure the Area : Immediately evacuate personnel from the affected area.[1]
-
Liquid Spill : Cover the spill with an absorbent material. Once absorbed, saturate the material with a bleach solution.
-
Powder Spill : Gently cover the spilled powder with absorbent paper to avoid creating dust.[3] Wet the paper with a bleach solution before proceeding with cleanup.[3]
-
Cleanup : All materials used for cleanup should be collected and disposed of as hazardous solid waste.[3]
Experimental Protocol: Waste Characterization
While the available Safety Data Sheet classifies this compound as non-hazardous, laboratories generating new formulations or waste mixtures may need to perform a waste characterization to confirm its properties.[1] The following are general protocols for determining key hazardous characteristics.
-
Ignitability Test :
-
Obtain a sample of the liquid waste.
-
Use a Pensky-Martens closed-cup tester to determine the flashpoint of the sample.
-
A flashpoint below 60°C (140°F) would classify the waste as ignitable and require specific handling and disposal procedures.[4]
-
-
Corrosivity Test :
-
For aqueous waste solutions, use a calibrated pH meter to measure the pH.
-
A pH of 2 or lower, or 12.5 or higher, indicates that the waste is corrosive.[4]
-
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Laboratory Waste Disposal Workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Aleniglipron
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Aleniglipron (GSBR-1290), a potent GLP-1 receptor agonist. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols and treat the compound with care due to its biological activity. This document outlines best practices for personal protective equipment (PPE), operational procedures, and waste disposal to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Chemical-resistant gloves (e.g., Nitrile) |
| Storage and Inventory | - Laboratory coat- Chemical-resistant gloves |
| Weighing and Aliquoting (Solid Form) | - Laboratory coat- Chemical-resistant gloves- Safety glasses or goggles- N95 or N100 respirator (if potential for aerosolization exists) |
| Solution Preparation (in a fume hood) | - Laboratory coat- Chemical-resistant gloves- Safety glasses or goggles |
| In Vivo Dosing | - Laboratory coat- Chemical-resistant gloves- Safety glasses or goggles |
| Waste Disposal | - Laboratory coat- Chemical-resistant gloves (double-gloving recommended)- Safety glasses or goggles |
| Spill Cleanup | - Laboratory coat- Chemical-resistant gloves (double-gloving recommended)- Safety glasses or goggles- N95 or N100 respirator |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is essential for safety and regulatory compliance.
Receiving and Storage
-
Upon receipt, inspect the packaging for any signs of damage.
-
Wear chemical-resistant gloves when unpacking the compound.
-
Store this compound according to the manufacturer's instructions, which typically involve refrigeration or freezing in a tightly sealed container, protected from light.
Handling and Preparation
-
All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound and decontaminate them thoroughly after use.
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and ensure workplace safety.
Waste Segregation
At the point of generation, waste should be segregated into three distinct streams:
-
Sharps Waste: Needles, syringes, and any other items that could puncture the skin.
-
Liquid Waste: Unused or expired this compound solutions.
-
Solid Waste: Contaminated vials, pipette tips, gloves, and other lab consumables.
Disposal Procedures
-
Sharps: Immediately dispose of all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container. These containers should be clearly labeled as containing pharmaceutical waste.
-
Liquid Waste: Unused this compound solutions should be collected in a clearly labeled, sealed waste container. The container should be designated for hazardous pharmaceutical waste.
-
Solid Waste: All non-sharp solid waste that has come into contact with this compound, such as vials, pipette tips, and contaminated gloves, should be placed in a designated hazardous waste container.
Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to minimize potential harm.
Spill Response
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill site.
-
Assess the Spill: Determine the nature and extent of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a lab coat, double gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Contain and Clean:
-
For solid spills: Gently cover the spill with absorbent paper to avoid raising dust. Wet the paper with a suitable deactivating agent (e.g., a 10% bleach solution) before carefully wiping up the material.
-
For liquid spills: Cover the spill with an absorbent material. Once absorbed, decontaminate the area with a suitable cleaning agent.
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be disposed of as hazardous solid waste.
-
Decontaminate: Thoroughly decontaminate the affected area and any equipment used in the cleanup process.
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Experimental Protocol: Preparation of this compound for In Vivo Studies
This protocol provides a general guideline for the preparation of an this compound solution for administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile vials
-
Pipettes and tips
-
Vortex mixer
-
Ultrasonic bath (if needed)
Procedure:
-
Calculate Required Amounts: Determine the required concentration of the dosing solution and the total volume needed for the experiment. Calculate the mass of this compound and the volumes of DMSO and corn oil required.
-
Prepare Stock Solution: In a chemical fume hood, accurately weigh the required amount of this compound powder and place it in a sterile vial. Add the calculated volume of DMSO to the vial.
-
Dissolve the Compound: Vortex the vial until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution. The solution should be clear.
-
Prepare Dosing Solution: Add the calculated volume of corn oil to the DMSO stock solution.
-
Mix Thoroughly: Vortex the solution until it is homogeneous.
-
Storage and Use: It is recommended to prepare the dosing solution fresh on the day of use. If short-term storage is necessary, consult the manufacturer's stability data.
Caption: PPE selection workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
